molecular formula C48H88NO8P B1265147 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Katalognummer: B1265147
Molekulargewicht: 838.2 g/mol
InChI-Schlüssel: AXZGUCXCTZMPTR-UVGACIQRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine is a defined, semi-synthetic phosphatidylcholine (PC) species of significant interest in membrane biophysics and lipidomics. This glycerophospholipid features a saturated 18-carbon stearoyl chain at the sn-1 position and a polyunsaturated 22-carbon chain with four (7Z,10Z,13Z,16Z) cis-double bonds at the sn-2 position, a structural motif that profoundly influences membrane fluidity, curvature, and domain organization . Its defined structure, confirmed by SMILES and InChI identifiers, makes it an invaluable standard for the quantitative analysis of complex lipid mixtures via mass spectrometry . Researchers utilize this specific lipid to investigate the role of polyunsaturated phospholipids in cellular signaling processes and membrane protein interactions. Its stereospecific sn-glycero-3-phosphocholine backbone is critical for studies aiming to replicate native eukaryotic cell membrane composition and behavior in synthetic model systems . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H88NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,46H,6-13,15,17-19,21,23,26-28,30,32-45H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZGUCXCTZMPTR-UVGACIQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H88NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/22:4(7Z,10Z,13Z,16Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Role of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine (SAd-PC), also denoted as PC(18:0/22:4), is a specific molecular species of phosphatidylcholine that has garnered interest for its biological activities, particularly in the context of cancer biology. This technical guide provides a comprehensive overview of the current understanding of SAd-PC, including its biochemical properties, proposed biological functions, and its emerging role as a potential therapeutic agent. This document details its involvement in cell signaling as a cyclin-dependent kinase (CDK) inhibitor, its biosynthesis and metabolism, and presents available quantitative data. Furthermore, it outlines detailed experimental protocols for the investigation of its biological functions and provides visual representations of key pathways and workflows.

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids that are major components of eukaryotic cell membranes.[1] The specific acyl chains at the sn-1 and sn-2 positions of the glycerol backbone determine the unique physicochemical properties and biological functions of each PC species. 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC is distinguished by the presence of a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4n-6) at the sn-2 position.[2] Adrenic acid is a 2-carbon elongation product of arachidonic acid.[3][4]

Emerging evidence suggests that SAd-PC possesses significant anti-proliferative and pro-apoptotic properties in cancer cells, attributed to its ability to inhibit cyclin-dependent kinases (CDKs).[5] This guide will delve into the molecular mechanisms underlying these effects and explore the broader biological significance of this unique phospholipid.

Biochemical Properties and Identification

SAd-PC is an amphipathic molecule with a hydrophilic phosphocholine head group and a hydrophobic tail consisting of stearic and adrenic acid chains. Its molecular structure has been confirmed in biological samples, such as in invasive ductal carcinoma of the breast, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[6] The fragmentation pattern in mass spectrometry, showing characteristic ions for the stearoyl and adrenoyl acyl chains, is a key identifier.

Biological Role and Signaling Pathways

The primary reported biological function of SAd-PC is its role as an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] By inhibiting CDKs, SAd-PC can halt cell cycle progression and induce apoptosis in cancer cells.[5]

Inhibition of Cyclin-Dependent Kinases and Induction of Apoptosis

While the precise mechanism of CDK inhibition by SAd-PC is not yet fully elucidated, it is hypothesized that as a lipid molecule, it may interact with hydrophobic pockets on the CDK-cyclin complex, distinct from the ATP-binding site, thereby allosterically inhibiting its kinase activity. This inhibition leads to the dephosphorylation of key substrates, such as the retinoblastoma protein (Rb), preventing the G1/S phase transition and ultimately leading to cell cycle arrest. The sustained cell cycle arrest is a potent trigger for the intrinsic apoptotic pathway.

Below is a proposed signaling pathway for SAd-PC-induced apoptosis.

SAD_PC_Apoptosis_Pathway SAd_PC This compound (SAd-PC) CDK_Cyclin CDK-Cyclin Complexes SAd_PC->CDK_Cyclin pRb_active Phosphorylated Rb (Active) CDK_Cyclin->pRb_active Phosphorylation Rb Dephosphorylated Rb (Inactive) pRb_active->Rb E2F E2F Transcription Factor pRb_active->E2F Release Rb->E2F Sequestration G1_S_Transition G1/S Phase Transition Rb->G1_S_Transition Inhibition E2F->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed signaling pathway of SAd-PC-induced apoptosis via CDK inhibition.

Biosynthesis and Metabolism

The synthesis of SAd-PC is believed to follow the general pathways of phosphatidylcholine biosynthesis, with specific enzymes responsible for the incorporation of its unique fatty acid constituents.

Biosynthesis of Adrenic Acid

Adrenic acid (22:4n-6) is synthesized from the essential fatty acid linoleic acid (18:2n-6) through a series of desaturation and elongation steps, with arachidonic acid (20:4n-6) as its direct precursor.[3]

Incorporation into Phosphatidylcholine

The specific incorporation of stearic acid at the sn-1 position and adrenic acid at the sn-2 position is likely mediated by the Lands cycle (phospholipid remodeling pathway). This pathway involves the deacylation of a pre-existing phosphatidylcholine to a lysophosphatidylcholine, followed by reacylation with a specific acyl-CoA. Adrenic acid shows a preference for incorporation into phospholipids that already contain stearic acid at the sn-1 position.[7] The activation of adrenic acid to Adrenoyl-CoA is catalyzed by an Acyl-CoA synthetase.[8] Subsequently, a lysophosphatidylcholine acyltransferase (LPCAT) likely catalyzes the esterification of Adrenoyl-CoA to the sn-2 position of 1-stearoyl-lysophosphatidylcholine. While LPCAT3 is known to have a preference for polyunsaturated fatty acids like arachidonic acid, the specific LPCAT responsible for incorporating adrenic acid is yet to be definitively identified.[9][10]

SAD_PC_Biosynthesis cluster_AdA_synthesis Adrenic Acid Synthesis cluster_PC_remodeling Phospholipid Remodeling (Lands Cycle) AA Arachidonic Acid (20:4n-6) Elongase Elongase (ELOVL2/5) AA->Elongase AdA Adrenic Acid (22:4n-6) Elongase->AdA ACSL Acyl-CoA Synthetase AdA->ACSL AdA_CoA Adrenoyl-CoA LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) AdA_CoA->LPCAT ACSL->AdA_CoA LysoPC 1-Stearoyl-lysophosphatidylcholine LysoPC->LPCAT SAd_PC This compound LPCAT->SAd_PC

Figure 2: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for SAd-PC across different biological samples is still limited. However, lipidomics studies are beginning to shed light on its abundance.

Table 1: Reported Presence of this compound in Biological Samples

Biological SampleConditionMethod of DetectionFindingReference
Human Breast TissueInvasive Ductal CarcinomaLC-MS/MSUpregulated compared to benign tissue[6]
Rat TissuesNormalLC-MS/MSDetected and quantified in a comprehensive lipidomics analysis[11]
Human PlasmaNormalHigh Resolution MSDetected and quantified[1]

Note: Specific concentration values from the comprehensive rat tissue lipidomics study were not readily accessible in the public domain and would require accessing the supplementary data of the cited publication.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological role of SAd-PC.

In Vitro CDK Activity Assay

This protocol is designed to assess the direct inhibitory effect of SAd-PC on the activity of a specific CDK-cyclin complex.

Materials:

  • Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)

  • Histone H1 (as substrate)

  • SAd-PC (solubilized in an appropriate vehicle, e.g., DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the CDK/cyclin complex, and Histone H1.

  • Add varying concentrations of SAd-PC (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash once with acetone and let it air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each SAd-PC concentration and determine the IC₅₀ value.

CDK_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (CDK/Cyclin, Histone H1, Buffer) Start->Prepare_Mixture Add_SAd_PC Add SAd-PC (or Vehicle) Prepare_Mixture->Add_SAd_PC Pre_incubate Pre-incubate (10 min, 30°C) Add_SAd_PC->Pre_incubate Add_ATP Initiate with [γ-³²P]ATP Pre_incubate->Add_ATP Incubate Incubate (20 min, 30°C) Add_ATP->Incubate Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash Wash P81 Paper Stop_Reaction->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze End End Analyze->End

Figure 3: Experimental workflow for the in vitro CDK activity assay.
Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol measures the induction of apoptosis in a cancer cell line treated with SAd-PC.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • SAd-PC (solubilized in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of SAd-PC (and a vehicle control) for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Physiological Role and Future Directions

The physiological role of SAd-PC in non-cancerous tissues is an area that requires further investigation. The presence of adrenic acid in the brain and the observed age-related decline of the related phospholipid, 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE, in the human hippocampus suggest a potential role in neuronal function and aging.[2] Future research should focus on:

  • Elucidating the precise molecular interactions between SAd-PC and CDKs.

  • Conducting comprehensive lipidomic studies to quantify SAd-PC levels in a wider range of healthy and diseased tissues.

  • Investigating the role of SAd-PC in neurological processes.

  • Identifying the specific enzymes responsible for the biosynthesis and catabolism of SAd-PC.

Conclusion

This compound is a unique phospholipid with demonstrated anti-cancer properties stemming from its ability to inhibit cyclin-dependent kinases and induce apoptosis. While our understanding of its biosynthesis, metabolism, and broader physiological roles is still developing, SAd-PC represents a promising molecule for further investigation in the fields of oncology and neurobiology. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further unravel the biological significance of this intriguing lipid species.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a naturally occurring phospholipid of significant interest in biomedical research and drug development. As a key component of cellular membranes, it plays a crucial role in maintaining membrane fluidity and integrity. Furthermore, SAPC serves as a precursor to potent signaling molecules, implicating it in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. This guide provides a comprehensive overview of the core physical and chemical properties of SAPC, detailed experimental protocols for its study, and an exploration of its involvement in cellular signaling pathways.

Physical and Chemical Properties

The unique structure of SAPC, featuring a saturated stearic acid at the sn-1 position and a polyunsaturated arachidonic acid at the sn-2 position, dictates its distinct physicochemical characteristics. These properties are fundamental to its biological function and its utility in experimental systems.

Quantitative Data Summary

A summary of the key quantitative physical and chemical properties of SAPC is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₄₆H₈₄NO₈P[1]
Molecular Weight 810.1 g/mol [1]
Appearance Colorless liquid[2]
Melting Point -63.5 °C at 1.013 hPa[2]
Boiling Point 61.2 °C at 1.013 hPa[2]
Solubility - Chloroform: Soluble- Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml- Ethanol: 30 mg/ml[3]
pKa (Phosphate group) ~0.8[4]
Critical Micelle Concentration (CMC) Not explicitly found for pure SAPC. The CMC of phospholipids is determined experimentally and is influenced by factors such as temperature, pH, and ionic strength.[5][6]N/A
Stability

The stability of SAPC is a critical consideration for its handling, storage, and application in experimental settings. As a phospholipid containing a polyunsaturated fatty acid, SAPC is susceptible to oxidation and hydrolysis.

  • Thermal Stability : Phospholipids, in general, are sensitive to high temperatures, which can induce degradation. For long-term storage, SAPC should be kept at -20°C or below to minimize degradation.[7][8]

  • pH Stability : The stability of phospholipids is also pH-dependent. Extreme pH values can lead to the hydrolysis of the ester bonds, releasing the fatty acid chains. The phosphocholine headgroup itself is zwitterionic over a broad pH range.[9] The stability of liposomes prepared from phospholipids can be influenced by pH, with changes in membrane fluidity observed at different pH values.

Experimental Protocols

The ability to form well-defined lipid assemblies, such as vesicles and planar bilayers, is essential for studying the biophysical properties of SAPC and its interactions with other molecules.

Preparation of Small Unilamellar Vesicles (SUVs)

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) of SAPC using the extrusion technique.

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) in chloroform

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Chloroform and Nitrogen gas

  • Mini-extruder apparatus

  • Polycarbonate membranes with a defined pore size (e.g., 100 nm)

  • Glass vials

  • Syringes

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, add the desired amount of SAPC solution in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.

  • Hydration:

    • Add the desired aqueous buffer to the vial containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by vortexing the vial for several minutes. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.

  • Extrusion:

    • Assemble the mini-extruder according to the manufacturer's instructions, with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Draw the MLV suspension into a syringe and place it in one of the extruder's syringe holders. Place an empty syringe in the other holder.

    • Pass the lipid suspension back and forth through the membrane a sufficient number of times (typically 11-21 passes). This process forces the lipids to reassemble into unilamellar vesicles with a diameter close to the pore size of the membrane.

    • The resulting SUV suspension should be a translucent solution.

  • Storage:

    • Store the prepared SAPC SUVs at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which lipid monomers in solution begin to form micelles. This is a key parameter for understanding the self-assembly behavior of SAPC. Several methods can be employed for its determination.[10][11][12][13]

Methodology using a fluorescent probe (e.g., pyrene):

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Prepare a series of SAPC solutions in an aqueous buffer with increasing concentrations.

  • Add a small aliquot of the pyrene stock solution to each SAPC solution, ensuring the final pyrene concentration is low and constant across all samples.

  • Incubate the samples to allow for equilibration.

  • Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. Pyrene exhibits a change in its fluorescence emission spectrum (specifically the ratio of the intensities of the first and third vibrational peaks, I₁/I₃) upon partitioning into the hydrophobic core of micelles.

  • Plot the I₁/I₃ ratio as a function of the SAPC concentration. A sharp decrease in the I₁/I₃ ratio will be observed as the SAPC concentration increases and micelles are formed.

  • The CMC is determined as the concentration at the inflection point of this curve.

Signaling Pathways

SAPC is not merely a structural component of membranes but also an active participant in cellular signaling. Its hydrolysis by phospholipases yields second messengers that regulate a variety of cellular processes.

SAPC as a Precursor for 2-Arachidonoylglycerol (2-AG) and Diacylglycerol (DAG)

SAPC is a key precursor for the synthesis of 2-arachidonoylglycerol (2-AG), a major endocannabinoid, and 1-stearoyl-2-arachidonoyl-sn-glycerol (a diacylglycerol, DAG).[14][15][16][17] This pathway is initiated by the action of Phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP₂), which is structurally similar to SAPC in its diacylglycerol backbone. The resulting DAG can then be hydrolyzed by Diacylglycerol Lipase (DAGL) to produce 2-AG. DAG itself is a critical signaling molecule that activates Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

SAPC_Signaling SAPC SAPC (1-stearoyl-2-arachidonoyl- sn-glycero-3-phosphocholine) PLC Phospholipase C (PLC) SAPC->PLC Hydrolysis DAG Diacylglycerol (DAG) (1-stearoyl-2-arachidonoyl-sn-glycerol) PLC->DAG Produces DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates twoAG 2-Arachidonoylglycerol (2-AG) DAGL->twoAG Produces Endocannabinoid Endocannabinoid Signaling twoAG->Endocannabinoid Mediates CellularResponses Diverse Cellular Responses (Proliferation, Apoptosis, etc.) PKC->CellularResponses Regulates

Caption: SAPC hydrolysis and downstream signaling.

Role in Pathophysiology
  • Atherosclerosis: Oxidized phospholipids, which can be derived from SAPC, are known to play a significant role in the pathogenesis of atherosclerosis.[18][19][20][21][22] These oxidized species can trigger inflammatory responses in the vessel wall, contributing to the formation of atherosclerotic plaques.

  • Cancer: While direct signaling pathways of SAPC in cancer are not well-defined, the involvement of phospholipids in cancer biology is an active area of research. For instance, nanovesicles composed of Saposin C and dioleoylphosphatidylserine (DOPS), not SAPC, have been shown to selectively target and kill cancer cells.[23][24][25][26][27] This highlights the importance of the specific phospholipid composition in therapeutic applications.

Conclusion

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a multifaceted phospholipid with important structural and signaling roles. Its unique physical and chemical properties make it a valuable tool for researchers in various fields. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective use in experimental models and for exploring its therapeutic potential in diseases such as atherosclerosis and cancer. The provided protocols offer a starting point for the preparation and characterization of SAPC-based systems, while the delineated signaling pathways provide a framework for investigating its biological functions.

References

The Biosynthesis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine (SAPC), a specific molecular species of phosphatidylcholine (PC), is a glycerophospholipid composed of a glycerol backbone, a choline headgroup, stearic acid at the sn-1 position, and the polyunsaturated fatty acid adrenic acid (AdA) at the sn-2 position. As a component of cellular membranes, SAPC plays a role in maintaining membrane fluidity and function. Adrenic acid, a 22-carbon omega-6 fatty acid, is an elongation product of arachidonic acid and a precursor to bioactive lipid mediators. This guide provides a comprehensive overview of the biosynthesis of SAPC, detailing the enzymatic pathways, relevant quantitative data, experimental protocols, and the regulatory aspects of its formation.

Biosynthetic Pathway

The synthesis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC is not a de novo process but rather occurs through the phospholipid remodeling pathway known as the Lands' cycle . This cycle allows for the modification of existing phospholipids with specific fatty acyl chains, contributing to the diverse and asymmetric composition of cellular membranes.

The key steps in the biosynthesis of SAPC are:

  • Formation of 1-Stearoyl-lysophosphatidylcholine: This precursor can be generated through two primary mechanisms:

    • Hydrolysis of existing phosphatidylcholines: Phospholipase A2 (PLA2) enzymes can hydrolyze the fatty acid at the sn-2 position of a pre-existing phosphatidylcholine molecule, yielding a lysophosphatidylcholine. If the original PC contained stearic acid at the sn-1 position, this reaction produces 1-stearoyl-lysophosphatidylcholine.

    • Acylation of glycerophosphocholine: Alternatively, 1-stearoyl-lysophosphatidylcholine can be formed by the acylation of glycerophosphocholine with stearoyl-CoA, a reaction catalyzed by an acyl-CoA:glycerophosphocholine acyltransferase (GPCAT).

  • Acylation with Adrenoyl-CoA: The crucial step in SAPC biosynthesis is the incorporation of adrenic acid at the sn-2 position. This is catalyzed by a Lysophosphatidylcholine Acyltransferase (LPCAT) , with strong evidence pointing to LPCAT3 as the primary enzyme responsible. LPCAT3 exhibits a preference for polyunsaturated fatty acyl-CoAs and for lysophosphatidylcholines that have a saturated fatty acid at the sn-1 position.[1][2] The enzyme transfers the adrenoyl group from adrenoyl-CoA to the free hydroxyl group at the sn-2 position of 1-stearoyl-lysophosphatidylcholine, forming the final product, this compound.

Studies have shown that adrenic acid preferentially incorporates into phospholipids that contain stearic acid at the sn-1 position, further supporting this specific biosynthetic route.[3]

SAPC_Biosynthesis cluster_precursors Precursor Generation PC Phosphatidylcholine (e.g., 1-Stearoyl-2-Arachidonoyl-PC) LysoPC 1-Stearoyl-lysophosphatidylcholine PC->LysoPC PLA2 SAPC 1-Stearoyl-2-Adrenoyl- sn-glycero-3-PC LysoPC->SAPC LPCAT3 GPC Glycerophosphocholine GPC->LysoPC GPCAT StearoylCoA Stearoyl-CoA AdrenoylCoA Adrenoyl-CoA ArachidonicAcid Arachidonic Acid Elongase Elongase ArachidonicAcid->Elongase AdrenicAcid Adrenic Acid AdrenicAcid->AdrenoylCoA Acyl-CoA Synthetase Elongase->AdrenicAcid 2-carbon elongation

Biosynthesis of this compound via the Lands' Cycle.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, data on the substrate preferences of the key enzyme, LPCAT3, and the cellular abundance of the final product provide valuable insights.

Table 1: Substrate Specificity of LPCAT3

Substrate (Acyl-CoA)Relative Activity (%)Reference
Palmitoyl-CoA (16:0)Low[1][2]
Stearoyl-CoA (18:0)Low[1]
Oleoyl-CoA (18:1)Moderate[1]
Linoleoyl-CoA (18:2)High[1][2]
Arachidonoyl-CoA (20:4)High[1][2]
Adrenoyl-CoA (22:4) High (Inferred) [3][4]

Table 2: Cellular Abundance of this compound (PC 18:0/22:4)

Tissue/Cell TypeConditionRelative AbundanceReference
Human Kidney TissueNormalLower compared to tumor[5]
Human Kidney TissueRenal Cell CarcinomaHigher compared to normal[5]
Murine Macrophages-Major AdA-containing PC species[3]

Experimental Protocols

Studying the biosynthesis of this compound involves a combination of enzymatic assays and advanced analytical techniques for lipid analysis.

LPCAT Activity Assay

This protocol is adapted from general LPCAT activity assays and can be modified to specifically measure the incorporation of adrenoyl-CoA.

Objective: To measure the in vitro activity of LPCAT enzymes in incorporating adrenoyl-CoA into 1-stearoyl-lysophosphatidylcholine.

Materials:

  • Microsomal fractions from cells or tissues of interest (source of LPCAT enzymes)

  • 1-stearoyl-sn-glycero-3-phosphocholine (substrate)

  • Adrenoyl-CoA (substrate)

  • Radiolabeled adrenoyl-CoA (e.g., [¹⁴C]adrenoyl-CoA) for detection

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Bovine serum albumin (BSA, fatty acid-free)

  • Reaction termination solution (e.g., chloroform/methanol, 2:1 v/v)

  • Thin-layer chromatography (TLC) plates and developing solvent system

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, BSA, and 1-stearoyl-sn-glycero-3-phosphocholine.

  • Enzyme Addition: Add a predetermined amount of microsomal protein to the reaction mixture.

  • Initiation: Start the reaction by adding radiolabeled adrenoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding the termination solution.

  • Lipid Extraction: Perform a lipid extraction (e.g., Bligh-Dyer method) to separate the lipids from the aqueous phase.

  • TLC Separation: Spot the lipid extract onto a TLC plate and develop it using a suitable solvent system to separate the product (radiolabeled this compound) from the unreacted radiolabeled adrenoyl-CoA.

  • Quantification: Visualize the separated lipids (e.g., by autoradiography) and quantify the radioactivity in the product spot using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the specific activity of the LPCAT enzyme (e.g., in nmol/min/mg protein).

LPCAT_Assay_Workflow Start Start PrepareReaction Prepare Reaction Mix (Buffer, BSA, LysoPC) Start->PrepareReaction AddEnzyme Add Microsomal Fraction (LPCAT Source) PrepareReaction->AddEnzyme AddSubstrate Add Radiolabeled Adrenoyl-CoA AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Terminate Terminate Reaction (Chloroform/Methanol) Incubate->Terminate Extract Lipid Extraction Terminate->Extract Separate TLC Separation Extract->Separate Quantify Quantify Radioactivity Separate->Quantify End End Quantify->End

Workflow for an in vitro LPCAT activity assay.
Mass Spectrometry-Based Quantification of this compound

Objective: To identify and quantify the absolute or relative levels of this compound in biological samples.

Instrumentation: High-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

Procedure:

  • Sample Preparation:

    • Homogenize the tissue or cell pellet in a suitable solvent.

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer extraction, often including an internal standard (e.g., a non-endogenous PC species with known concentration).

  • Chromatographic Separation:

    • Inject the lipid extract into an LC system equipped with a C18 reversed-phase column.

    • Elute the lipids using a gradient of appropriate solvents (e.g., water, acetonitrile, isopropanol) to separate the different lipid classes and molecular species.

  • Mass Spectrometric Analysis:

    • Ionize the eluting lipids using electrospray ionization (ESI) in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) for structural confirmation. For PC(18:0/22:4), the precursor ion (m/z 852.6 for the [M+H]⁺ adduct) is fragmented to produce characteristic product ions, including the phosphocholine headgroup fragment (m/z 184.1) and fragments corresponding to the loss of the stearoyl and adrenoyl chains.

    • For quantification, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to monitor specific precursor-to-product ion transitions for both the target analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the target PC species and the internal standard.

    • Calculate the concentration of this compound relative to the internal standard and the initial sample amount.

Regulation and Signaling

The biosynthesis of this compound is regulated at multiple levels:

  • Substrate Availability: The cellular pools of 1-stearoyl-lysophosphatidylcholine and adrenoyl-CoA are key determinants of the rate of synthesis. The formation of adrenoyl-CoA from adrenic acid is catalyzed by acyl-CoA synthetases. Adrenic acid itself is produced by the elongation of arachidonic acid.

  • Enzyme Expression and Activity: The expression of LPCAT3 is regulated by various transcription factors, including liver X receptor (LXR), which plays a role in lipid homeostasis.[6] The activity of LPCAT3 can also be modulated by the lipid environment of the cell membrane.

  • Downstream Metabolism: Once synthesized, this compound can be a substrate for phospholipases, releasing adrenic acid which can then be converted into bioactive eicosanoids and other lipid mediators.[7] This suggests that the biosynthesis and turnover of this specific PC species may be involved in regulating inflammatory and other signaling pathways.

The precise signaling roles of this compound are still under investigation. However, given that it contains adrenic acid, it is likely a key player in the storage and release of this important signaling precursor.

Conclusion

The biosynthesis of this compound is a highly specific process mediated by the Lands' cycle, with LPCAT3 being the key enzyme responsible for the incorporation of adrenic acid. While our understanding of this pathway has advanced, further research is needed to fully elucidate the specific enzyme kinetics with adrenoyl-CoA, the precise regulatory mechanisms, and the downstream signaling functions of this important phospholipid species. The experimental approaches outlined in this guide provide a framework for future investigations in this area, which holds promise for understanding its role in health and disease and for the development of novel therapeutic strategies.

References

An In-depth Technical Guide on the Discovery of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine (PC(18:0/22:4)) is a specific molecular species of phosphatidylcholine, a major class of phospholipids that are essential components of cellular membranes. First identified and characterized in marine organisms, particularly the Atlantic cod (Gadus morhua), this lipid has garnered significant interest from the scientific community. Subsequent research has revealed its potent biological activities, including its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. This property makes PC(18:0/22:4) a molecule of interest in the field of oncology, as it can induce apoptosis (programmed cell death) in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC, with a focus on its potential as a therapeutic agent.

Discovery and Initial Characterization

The initial identification and characterization of this compound can be traced back to a 1991 study by M. V. Bell and colleagues, published in the journal Lipids. Their research focused on elucidating the molecular species composition of the major diacyl glycerophospholipids in various tissues of the Atlantic cod (Gadus morhua).

Organism and Tissue Distribution

The study by Bell et al. analyzed the phospholipid composition of muscle, liver, retina, and brain tissues of the Atlantic cod. Their findings revealed that this compound was a notable constituent of the phosphatidylcholine fraction in these tissues. The quantitative distribution of this specific phospholipid varied across the different tissues, highlighting the specialized lipid profiles of distinct biological compartments.

Table 1: Quantitative Distribution of this compound in Atlantic Cod Tissues

TissuePercentage of Total Phosphatidylcholine Species (%)
MuscleData not explicitly available in summary
LiverData not explicitly available in summary
RetinaData not explicitly available in summary
BrainData not explicitly available in summary

(Note: The full text of the original 1991 publication by Bell et al. is required to populate this table with the precise quantitative data.)

Significance of the Discovery

The identification of this compound in a marine organism was significant for several reasons. It expanded the known diversity of phospholipid molecular species in biological systems and underscored the unique lipid compositions found in marine life, which are often rich in long-chain polyunsaturated fatty acids like adrenic acid (22:4). This discovery laid the groundwork for future investigations into the specific biological roles of this and other related phospholipids.

Biological Activity: A Potent Inhibitor of Cyclin-Dependent Kinases

Subsequent to its discovery, this compound was identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] CDKs are a family of protein kinases that play a critical role in regulating the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.

Mechanism of Action: Induction of Apoptosis

By inhibiting the activity of CDKs, this compound disrupts the normal cell cycle progression, ultimately leading to the induction of apoptosis in cancer cells.[1][2] Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. The ability to selectively induce apoptosis in cancer cells is a key strategy in cancer therapy.

Signaling Pathway

The precise signaling pathway through which this compound exerts its apoptotic effects is an area of ongoing research. However, based on its known function as a CDK inhibitor, a putative pathway can be outlined. Inhibition of CDKs, such as CDK1 and CDK2, leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints. This arrest prevents the cell from progressing through the division cycle and can trigger the intrinsic apoptotic pathway. This pathway involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program, leading to characteristic morphological and biochemical changes in the cell, and ultimately, its death and removal.

G cluster_pathway Apoptotic Signaling Pathway PC This compound CDK Cyclin-Dependent Kinases (CDKs) PC->CDK Inhibition PC->CDK Arrest Cell Cycle Arrest (G1/S or G2/M) CellCycle Cell Cycle Progression CDK->CellCycle Promotes CDK->CellCycle Caspases Caspase Activation Arrest->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathway of PC(18:0/22:4)-induced apoptosis.

Experimental Protocols

Isolation and Characterization from Biological Samples

The original method for the isolation and characterization of this compound from cod tissues involved several key steps:

  • Lipid Extraction: Total lipids are extracted from the tissue homogenate using a modification of the Bligh and Dyer method, which employs a chloroform/methanol/water solvent system to partition the lipids into an organic phase.

  • Phospholipid Class Separation: The major phospholipid classes, including phosphatidylcholine, are separated from the total lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Molecular Species Analysis: The phosphatidylcholine fraction is then subjected to further analysis to determine its molecular species composition. This is typically achieved by converting the phospholipids to their diacylglycerol derivatives, which are then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the fatty acid constituents at the sn-1 and sn-2 positions of the glycerol backbone.

G Start Biological Tissue Extraction Lipid Extraction (Bligh & Dyer) Start->Extraction Separation Phospholipid Class Separation (TLC/HPLC) Extraction->Separation Analysis Molecular Species Analysis (GC-MS) Separation->Analysis Result Identification of PC(18:0/22:4) Analysis->Result

Caption: Experimental workflow for the isolation and characterization of PC(18:0/22:4).

Assessment of Anti-Cancer Activity

To evaluate the anti-cancer effects of this compound, a series of in vitro assays are typically employed:

  • Cell Culture: Cancer cell lines of interest are cultured under standard conditions.

  • Treatment: The cells are treated with varying concentrations of this compound for different durations.

  • Cell Viability Assay: The effect of the compound on cell proliferation and viability is assessed using assays such as the MTT assay or trypan blue exclusion.

  • Apoptosis Assays: The induction of apoptosis is confirmed and quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

  • Cell Cycle Analysis: The effect on the cell cycle is determined by staining the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry.

Synthesis of this compound

  • Preparation of the Glycerol Backbone: A protected sn-glycero-3-phosphocholine backbone is typically used as the starting material.

  • Acylation at the sn-1 Position: Stearic acid is selectively esterified to the sn-1 position of the glycerol backbone.

  • Acylation at the sn-2 Position: Adrenic acid is then esterified to the sn-2 position.

  • Deprotection and Purification: The protecting groups are removed, and the final product is purified using chromatographic techniques to yield pure this compound.

Future Directions and Therapeutic Potential

The discovery of this compound and its potent anti-cancer activity opens up several avenues for future research and drug development. Further studies are needed to fully elucidate the detailed molecular mechanisms underlying its CDK inhibitory and pro-apoptotic effects. In vivo studies in animal models of cancer are also crucial to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile. The development of efficient and scalable synthetic routes will be essential for producing sufficient quantities of this compound for preclinical and clinical investigations. Given its unique mechanism of action, this compound represents a promising lead compound for the development of a new class of anti-cancer agents.

References

The Emerging Role of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC as a Clinical Biomarker: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine, abbreviated as SAPC or PC(18:0/22:4), is a specific phosphatidylcholine species that has garnered increasing attention within the scientific community. Emerging evidence suggests its potential as a valuable biomarker in various pathological conditions, including cancer and cardiovascular diseases. This technical guide provides a comprehensive overview of the current knowledge surrounding SAPC, with a focus on its clinical significance, underlying signaling pathways, and the methodologies employed for its detection and quantification.

SAPC as a Biomarker in Disease

Recent lipidomic studies have identified significant alterations in the levels of SAPC in various disease states, highlighting its potential as a diagnostic and prognostic biomarker.

Pancreatic Cancer

In the context of pancreatic ductal adenocarcinoma (PDAC), PC(18:0/22:4) has been identified as a key component of a multi-metabolite panel for early diagnosis. One study demonstrated that a six-metabolite panel, including PC(18:0/22:4), could distinguish early-stage PDAC from benign pancreatic disease with high accuracy[1][2]. The panel showed a sensitivity of 90% and a specificity of 85%[2][3]. However, it is noteworthy that the expression pattern of these metabolites in plasma was found to be discordant with that in tissue, emphasizing the importance of the sample matrix in biomarker studies[1].

Breast Cancer

In breast cancer research, PC(18:0/22:4) has been identified as a potential biomarker for predicting the responsiveness to neoadjuvant chemotherapy. A study utilizing plasma metabolome signatures found that PC(18:0/22:4) was among the lipids that could help differentiate between sensitive and resistant patients. Specifically, a decreased fold change of PC(18:0/22:4) was observed in patients who responded to the therapy[4].

Non-Small-Cell Lung Cancer (NSCLC)

Lipidomic profiling of plasma from patients with advanced non-small-cell lung cancer has also implicated PC(18:0/22:4) as a potential biomarker. While the specific direction of change was not detailed, its inclusion in lipidomic signatures suggests a role in the pathophysiology of the disease[5].

Coronary Artery Disease

Beyond oncology, PC(18:0/22:4) has been associated with inflammatory states in coronary artery disease. A comprehensive metabolic profiling study identified this lipid species as being associated with systemic immune-inflammation markers[6]. Specifically, certain phosphatidylcholine species, including PC(18:0/22:4), were found to be associated with inflammatory indices[5].

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating PC(18:0/22:4) as a biomarker.

Disease StateSample TypeComparisonKey FindingAUCSensitivitySpecificityReference
Pancreatic Ductal AdenocarcinomaTissueEarly Stage PDAC vs. Benign Pancreatic DiseasePart of a 6-metabolite panel0.9590%85%[1][2][3]
Breast CancerPlasmaNACT Responders vs. Non-RespondersDecreased in responders---[4]

NACT: Neoadjuvant Chemotherapy

Disease StateSample TypeAssociationFold Change/Directionp-valueReference
Breast CancerPlasmaResponse to Neoadjuvant Chemotherapy-1.36 (in responders)< 0.05[4]
Coronary Artery DiseasePlasmaSystemic Immune-Inflammation IndexAssociated--

Signaling Pathways Involving SAPC

SAPC is believed to exert its biological effects primarily through the modulation of cell cycle regulation and the induction of apoptosis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

At the core of SAPC's mechanism of action is its ability to inhibit cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are crucial for the progression of the cell cycle. By forming complexes with cyclins, CDKs phosphorylate various protein substrates, thereby driving the cell through different phases of its cycle. Dysregulation of CDK activity is a hallmark of cancer. SAPC has been shown to inhibit CDK activity, leading to cell cycle arrest and the subsequent induction of apoptosis in cancer cells.

CDK_Inhibition_Pathway SAPC 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) CDK_Cyclin CDK-Cyclin Complex SAPC->CDK_Cyclin Inhibition CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Figure 1: Simplified signaling pathway of SAPC-mediated CDK inhibition and apoptosis.

Apoptosis Induction

The inhibition of CDKs by SAPC disrupts the normal cell cycle, leading to the activation of apoptotic pathways. Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. By inducing apoptosis, SAPC can selectively eliminate cancer cells. While the precise downstream effectors of SAPC-induced apoptosis are still under investigation, it is likely to involve the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.

Experimental Protocols

The accurate quantification of PC(18:0/22:4) in biological samples is paramount for its validation as a clinical biomarker. Liquid chromatography-mass spectrometry (LC-MS) based lipidomics is the most common and robust analytical approach.

Lipid Extraction from Serum/Plasma

A common method for extracting lipids from serum or plasma is a modified Bligh-Dyer or Folch procedure using a mixture of chloroform and methanol.

  • Sample Preparation : Thaw frozen serum or plasma samples on ice.

  • Solvent Addition : To 100 µL of serum/plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Phase Separation : Add 500 µL of deionized water to induce phase separation. Vortex again for 30 seconds.

  • Centrifugation : Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Collection of Organic Layer : Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette.

  • Drying : Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution : Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of isopropanol and acetonitrile.

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the sensitivity and specificity required for quantifying individual lipid species like PC(18:0/22:4).

  • Chromatographic Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used for the separation of phosphatidylcholines.

  • Mobile Phases :

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution : A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of phosphatidylcholines due to the positive charge on the choline headgroup.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion for PC(18:0/22:4) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically the phosphocholine headgroup at m/z 184.07) is monitored in the third quadrupole.

  • Quantification : Absolute or relative quantification is achieved by comparing the peak area of PC(18:0/22:4) in the sample to that of a known concentration of an internal standard (e.g., a deuterated or odd-chain phosphatidylcholine).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Serum Serum/Plasma Sample Extraction Lipid Extraction (Chloroform/Methanol) Serum->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MS Quantification Peak Integration & Quantification MS->Quantification Stats Statistical Analysis Quantification->Stats

Figure 2: General experimental workflow for the quantification of SAPC.

Biomarker Discovery and Validation Workflow

The identification and validation of PC(18:0/22:4) as a robust clinical biomarker follows a multi-stage process.

Biomarker_Workflow Discovery Discovery Phase (Untargeted Lipidomics) Verification Verification Phase (Targeted Analysis in larger cohort) Discovery->Verification Candidate Biomarker (e.g., PC(18:0/22:4)) Validation Clinical Validation Phase (Independent, multi-center cohorts) Verification->Validation Confirmed Biomarker Clinical_Use Clinical Application Validation->Clinical_Use Validated Biomarker

Figure 3: Logical workflow for biomarker development.

Conclusion and Future Directions

This compound is a promising biomarker with potential applications in the diagnosis, prognosis, and therapeutic monitoring of several diseases, most notably cancer and cardiovascular conditions. Its role in fundamental cellular processes such as cell cycle regulation and apoptosis provides a strong biological rationale for its investigation.

Future research should focus on:

  • Large-scale clinical validation studies : To confirm the diagnostic and prognostic utility of PC(18:0/22:4) in diverse patient populations.

  • Elucidation of signaling pathways : A more detailed understanding of the upstream and downstream signaling events associated with altered PC(18:0/22:4) levels is needed.

  • Standardization of analytical methods : The development of standardized and validated protocols for PC(18:0/22:4) quantification is crucial for its implementation in clinical laboratories.

  • Combination with other biomarkers : Investigating the utility of PC(18:0/22:4) in combination with other established biomarkers to improve diagnostic accuracy.

The continued exploration of PC(18:0/22:4) holds the potential to provide valuable new tools for personalized medicine and drug development.

References

Unveiling the Natural Landscape of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (PC(18:0/22:4)), a specific molecular species of phosphatidylcholine, is an endogenous phospholipid that has garnered increasing interest within the scientific community. Comprised of a stearic acid (18:0) at the sn-1 position and an adrenic acid (22:4) at the sn-2 position of the glycerol backbone, this molecule is more than a simple structural component of cell membranes. Emerging evidence suggests its involvement in complex signaling pathways, particularly in the context of cancer cell proliferation and inflammatory processes. This technical guide provides a comprehensive overview of the natural sources of PC(18:0/22:4), details established experimental protocols for its analysis, and visualizes its potential roles in cellular signaling.

Natural Sources and Distribution

PC(18:0/22:4) is a naturally occurring phospholipid found across various mammalian tissues. While extensive quantitative data on its absolute concentration in a wide array of biological samples remains an area of active research, existing lipidomics studies have identified its presence and, in some cases, its relative abundance. Notably, its distribution is not uniform, and its levels can be significantly altered in pathological states such as cancer.

Adrenic acid, the characteristic fatty acid at the sn-2 position, is found in tissues including the adrenal glands, liver, brain, kidneys, and the vascular system[1]. Consequently, PC(18:0/22:4) is expected to be present in these tissues. Studies have indicated that phospholipids containing adrenic acid tend to decrease with age in the human hippocampus[2].

Quantitative Data Summary
Biological SourceConditionRelative Abundance of PC(18:0/22:4)Reference
Pancreatic TissuePancreatic Ductal Adenocarcinoma (PDAC)Upregulated in tumor tissue[3]
Breast TissueInvasive Ductal CarcinomaUpregulated in tumor tissue[4]
Kidney TissueRenal Cell CarcinomaUpregulated in tumor tissue[5]
Myeloid-Derived Suppressor Cells (MDSCs) in TumorsWild-Type vs. TIPE2-deficientReduced in TIPE2-deficient MDSCs[6]
Human HippocampusAgingDecreased with age (as part of adrenic acid-containing phospholipids)[2]
Rat BrainHealthyPresent, with PE(18:0/22:4) being a major species[7]

Experimental Protocols

The analysis of specific phospholipid species such as PC(18:0/22:4) from complex biological matrices requires robust and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of individual lipid molecules.

Lipid Extraction from Tissues

A common and effective method for extracting lipids from tissue samples is the methyl-tert-butyl ether (MTBE) extraction protocol.

Materials:

  • Tissue sample (e.g., 50 mg)

  • Ice-cold methanol (MeOH)

  • Methyl-tert-butyl ether (MTBE)

  • Ultrapure water

  • Internal standards (e.g., deuterated PC standards)

  • Homogenizer with zirconium beads

  • Centrifuge

Protocol:

  • Thaw the tissue sample on ice.

  • Transfer the tissue to a homogenizer vial containing zirconium beads and suspend it in 400 µL of ice-cold methanol.

  • Homogenize the tissue at 6000 rpm for 20 seconds, followed by 6500 rpm for 30 seconds, repeating each cycle twice with intermittent cooling on ice.

  • Transfer the homogenate to a glass tube and add an appropriate amount of internal standard.

  • Add 1.3 mL of MTBE and vortex for 1 hour at 4°C.

  • Add 325 µL of ultrapure water and vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the upper (organic) phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., 80 µL of deionized ultrapure water/isopropanol (1:19 v/v)) for LC-MS/MS analysis[4].

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column or a HILIC column.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

LC Conditions (Example for Reversed-Phase):

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 40% to 100% B over a set time.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 40-55°C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for PCs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion for PC(18:0/22:4): m/z 836.6 (as [M+H]⁺) or 858.6 (as [M+Na]⁺). The formate adduct [M+HCOO]⁻ at m/z 880.6 can also be monitored in negative mode[4].

  • Product Ions: The characteristic phosphocholine headgroup fragment at m/z 184.1, and fragments corresponding to the fatty acyl chains (m/z 283.3 for stearic acid and m/z 331.3 for adrenic acid)[4].

Signaling Pathways and Biological Roles

While research is ongoing, PC(18:0/22:4) is implicated in at least two significant biological areas: cancer cell apoptosis and inflammation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Some evidence suggests that PC(18:0/22:4) can act as an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, this lipid may induce apoptosis and inhibit the growth of various cancer cell lines[8][9][10]. The precise mechanism of this inhibition is yet to be fully elucidated.

CDK_Inhibition_Pathway PC PC(18:0/22:4) CDK_Cyclin CDK/Cyclin Complex PC->CDK_Cyclin CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Promotes Apoptosis Apoptosis CDK_Cyclin->Apoptosis Inhibition

CDK Inhibition by PC(18:0/22:4)
Role in Inflammation via Adrenic Acid Metabolism

The adrenic acid at the sn-2 position of PC(18:0/22:4) can be released by phospholipase A2 (PLA2). Free adrenic acid can then be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes to produce a variety of bioactive lipid mediators. These mediators are involved in regulating inflammatory responses[1][11].

Adrenic_Acid_Metabolism cluster_enzymes Metabolizing Enzymes PC PC(18:0/22:4) (in cell membrane) AdA Free Adrenic Acid (22:4) PC:e->AdA:w Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->PC COX COX AdA->COX LOX LOX AdA->LOX CYP450 CYP450 AdA->CYP450 Bioactive_Lipids Bioactive Lipid Mediators (e.g., Dihomo-prostaglandins, Epoxydocosatrienoic acids) COX->Bioactive_Lipids LOX->Bioactive_Lipids CYP450->Bioactive_Lipids Inflammation Inflammatory Response Bioactive_Lipids->Inflammation

Inflammatory Pathway via Adrenic Acid
Experimental Workflow for Lipidomics Analysis

The overall workflow for the analysis of PC(18:0/22:4) from biological samples is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Lipidomics_Workflow Sample Biological Sample (e.g., Tissue) Extraction Lipid Extraction (e.g., MTBE method) Sample->Extraction LC_Separation LC Separation (e.g., Reversed-Phase) Extraction->LC_Separation MS_Analysis MS/MS Analysis (e.g., MRM) LC_Separation->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Lipidomics Analysis Workflow

Conclusion

This compound is a significant, naturally occurring phospholipid with differential expression in various tissues, particularly in the context of cancer. Its potential roles in cell cycle regulation and inflammation highlight it as a molecule of interest for further research and potential therapeutic development. The methodologies outlined in this guide provide a robust framework for the accurate and reliable analysis of PC(18:0/22:4) in biological systems. Future studies focusing on the absolute quantification of this lipid in a broader range of tissues and disease states will be crucial for a more complete understanding of its physiological and pathophysiological significance.

References

A Deep Dive into the Nomenclature of Glycerophosphocholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycerophosphocholines, a ubiquitous class of phospholipids, are fundamental components of cellular membranes and precursors to essential signaling molecules. A precise and universally understood nomenclature is paramount for researchers in lipidomics, cell biology, and drug development to ensure clarity, facilitate data comparison, and foster collaboration. This in-depth technical guide provides a comprehensive overview of the systematic and common nomenclature of glycerophosphocholines, supplemented with quantitative data, detailed experimental protocols, and visual representations of key metabolic pathways.

Core Structure and Stereospecific Numbering (sn)

The foundational structure of a glycerophosphocholine is a glycerol backbone. The stereochemistry of this glycerol is crucial and is unambiguously defined using the stereospecific numbering (sn) system. In this system, the glycerol molecule is depicted in a Fischer projection with the hydroxyl group at carbon 2 (C2) pointing to the left. The carbons are then numbered sequentially from top to bottom as sn-1, sn-2, and sn-3.[1] Naturally occurring glycerophospholipids predominantly exist in the sn-glycero-3-phospho configuration.

The basic glycerophosphocholine structure consists of:

  • A glycerol backbone.

  • Fatty acids attached to the sn-1 and sn-2 positions via ester or ether linkages.

  • A phosphocholine head group attached to the sn-3 position.

Systematic and Common Nomenclature

The nomenclature of glycerophosphocholines can be approached from several levels of detail, from the general class to the specific molecular species.

2.1. Class-Level Nomenclature:

At the broadest level, these lipids are referred to as glycerophosphocholines . The LIPID MAPS classification system categorizes them under the main class [GP01].[2] A common abbreviation for phosphatidylcholine, a major subclass of glycerophosphocholines, is PC .[2]

2.2. Subclass-Level Nomenclature:

Glycerophosphocholines are further divided into subclasses based on the nature of the linkage of the fatty acid chains at the sn-1 and sn-2 positions:

  • 1,2-Diacyl-sn-glycero-3-phosphocholine (Phosphatidylcholine): This is the most common subclass, where two fatty acids are attached via ester bonds. The systematic name clearly indicates the diacyl nature and the stereochemistry. The common name is phosphatidylcholine.

  • 1-Alkyl-2-acyl-sn-glycero-3-phosphocholine (Ether Phosphatidylcholine): In this subclass, the sn-1 position has a fatty alcohol attached via an ether linkage, while the sn-2 position has a fatty acid attached via an ester linkage.[3]

  • 1-(1Z-alkenyl)-2-acyl-sn-glycero-3-phosphocholine (Plasmalogen): This subclass features a fatty alcohol attached at the sn-1 position via a vinyl ether linkage.[3]

2.3. Species-Level Nomenclature:

This level of nomenclature specifies the total number of carbons and double bonds in the fatty acid chains, but not their individual identities or positions. For example, PC(34:1) refers to a phosphatidylcholine with a total of 34 carbons and one double bond across both fatty acid chains.

2.4. Molecular Species-Level Nomenclature:

The most detailed level of nomenclature specifies the exact fatty acids at the sn-1 and sn-2 positions. The format is typically [Headgroup]([sn-1 fatty acid]/[sn-2 fatty acid]). For instance, PC(16:0/18:1) denotes a phosphatidylcholine with palmitic acid (16 carbons, 0 double bonds) at the sn-1 position and oleic acid (18 carbons, 1 double bond) at the sn-2 position.[2][4]

Shorthand Notation in Lipidomics

In high-throughput lipidomics studies, a shorthand notation is often employed for brevity and computational processing. The LIPID MAPS shorthand notation is widely adopted.[5]

  • PC(16:0/18:1(9Z)) : This notation provides the highest level of structural detail, specifying the exact fatty acids and the position and stereochemistry (Z for cis) of the double bond in the sn-2 chain.[2][4]

  • PC(O-16:0/18:1) : The 'O-' prefix indicates an ether linkage at the sn-1 position.[3]

  • PC(P-16:0/18:1) : The 'P-' prefix indicates a plasmalogen (vinyl ether linkage) at the sn-1 position.[3]

  • LPC(18:1/0:0) : This denotes a lysophosphatidylcholine, where one of the fatty acid chains is absent (hydrolyzed).

Quantitative Data of Common Glycerophosphocholines

The physical and chemical properties of glycerophosphocholines are determined by the nature of their constituent fatty acids. The following table summarizes some of the most common fatty acids found in glycerophosphocholines and the molecular weights of representative phosphatidylcholine species.

Fatty Acid Common NameShorthand NotationMolecular Weight ( g/mol )
Palmitic acid16:0256.42
Stearic acid18:0284.48
Oleic acid18:1(9Z)282.46
Linoleic acid18:2(9Z,12Z)280.45
Arachidonic acid20:4(5Z,8Z,11Z,14Z)304.47
Docosahexaenoic acid (DHA)22:6(4Z,7Z,10Z,13Z,16Z,19Z)328.49
Phosphatidylcholine SpeciesShorthand NotationMolecular Weight ( g/mol )
DipalmitoylphosphatidylcholinePC(16:0/16:0)734.04
1-Palmitoyl-2-oleoyl-phosphatidylcholinePC(16:0/18:1)760.08
DistearoylphosphatidylcholinePC(18:0/18:0)790.15[6]
1-Stearoyl-2-arachidonoyl-phosphatidylcholinePC(18:0/20:4)810.13
1-Stearoyl-2-docosahexaenoyl-phosphatidylcholinePC(18:0/22:6)834.14

Experimental Protocols

The accurate identification and quantification of glycerophosphocholines rely on robust experimental procedures. Below are detailed methodologies for their extraction and analysis.

5.1. Protocol for Total Lipid Extraction from Cells (Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.[7]

Materials:

  • Cell pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenize the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. Use a volume of solvent that is 20 times the volume of the cell pellet.

  • Vortex the mixture vigorously for 15 minutes at room temperature.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the solid debris.

  • Collect the supernatant (the single-phase extract).

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

  • Vortex the mixture and centrifuge at 2,000 x g for 10 minutes.

  • Carefully remove the upper aqueous phase.

  • Wash the lower organic phase twice with a 1:1 (v/v) mixture of methanol:0.9% NaCl.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for subsequent analysis.

5.2. Protocol for Glycerophosphocholine Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed analysis of glycerophosphocholine species.[8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A linear gradient from 40% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Precursor ion scan for m/z 184.07 (characteristic phosphocholine headgroup fragment) to identify all PC species.

  • Product Ion Scans: For selected precursor ions to confirm the identity and elucidate the fatty acid composition.

  • Collision Energy: Optimized for fragmentation of the specific lipid class.

Signaling and Metabolic Pathways

Glycerophosphocholines are not merely structural components; they are central players in various metabolic and signaling pathways.

6.1. Glycerophosphocholine Catabolic Pathway

The breakdown of phosphatidylcholine to glycerophosphocholine (GPC) and subsequently to glycerol-3-phosphate and free choline is a critical pathway for choline homeostasis and the generation of signaling precursors.[5]

GPC_Catabolism PC Phosphatidylcholine (PC) LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 GPC Glycerophosphocholine (GPC) LPC->GPC Lysophospholipase G3P Glycerol-3-Phosphate GPC->G3P GPC Phosphodiesterase Choline Choline GPC->Choline GPC Phosphodiesterase

Caption: The catabolic pathway of phosphatidylcholine.

6.2. Kennedy Pathway for de novo Phosphatidylcholine Biosynthesis

The Kennedy pathway describes the primary route for the synthesis of phosphatidylcholine from choline.[1][10]

Kennedy_Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol (DAG) DAG->PC

Caption: The Kennedy pathway for phosphatidylcholine synthesis.

This guide provides a foundational understanding of glycerophosphocholine nomenclature, essential for any scientist working with these critical biomolecules. Adherence to these standardized naming conventions will undoubtedly enhance the clarity and impact of future research in this dynamic field.

References

Methodological & Application

quantification of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC by LC-MS/MS

Application Note

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-Phosphatidylcholine (SAPC), also denoted as PC(18:0/22:4), is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids that are essential components of cellular membranes. PCs are involved in numerous biological functions, including membrane-mediated cell signaling and the regulation of lipid metabolism. The fatty acid composition of PCs, such as the presence of stearic acid (18:0) and adrenic acid (22:4), can significantly influence membrane properties and cellular processes. Accurate quantification of specific PC species like SAPC is crucial for understanding their roles in health and disease, making it a key area of interest in lipidomics for biomarker discovery and drug development.

Principle of the Method

This protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique ideal for the quantification of specific lipid molecules in complex biological matrices.[1] The method involves chromatographic separation of SAPC from other lipid species using a reversed-phase C18 or C30 column, followed by detection using a triple quadrupole mass spectrometer.[2][3] Quantification is achieved using Multiple Reaction Monitoring (MRM) mode. In positive ionization mode, the protonated SAPC molecule ([M+H]⁺) is selected as the precursor ion. This ion is then fragmented in the collision cell, and a specific product ion, characteristic of the phosphocholine headgroup (m/z 184.07), is monitored.[4] The high specificity of this precursor-to-product ion transition allows for reliable quantification, even in the presence of isobaric interferences. An appropriate internal standard is used to correct for matrix effects and variations in sample preparation and instrument response.[5][6]

Experimental Protocol

1. Materials and Reagents

  • Solvents: LC-MS grade methanol, chloroform, isopropanol (IPA), acetonitrile (ACN), and water.

  • Reagents: Ammonium formate, formic acid.

  • Internal Standard (IS): A non-endogenous phosphatidylcholine with a structure similar to SAPC, such as PC(17:0/17:0) or a deuterated analog.

  • Biological Matrix: Plasma, serum, cell lysates, or tissue homogenates.

2. Sample Preparation: Modified Bligh & Dyer Extraction

This protocol is a widely used liquid-liquid extraction method for lipids.[7]

  • Thaw frozen biological samples (e.g., 50 µL of plasma) on ice.

  • In a clean glass tube, add the sample.

  • Spike the sample with the internal standard (e.g., 10 µL of 10 µg/mL PC(17:0/17:0) in methanol).

  • Add 600 µL of methanol and vortex thoroughly for 30 seconds.[3]

  • Add 1000 µL of chloroform and vortex for another 30 seconds.[3]

  • Add 500 µL of water to induce phase separation and vortex for 1 minute.[3]

  • Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.[3]

  • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., ACN/IPA/Water 65:30:5 v/v/v) for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
Column Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.7 µm)[2]
Mobile Phase A 60:40 ACN:Water (v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B 90:10 IPA:ACN (v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
12.0
15.0
15.1
20.0

Table 2: Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 3500 V
Source Temperature 350°C
Nebulizer Gas 50 psi
Drying Gas 10 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3

Table 3: MRM Transitions for Quantification and Confirmation

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
SAPC (PC 18:0/22:4) 832.61184.0745100Quantification
SAPC (PC 18:0/22:4) 832.61283.26 (Stearoyl)3550Confirmation
SAPC (PC 18:0/22:4) 832.61331.29 (Adrenoyl)3550Confirmation
IS (e.g., PC 17:0/17:0) 762.62184.0745100Quantification

4. Data Analysis and Quantification

  • Integrate the chromatographic peaks for the specific MRM transitions of SAPC and the internal standard.

  • Calculate the peak area ratio of the analyte (SAPC) to the internal standard (IS).

  • Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of SAPC and a fixed concentration of the IS.

  • Plot the peak area ratio (SAPC/IS) against the concentration of SAPC.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Use the peak area ratio from the unknown samples to calculate the concentration of SAPC using the regression equation.

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (Modified Bligh & Dyer) Spike->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC UHPLC Separation (C18 Column) Reconstitute->LC MS Tandem MS Detection (Positive ESI, MRM Mode) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Result Final Quantitative Result Quantify->Result

Caption: Workflow for SAPC quantification by LC-MS/MS.

References

Application Notes and Protocol for the Extraction of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) is a specific phosphatidylcholine species containing a saturated fatty acid (stearic acid, 18:0) at the sn-1 position and a polyunsaturated fatty acid (adrenic acid, 22:4) at the sn-2 position. The presence of adrenic acid, a highly unsaturated omega-6 fatty acid, makes SAPC susceptible to oxidation, which can compromise sample integrity and lead to the formation of bioactive oxidized lipids. Therefore, a robust and optimized extraction protocol is crucial for accurate quantitative analysis and functional studies.

This document provides a detailed protocol for the extraction of SAPC from biological samples, focusing on methods that maximize recovery while minimizing degradation. The recommended procedure is a modified Folch method, incorporating an antioxidant to preserve the integrity of the polyunsaturated fatty acyl chain.

Data Presentation

While specific quantitative data for the extraction efficiency of this compound is not extensively available in the literature, the following table summarizes a general comparison of common lipid extraction methods for different lipid classes, including phospholipids. The Folch and Bligh & Dyer methods are considered "gold standards" for lipid extraction.[1]

Extraction MethodLipid ClassRelative Recovery/EfficiencyKey Considerations
Modified Folch PhosphatidylcholinesHighGenerally preferred for solid tissues.[1] Requires careful phase separation.
Bligh & Dyer PhosphatidylcholinesHighAdvantageous for biological fluids.[1] May underestimate lipids in high-fat samples.[2][3]
Matyash (MTBE) PhosphatidylcholinesComparable to FolchUses less toxic solvents. The lipid-containing organic phase is the upper layer, simplifying collection.[4]
Acetone Precipitation TriacylglyceridesHighParticularly effective for triacylglycerides.[4]

Experimental Protocols

Modified Folch Method for SAPC Extraction

This protocol is designed to efficiently extract SAPC from biological matrices such as cell pellets or tissue homogenates while minimizing oxidative degradation.

Materials and Reagents:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v) in ultrapure water

  • Butylated hydroxytoluene (BHT)

  • Nitrogen gas

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Rotary evaporator or nitrogen evaporator

Preparation of Reagents:

  • Extraction Solvent (Chloroform:Methanol, 2:1 v/v) with BHT: Prepare a fresh solution of chloroform and methanol in a 2:1 ratio. Add BHT to a final concentration of 0.01% (w/v) to inhibit lipid peroxidation.[5] For example, to prepare 100 mL of extraction solvent, mix 66.7 mL of chloroform with 33.3 mL of methanol and dissolve 10 mg of BHT. Store in an amber glass bottle at 4°C.

  • Wash Solution (0.9% NaCl): Dissolve 0.9 g of NaCl in 100 mL of ultrapure water.

Protocol:

  • Sample Homogenization:

    • For Cell Pellets: Resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS).

    • For Tissue Samples: Weigh the tissue and add 10 volumes of ice-cold PBS. Homogenize on ice until a uniform consistency is achieved.

  • Lipid Extraction:

    • To the homogenized sample, add 20 volumes of the pre-chilled Extraction Solvent (Chloroform:Methanol with BHT). For example, for 1 mL of homogenate, add 20 mL of the extraction solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture at room temperature for 30 minutes, with occasional vortexing.

  • Phase Separation:

    • Add 0.2 volumes of the 0.9% NaCl wash solution to the extract. For 20 mL of extract, add 4 mL of the wash solution.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection of the Lipid Phase:

    • Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette, taking care not to disturb the interface.

    • Collect the lower organic (chloroform) phase containing the lipids.

  • Solvent Evaporation:

    • Dry the collected organic phase under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C. It is crucial to avoid complete dryness for extended periods to prevent oxidation.

  • Storage:

    • Immediately redissolve the lipid extract in a small volume of chloroform or another suitable solvent.

    • Flush the vial with nitrogen gas, seal tightly, and store at -80°C until analysis.

Visualization

Experimental Workflow for SAPC Extraction

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Phase Separation cluster_3 Lipid Recovery and Storage start Start with Biological Sample (Cells or Tissue) homogenize Homogenize in PBS start->homogenize add_solvent Add Chloroform:Methanol (2:1) + 0.01% BHT homogenize->add_solvent vortex_incubate Vortex and Incubate add_solvent->vortex_incubate add_wash Add 0.9% NaCl Solution vortex_incubate->add_wash centrifuge Centrifuge at 2000 x g add_wash->centrifuge collect_lower Collect Lower Organic Phase centrifuge->collect_lower evaporate Evaporate Solvent under Nitrogen collect_lower->evaporate store Store at -80°C evaporate->store end_node Extracted SAPC Ready for Analysis store->end_node

Caption: Workflow for the extraction of SAPC.

Metabolic Pathways of Adrenic Acid

While a specific signaling pathway for SAPC is not well-defined, adrenic acid itself is a precursor to several bioactive lipid mediators.[6][7]

G Adrenic_Acid Adrenic Acid (22:4n-6) SAPC This compound (SAPC) Adrenic_Acid->SAPC Esterification COX COX Pathway Adrenic_Acid->COX CYP450 CYP450 Pathway Adrenic_Acid->CYP450 LOX LOX Pathway Adrenic_Acid->LOX Dihomo_Prostaglandins Dihomo-Prostaglandins COX->Dihomo_Prostaglandins DHETs Dihomo-Epoxyeicosatrienoic Acids (DHETs) CYP450->DHETs DH_HETEs Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs) LOX->DH_HETEs Bioactive_Functions Bioactive Functions (e.g., Vasodilation, Inflammation) Dihomo_Prostaglandins->Bioactive_Functions DHETs->Bioactive_Functions DH_HETEs->Bioactive_Functions

Caption: Metabolic pathways of adrenic acid.

References

Application Notes and Protocols for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) in Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) is a unique phospholipid characterized by a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position. This molecular structure imparts specific biophysical properties that can be harnessed in the preparation of liposomes for various applications, including drug delivery and the formulation of bioactive compounds. The presence of the polyunsaturated fatty acid (PUFA) influences membrane fluidity and flexibility, while also presenting a key challenge: susceptibility to oxidation. These application notes provide a comprehensive guide to the use of SAPC in liposome preparation, including detailed protocols, characterization data, and strategies to ensure formulation stability.

Physicochemical Properties of SAPC

A thorough understanding of the physicochemical properties of SAPC is essential for designing and preparing stable and effective liposomal formulations.

PropertyValueReference
Systematic Name 1-stearoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholinePubChem
Abbreviation PC(18:0/22:4)PubChem
Molecular Formula C48H88NO8PPubChem
Molecular Weight 838.2 g/mol PubChem
Key Structural Features Saturated sn-1 chain (stearic acid), Polyunsaturated sn-2 chain (adrenic acid)N/A

Applications in Liposome Technology

The unique structure of SAPC, combining a saturated and a polyunsaturated fatty acid, suggests its utility in creating liposomes with a balance of stability and fluidity. Liposomes formulated with phospholipids containing PUFAs are being explored for various applications.[1][2]

  • Drug Delivery: The fluid nature imparted by the adrenoyl chain can facilitate membrane fusion and cellular uptake, potentially enhancing the delivery of encapsulated therapeutic agents. Liposomes are a promising platform for delivering a wide range of drugs, including anticancer agents.[2]

  • Nutraceutical Formulation: Liposomes can serve as carriers for bioactive compounds and nutrients, where the inclusion of PUFAs like adrenic acid may offer additional health benefits.

  • Model Membranes: The asymmetric nature of SAPC makes it an interesting component for creating model biological membranes to study lipid-protein interactions and membrane dynamics.

Challenges: Oxidation of Adrenoyl Chain

The primary challenge in working with SAPC and other PUFA-containing phospholipids is their susceptibility to lipid peroxidation.[3] The multiple double bonds in the adrenoyl chain are prone to attack by reactive oxygen species, which can lead to:

  • Degradation of the phospholipid.

  • Alteration of membrane properties (e.g., increased permeability).

  • Formation of cytotoxic byproducts.

  • Reduced shelf-life of the liposomal formulation.

Strategies to Mitigate Oxidation:

To ensure the stability of SAPC-containing liposomes, it is crucial to implement strategies to prevent oxidation throughout the preparation and storage process.

  • Use of Antioxidants: Incorporate lipid-soluble antioxidants into the liposome bilayer. Alpha-tocopherol (Vitamin E) is a common choice as it is an effective scavenger of peroxyl radicals.[4][5] It can be included at a molar ratio of 0.5-2 mol% relative to the total lipid.

  • Inert Atmosphere: Perform all preparation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]

  • Chelating Agents: Traces of metal ions can catalyze lipid peroxidation. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) in the aqueous buffer can sequester these ions.

  • Light Protection: Store liposomal formulations in light-resistant containers to prevent photo-oxidation.[1]

  • Optimized Storage Conditions: Store liposomes at low temperatures (e.g., 4°C) to reduce the rate of chemical degradation.

Experimental Protocols

Protocol 1: Preparation of SAPC-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes with a defined size distribution.

Materials:

  • This compound (SAPC)

  • Cholesterol (optional, for membrane stabilization)

  • α-Tocopherol (antioxidant)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4, degassed)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Workflow Diagram:

G cluster_prep Liposome Preparation cluster_sizing Sizing cluster_characterization Characterization A Dissolve Lipids in Chloroform (SAPC, Cholesterol, α-Tocopherol) B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer (Vortexing) B->C D Form Multilamellar Vesicles (MLVs) C->D E Extrusion through Polycarbonate Membranes D->E F Formation of Unilamellar Vesicles (LUVs) E->F G Particle Size & PDI (Dynamic Light Scattering) F->G H Zeta Potential F->H I Encapsulation Efficiency F->I G cluster_extracellular Extracellular Space cluster_cell Cell L SAPC Liposome (with encapsulated drug) E Endocytosis L->E Interaction CM Cell Membrane EN Endosome E->EN LY Lysosome EN->LY Fusion R Drug Release LY->R C Cytoplasm R->C

References

Application Notes and Protocols: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is essential for understanding their roles in health and disease. The complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards. An ideal internal standard is a compound that is chemically similar to the analytes of interest but isotopically or structurally distinct, allowing it to be added to a sample at a known concentration before processing. This compensates for sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis.

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC), also known as PC(18:0/22:4), is a specific phosphatidylcholine molecule containing a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position. Its well-defined structure and chemical properties make it a suitable candidate for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS)-based lipidomics, particularly for the quantification of other phosphatidylcholine species.

These application notes provide a comprehensive overview of the use of SAPC as an internal standard, including detailed experimental protocols and relevant biological context.

Properties of this compound (SAPC)

A summary of the key chemical properties of SAPC is provided in the table below.

PropertyValue
Chemical Formula C₄₈H₈₈NO₈P
Molecular Weight 838.2 g/mol
Synonyms PC(18:0/22:4), 1-Stearoyl-2-Docosatetraenoyl-sn-glycero-3-PC
Fatty Acid Composition sn-1: Stearic Acid (18:0), sn-2: Adrenic Acid (22:4)

Experimental Protocols

The following protocols are provided as a guide for the use of SAPC as an internal standard in a typical lipidomics workflow. Optimization may be required for specific sample types and instrumentation.

Preparation of Internal Standard Stock Solution

It is crucial to accurately prepare the internal standard stock solution.

Materials:

  • This compound (SAPC)

  • Chloroform/Methanol (1:1, v/v), LC-MS grade

Procedure:

  • Accurately weigh a known amount of SAPC.

  • Dissolve the SAPC in chloroform/methanol (1:1, v/v) to a final concentration of 1 mg/mL.

  • Store the stock solution in an amber glass vial at -20°C or -80°C.

Lipid Extraction from Biological Samples (MTBE Method)

This protocol is adapted from a method used for lipid extraction from tissue samples and is suitable for a variety of biological matrices.[1]

Materials:

  • Biological sample (e.g., tissue homogenate, plasma, cell pellet)

  • SAPC internal standard working solution (e.g., 10 µg/mL in methanol)

  • Methanol (MeOH), ice-cold, LC-MS grade

  • Methyl-tert-butyl ether (MTBE), LC-MS grade

  • Ultrapure water

Procedure:

  • To a known amount of sample (e.g., 50 mg of tissue homogenate), add a precise volume of the SAPC internal standard working solution. The final concentration of the internal standard should be optimized for the specific assay but a common starting point is in the low µM range.

  • Add 750 µL of methanol and vortex vigorously for 10 seconds.[1]

  • Add 2.5 mL of MTBE, vortex for 2 minutes, and incubate for 1 hour at room temperature.[1]

  • Induce phase separation by adding 625 µL of ultrapure water.[1]

  • Centrifuge at 1000 x g for 10 minutes at 15°C.[1]

  • Carefully transfer the upper organic phase (containing the lipids) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following are general LC-MS parameters that can be adapted for the analysis of phosphatidylcholines, including SAPC.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for lipid separation (e.g., ACQUITY Premier CSH C18, 100 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.[3]

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.[3]

  • Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute more hydrophobic lipids.

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40°C.[3]

Mass Spectrometry (Triple Quadrupole or High-Resolution MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Multiple Reaction Monitoring (MRM) for SAPC (Positive Mode):

    • Precursor Ion (Q1): m/z 838.6 (corresponding to [M+H]⁺)

    • Product Ion (Q3): m/z 184.1 (corresponding to the phosphocholine headgroup)

  • MS/MS Fragmentation: In negative ion mode, formate adducts of PC species can be fragmented to yield fatty acid carboxylate anions, which can confirm the fatty acid composition. For PC(18:0/22:4), the expected fragments from the [M+HCOO]⁻ adduct (m/z 882.6) would be m/z 283.3 (stearic acid) and m/z 331.3 (adrenic acid).[4]

Quantitative Data Summary

While specific quantitative performance data for SAPC as an internal standard is not widely published, the performance of phosphatidylcholine internal standards, in general, is well-established. The table below summarizes the expected performance characteristics.

ParameterExpected PerformanceNotes
Linearity R² > 0.99Across a relevant concentration range.
Precision (%RSD) < 15%For both intra- and inter-day measurements.[2]
Accuracy (%RE) 85-115%
Recovery > 85%From the extraction procedure.[2]
Matrix Effect MinimizedThe use of a co-eluting internal standard helps to correct for ion suppression or enhancement.

Signaling Pathways and Biological Relevance

This compound is not just an analytical tool; it is also an endogenous lipid species. The adrenic acid (22:4n-6) component of SAPC is a polyunsaturated fatty acid that can be metabolized into various bioactive lipids. These metabolites are involved in several signaling pathways.

Adrenic acid is metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes.[5] The resulting products, such as dihomo-prostaglandins and dihomo-epoxyeicosatrienoic acids (DH-EETs), have roles in regulating vascular tone and inflammation.[6] For instance, certain adrenic acid metabolites can cause vasodilation by activating potassium channels in vascular smooth muscle cells.[6]

The presence and concentration of specific phosphatidylcholine species, including those containing adrenic acid, can be altered in various disease states, such as cancer.[4] Therefore, the accurate quantification of these lipids using SAPC as an internal standard can provide valuable insights into the pathophysiology of disease and may lead to the discovery of novel biomarkers.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add SAPC IS Spike with SAPC Internal Standard Sample->Add SAPC IS Lipid Extraction Lipid Extraction (e.g., MTBE method) Add SAPC IS->Lipid Extraction Dry & Reconstitute Dry Down and Reconstitute Lipid Extraction->Dry & Reconstitute LC-MS LC-MS/MS Analysis Dry & Reconstitute->LC-MS Data Processing Data Processing and Quantification LC-MS->Data Processing Biological Interpretation Biological Interpretation Data Processing->Biological Interpretation

Caption: Experimental workflow for lipidomics using SAPC as an internal standard.

G cluster_pathways Metabolic Pathways SAPC SAPC (PC 18:0/22:4) in cell membrane PLA2 Phospholipase A2 (PLA2) SAPC->PLA2 hydrolysis Adrenic Acid Free Adrenic Acid (22:4n-6) PLA2->Adrenic Acid COX COX Pathway Adrenic Acid->COX LOX LOX Pathway Adrenic Acid->LOX CYP450 CYP450 Pathway Adrenic Acid->CYP450 Bioactive Lipids Bioactive Lipid Mediators (e.g., DH-Prostaglandins, DH-EETs) COX->Bioactive Lipids LOX->Bioactive Lipids CYP450->Bioactive Lipids Signaling Cellular Signaling (e.g., Vascular Tone, Inflammation) Bioactive Lipids->Signaling

Caption: Simplified signaling pathway of adrenic acid derived from SAPC.

References

Unraveling the Role of SAP102 in the Central Nervous System: Applications for Neuroscience Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synapse-Associated Protein 102 (SAP102), a key scaffolding protein encoded by the DLG3 gene, is a critical player in the intricate molecular architecture of the postsynaptic density (PSD) at excitatory synapses.[1][2] Predominantly expressed during early brain development, SAP102 is instrumental in the trafficking, stabilization, and function of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Its pivotal role in synaptogenesis and synaptic plasticity makes it a molecule of significant interest in neuroscience research and a potential therapeutic target for a range of neurological and psychiatric disorders. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the multifaceted functions of SAP102.

Applications of SAP102 in Neuroscience Research

SAP102's involvement in fundamental synaptic processes positions it as a focal point for several research applications:

  • Investigating Neurodevelopmental Disorders: Mutations in the DLG3 gene leading to truncated or dysfunctional SAP102 are associated with X-linked intellectual disability (XLID).[1][2] Furthermore, altered SAP102 expression has been linked to autism spectrum disorders (ASD) and schizophrenia.[3] Research focusing on SAP102 can elucidate the molecular mechanisms underlying these conditions.

  • Understanding Synaptic Plasticity: SAP102 plays a crucial role in the dynamic regulation of glutamate receptor localization and function, which is fundamental to synaptic plasticity processes like long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[3]

  • Drug Discovery and Development: As a key regulator of synaptic function, SAP102 and its interacting partners present potential targets for therapeutic interventions aimed at correcting synaptic deficits in various neurological and psychiatric diseases.[1][2][3]

  • Exploring Psychiatric Disorders: Decreased expression of SAP102 in the hippocampus has been observed in individuals with bipolar disorder and major depression, suggesting its involvement in the pathophysiology of mood disorders.[1][2]

Quantitative Data on SAP102 Function

The following tables summarize key quantitative findings from studies on SAP102, providing a comparative overview of its properties and the effects of its manipulation.

ParameterSAP102PSD-95Reference
Mobile Pool in Spines 80%36%[4]
Co-localization with PSD (EM) 69.4%94.2%[4]

Table 1: Comparison of Mobility and Postsynaptic Density (PSD) Localization of SAP102 and PSD-95. This table highlights the significantly higher mobility of SAP102 within dendritic spines compared to the more stable PSD-95.

ConditionEffect on Presynaptic Puncta (Bassoon)Reference
SAP102 Knockdown (shRNA) ~40% decrease[5]
PSD-95 Knockdown (shRNA) ~40% decrease[5]
PSD-93 Knockdown (shRNA) No significant change[5]

Table 2: Effect of MAGUK Protein Knockdown on Presynaptic Terminal Density. This table illustrates the essential role of both SAP102 and PSD-95 in maintaining the integrity of excitatory synapses.

Key Signaling Pathways Involving SAP102

SAP102 acts as a central hub, integrating signals from various pathways to regulate synapse development and function.

SAP102_Signaling ephrinB ephrinB EphB2 EphB2 Receptor ephrinB->EphB2 activates SAP102 SAP102 EphB2->SAP102 interacts with Kalirin7 Kalirin-7 SAP102->Kalirin7 forms complex with PAK PAK Kalirin7->PAK activates Actin Actin Reorganization PAK->Actin AMPAR_trafficking AMPAR Trafficking PAK->AMPAR_trafficking SynapseFormation Synapse Formation Actin->SynapseFormation

Figure 1: The SAP102-EphB-PAK signaling pathway. This diagram illustrates how SAP102 mediates synapse development by linking the EphB2 receptor to the downstream effector PAK, which in turn regulates actin dynamics and AMPA receptor trafficking.[5]

SAP102_NMDAR_Complex cluster_PSD NMDAR NMDA Receptor (NR2B subunit) SAP102 SAP102 NMDAR->SAP102 PDZ domain interaction PSD Postsynaptic Density SAP102->PSD anchoring Signaling Downstream Signaling SAP102->Signaling links to mPins mPins mPins->SAP102 promotes complex formation

Figure 2: SAP102 in the NMDA receptor complex. This diagram shows SAP102's role in scaffolding NMDA receptors at the postsynaptic density and its interaction with the modulatory protein mPins.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of SAP102 function. Below are protocols for key experiments commonly used in SAP102 research.

Protocol 1: shRNA-Mediated Knockdown of SAP102 in Primary Neuronal Cultures

This protocol is adapted from studies investigating the role of SAP102 in synapse formation.[5]

Objective: To specifically reduce the expression of SAP102 in cultured neurons to study its functional consequences.

Materials:

  • Primary cortical or hippocampal neuron cultures (e.g., from E15 mouse embryos).

  • Lentiviral particles containing shRNA targeting SAP102 and a scrambled shRNA control.

  • Neuron culture medium and supplements.

  • Transfection reagent (if not using lentivirus).

  • Antibodies for immunocytochemistry (e.g., anti-SAP102, anti-Bassoon, anti-Homer1).

  • Fluorescence microscope.

Procedure:

  • Neuron Culture: Prepare primary cortical or hippocampal neuron cultures from embryonic rodents according to standard protocols. Plate neurons at an appropriate density on coverslips coated with poly-L-lysine.

  • Lentiviral Transduction: At days in vitro (DIV) 2, infect the neurons with lentiviral particles carrying either SAP102-specific shRNA or a scrambled control shRNA. The multiplicity of infection (MOI) should be optimized for the specific virus and cell type.

  • Incubation: Culture the transduced neurons for a period sufficient to allow for knockdown of the target protein and for synapse development (e.g., until DIV 14).

  • Immunocytochemistry:

    • Fix the neurons with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking solution (e.g., 10% goat serum in PBS) for 1 hour.

    • Incubate with primary antibodies (e.g., rabbit anti-SAP102 and mouse anti-Bassoon) diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS and mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the density of presynaptic (Bassoon) and postsynaptic (Homer1) puncta along dendritic segments to assess synapse number.

    • Confirm the knockdown of SAP102 by quantifying the fluorescence intensity of SAP102 staining.

shRNA_Workflow Culture Primary Neuron Culture (DIV 2) Transduction Lentiviral Transduction (shRNA-SAP102 or Scrambled) Culture->Transduction Incubation Incubation (to DIV 14) Transduction->Incubation Fixation Fixation & Permeabilization Incubation->Fixation Staining Immunostaining Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Image Analysis (Puncta Density, etc.) Imaging->Analysis

Figure 3: Workflow for shRNA-mediated knockdown of SAP102. This diagram outlines the key steps in a typical RNA interference experiment to study the function of SAP102 in cultured neurons.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify SAP102 Interacting Proteins

This protocol is based on methods used to demonstrate the interaction between SAP102 and its binding partners.[5][6]

Objective: To isolate SAP102 and its associated proteins from brain tissue or cell lysates to identify and confirm protein-protein interactions.

Materials:

  • Mouse brain tissue (e.g., neonatal cortex) or cultured cells expressing the proteins of interest.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Anti-SAP102 antibody for immunoprecipitation.

  • Control IgG antibody (from the same species as the IP antibody).

  • Protein A/G magnetic beads or agarose beads.

  • Wash buffer.

  • Elution buffer or SDS-PAGE sample buffer.

  • Antibodies for Western blotting (e.g., anti-EphB2, anti-Kalirin-7).

Procedure:

  • Lysate Preparation:

    • Homogenize brain tissue or lyse cultured cells in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (protein lysate). Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Remove the beads and add the anti-SAP102 antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant and wash the beads three to five times with ice-cold wash buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the expected interacting proteins (e.g., anti-EphB2, anti-Kalirin-7) and an anti-SAP102 antibody to confirm successful immunoprecipitation.

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

SAP102 is a multifaceted scaffolding protein with profound implications for brain development, synaptic function, and the pathogenesis of several neurological and psychiatric disorders. The application notes and protocols provided herein offer a framework for researchers and drug development professionals to further investigate the intricate roles of SAP102. A deeper understanding of its molecular interactions and signaling pathways will undoubtedly pave the way for novel therapeutic strategies aimed at ameliorating synaptic dysfunction in a range of debilitating brain disorders.

References

Application Notes and Protocols for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC), also identified by its shorthand PC(18:0/22:4), is a specific phosphatidylcholine molecule that has been noted in various lipidomic studies. While commercially available and suggested to act as a Cyclin-Dependent Kinase (CDK) inhibitor capable of inducing apoptosis, a comprehensive review of peer-reviewed scientific literature reveals a notable absence of studies utilizing exogenously applied SAPC in cell culture experiments. The majority of research focuses on the detection of endogenous levels of PC(18:0/22:4) within cells and tissues and its correlation with various physiological and pathological states, including cancer.

This document provides a summary of the current scientific understanding of endogenous PC(18:0/22:4). Due to the lack of published data on the experimental use of SAPC, this document also furnishes a generalized, hypothetical protocol for the investigation of a novel lipid compound in a cell culture setting. This is intended to serve as a foundational guide for researchers interested in exploring the potential effects of SAPC. Furthermore, a generalized signaling pathway for CDK inhibition and a workflow for testing novel compounds are provided as visual aids.

Scientific Background on Endogenous PC(18:0/22:4)

Lipidomic analyses have identified PC(18:0/22:4) as a component of the cellular lipid profile in various contexts:

  • Cancer: Increased levels of PC(18:0/22:4) have been detected in certain cancer tissues, such as invasive ductal carcinoma of the breast and dedifferentiated retroperitoneal liposarcoma, suggesting a potential role in tumor biology.

  • Ferroptosis: PC(18:0/22:4) is among the phospholipid species that can be oxidized, a key event in ferroptosis, a form of programmed cell death. Its presence is relevant in studies investigating this cell death pathway.

  • Inflammation and Immunity: This lipid has been identified in studies of macrophages and myeloid-derived suppressor cells, indicating its potential involvement in inflammatory and immune responses.

It is crucial to note that these studies have characterized the presence and regulation of endogenous PC(18:0/22:4) and do not provide information on the effects of its exogenous application to cells.

Hypothetical Experimental Protocols for Exogenous SAPC Application

The following protocols are generalized and should be adapted and optimized for specific cell lines and experimental questions.

Preparation of SAPC Stock Solution

Proper solubilization of lipids is critical for their effective and reproducible use in cell culture.

Materials:

  • This compound (SAPC) powder

  • Ethanol, absolute (or other suitable organic solvent like DMSO)

  • Sterile, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of SAPC in an organic solvent. For example, dissolve 10 mg of SAPC in 1 mL of absolute ethanol to make a 10 mg/mL stock.

  • Vortex thoroughly until the lipid is completely dissolved.

  • For cell treatment, dilute the stock solution in serum-free medium or PBS to the desired final concentrations. It is crucial to add the lipid stock solution to the aqueous medium while vortexing to facilitate the formation of a uniform suspension and prevent precipitation.

  • Perform a serial dilution to obtain a range of working concentrations for your experiments.

  • Important: Always prepare a vehicle control using the same concentration of the organic solvent used to dissolve the SAPC.

Cell Viability Assay (MTT Assay)

This assay determines the effect of SAPC on cell proliferation and viability.

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • SAPC working solutions

  • Vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and treat the cells with various concentrations of SAPC (e.g., 0.1, 1, 10, 50, 100 µM) and the vehicle control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of SAPC that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by SAPC.

Materials:

  • Target cancer cell line(s)

  • 6-well cell culture plates

  • SAPC working solutions (at concentrations around the determined IC50)

  • Vehicle control

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with SAPC and vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Data Presentation

Quantitative data from the proposed experiments should be organized into clear tables for easy interpretation and comparison.

Table 1: Hypothetical Cell Viability Data for SAPC Treatment

Cell LineTreatment Duration (hours)SAPC Concentration (µM)% Viability (Mean ± SD)
Cancer Cell Line A48Vehicle Control100 ± 5.2
195 ± 4.8
1072 ± 6.1
5048 ± 5.5
10023 ± 3.9
Cancer Cell Line B48Vehicle Control100 ± 6.0
198 ± 5.3
1085 ± 7.2
5065 ± 6.8
10045 ± 5.1

Table 2: Hypothetical Apoptosis Analysis of Cancer Cell Line A after 48h SAPC Treatment

Treatment% Live Cells% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
SAPC (50 µM)55.8 ± 4.525.4 ± 3.318.8 ± 2.9

Visualizations

Generalized Workflow for Novel Compound Testing

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis A Compound Solubilization & Stock Preparation B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Determine IC50 Values on Multiple Cell Lines B->C D Apoptosis Assays (Annexin V, Caspase Activity) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blot for Key Signaling Proteins D->F E->F G Target Engagement Assays (e.g., Kinase Activity Assay) F->G H Gene Expression Analysis (qPCR, RNA-seq) G->H

Caption: A generalized workflow for testing a novel compound in cell culture.

Hypothetical Signaling Pathway for CDK Inhibition

G SAPC This compound (SAPC) CDK Cyclin/CDK Complex (e.g., Cyclin D/CDK4/6) SAPC->CDK Inhibition Apoptosis Apoptosis SAPC->Apoptosis Induces Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylates CDK->Apoptosis Suppression of Apoptotic Signals E2F E2F Transcription Factor Rb->E2F Sequesters pRb Phosphorylated Rb (pRb) pRb->E2F Releases G1_S G1-S Phase Transition E2F->G1_S Promotes

Caption: A hypothetical signaling pathway for a CDK inhibitor like SAPC.

Conclusion and Future Directions

While this compound is an intriguing phospholipid with potential biological activities, there is a clear need for foundational research to validate its purported effects as a CDK inhibitor and apoptosis inducer when applied exogenously to cells. The protocols and conceptual frameworks provided herein offer a starting point for such investigations. Future studies should focus on systematically evaluating the effects of SAPC on a panel of cancer cell lines, determining its specific molecular targets, and elucidating the downstream signaling pathways it modulates. Such research will be essential to unlock the potential therapeutic applications of this compound.

Application Notes and Protocols for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC), also known by its lipid nomenclature PC(18:0/22:4), is a specific phosphatidylcholine species containing stearic acid (18:0) at the sn-1 position and adrenic acid (22:4) at the sn-2 position of the glycerol backbone. As a key component of cellular membranes, fluctuations in the levels of specific phospholipids like SAPC have been implicated in various disease states, particularly in cancer biology. Emerging evidence from commercial suppliers suggests that SAPC may act as an inhibitor of cyclin-dependent kinases (CDKs) and can induce apoptosis in cancer cell lines, making it a molecule of interest for cancer research and drug development.

These application notes provide detailed protocols for the proper handling, storage, and use of SAPC in a research setting.

Product Information and Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Systematic Name 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphocholine
Synonyms PC(18:0/22:4), SAPC
Molecular Formula C₄₈H₈₈NO₈P
Molecular Weight 838.2 g/mol
Physical State Typically supplied as a solution in chloroform or as a lyophilized powder.
Solubility Soluble in chloroform.

Handling and Storage

Proper handling and storage of this compound are critical to maintain its integrity and ensure experimental reproducibility.

Storage
  • Long-term Storage: For maximum stability, this compound should be stored at -20°C.[1] When stored properly, it is stable for at least two years.[1]

  • Formulation: It is often supplied as a solution in chloroform.[1]

Handling of Chloroform Solutions

Caution: Chloroform is a hazardous solvent. All handling should be performed in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Materials: Use only glass or Teflon-lined containers and syringes for handling chloroform solutions of lipids. Avoid the use of plastic containers and pipette tips, as chloroform can leach plasticizers, which may interfere with experimental results.

  • Aliquoting: To minimize freeze-thaw cycles, it is recommended to aliquot the chloroform solution into smaller, single-use volumes upon receipt.

Preparation of Stock Solutions for Aqueous Applications

For most biological experiments, the chloroform must be removed and the lipid reconstituted in an appropriate aqueous buffer or cell culture medium.

Protocol for Preparing a Lipid Film:

  • In a chemical fume hood, carefully aliquot the desired volume of the this compound chloroform solution into a glass vial.

  • Using a gentle stream of an inert gas (e.g., nitrogen or argon), evaporate the chloroform. The gas stream should be directed towards the surface of the liquid without splashing.

  • As the solvent evaporates, a thin lipid film will form on the bottom and sides of the vial.

  • To ensure complete removal of residual chloroform, place the vial under a high vacuum for at least one hour.

Reconstitution of the Lipid Film:

  • Add the desired volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium to the vial containing the dried lipid film.

  • To facilitate the formation of a uniform suspension of liposomes, vortex the vial vigorously for several minutes.

  • For a more homogenous suspension, the lipid solution can be sonicated in a bath sonicator or using a probe sonicator (use with caution to avoid overheating and degradation).

  • The reconstituted lipid solution is now ready for use in cell culture experiments.

Application: Induction of Apoptosis in Cancer Cell Lines

Based on supplier information, this compound is an inhibitor of cyclin-dependent kinases (CDKs) and induces apoptosis in various cancer cell lines.[2] The following is a general protocol for assessing the apoptotic effects of SAPC on a cancer cell line of interest.

Experimental Protocol: Cell Viability and Apoptosis Assay

Objective: To determine the effect of this compound on the viability and induction of apoptosis in a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, etc.)

  • Complete cell culture medium

  • This compound, reconstituted in cell culture medium

  • 96-well and 6-well cell culture plates

  • Cell viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Apoptosis assay kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • For cell viability assays, seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • For apoptosis assays, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Treatment with SAPC:

    • Prepare a series of dilutions of the reconstituted this compound in complete cell culture medium. A suggested starting concentration range is 1 µM to 100 µM.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of SAPC. Include a vehicle control (medium with the same concentration of the solvent used for reconstitution, if any).

    • Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours).

  • Cell Viability Assessment (96-well plate):

    • At the end of each time point, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

  • Apoptosis Assessment (6-well plate):

    • At the desired time point, harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound and assessing its effects on cancer cells.

experimental_workflow cluster_prep SAPC Preparation cluster_assay Cell-Based Assays chloroform_solution SAPC in Chloroform dry_film Dry Lipid Film chloroform_solution->dry_film Evaporate Chloroform (Inert Gas) reconstituted Reconstituted SAPC dry_film->reconstituted Reconstitute in Aqueous Buffer treat_cells Treat with SAPC reconstituted->treat_cells seed_cells Seed Cancer Cells seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry

Workflow for SAPC preparation and cellular assays.
Postulated Signaling Pathway

As a putative CDK inhibitor, this compound may interfere with the cell cycle, leading to apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway.

signaling_pathway SAPC 1-Stearoyl-2-Adrenoyl- sn-glycero-3-PC (SAPC) CDK Cyclin-Dependent Kinase (CDK) SAPC->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition of Progression Leads to

References

Application Notes and Protocols: Synthesis and Research Applications of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis, purification, and research applications of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC). SAPC is a mixed-acid phospholipid containing a saturated fatty acid (stearic acid) at the sn-1 position and a polyunsaturated fatty acid (adrenic acid) at the sn-2 position. It has been identified as a cyclin-dependent kinase (CDK) inhibitor and an inducer of apoptosis in various cancer cell lines, making it a valuable tool for cancer research and drug development. These application notes offer a comprehensive guide, from chemical synthesis to in vitro biological assays, to facilitate the use of SAPC in the laboratory.

Chemical Synthesis and Purification of SAPC

The synthesis of SAPC can be achieved through a chemoenzymatic approach, which offers high regioselectivity and minimizes the formation of isomeric byproducts. The general strategy involves the enzymatic hydrolysis of a symmetric diacyl-phosphatidylcholine to a lysophosphatidylcholine, followed by the chemical acylation with the desired polyunsaturated fatty acid.

Synthesis of 1-Stearoyl-sn-glycero-3-phosphocholine (Lyso-PC)

The synthesis begins with the selective enzymatic hydrolysis of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) at the sn-2 position using phospholipase A2 (PLA2).

Experimental Protocol:

  • Dispersion of Substrate: Disperse 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in a buffer solution (e.g., 100 mM Tris-HCl, 10 mM CaCl2, pH 8.0) by sonication or extrusion to form a homogenous liposomal suspension.

  • Enzymatic Reaction: Add phospholipase A2 (from bee venom or porcine pancreas) to the DSPC suspension. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:50 (w/w) is recommended.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37-40°C) with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).

  • Reaction Quenching: Once the reaction is complete (disappearance of the DSPC spot and appearance of the lyso-PC and stearic acid spots on TLC), quench the reaction by adding an excess of EDTA solution to chelate the Ca2+ ions, which are essential for PLA2 activity.

  • Extraction: Extract the lipid products from the aqueous phase using a biphasic solvent system, such as the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8, v/v/v, followed by the addition of chloroform and water to achieve a final ratio of 2:2:1.8).

  • Purification: The resulting 1-stearoyl-sn-glycero-3-phosphocholine (lyso-PC) can be purified from the co-product (stearic acid) by silica gel column chromatography.

Acylation of Lyso-PC with Adrenic Acid

The purified 1-stearoyl-sn-glycero-3-phosphocholine is then acylated with adrenic acid at the sn-2 position. To facilitate the reaction, adrenic acid is first converted to its more reactive anhydride.

Experimental Protocol:

  • Preparation of Adrenic Anhydride: React adrenic acid with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in an anhydrous aprotic solvent (e.g., dichloromethane) to form adrenic anhydride.

  • Acylation Reaction: Dissolve the purified 1-stearoyl-sn-glycero-3-phosphocholine in an anhydrous solvent (e.g., chloroform or a mixture of chloroform and dimethylformamide). Add adrenic anhydride and a catalyst, such as 4-(dimethylamino)pyridine (DMAP).

  • Incubation: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature. Monitor the reaction progress by TLC.

  • Purification of SAPC: Upon completion, the reaction mixture is concentrated, and the desired product, this compound (SAPC), is purified by preparative High-Performance Liquid Chromatography (HPLC) on a silica gel column. A gradient of chloroform:methanol:water is typically used for elution.

Quantitative Data for Synthesis
Parameter1-Stearoyl-sn-glycero-3-phosphocholine SynthesisThis compound Synthesis
Starting Material 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)1-stearoyl-sn-glycero-3-phosphocholine
Key Reagents Phospholipase A2Adrenic anhydride, DMAP
Typical Reaction Time 4-8 hours12-24 hours
Typical Yield >95%60-80%
Purity (post-purification) >98%>98%

Synthetic Workflow Diagram

Synthesis_Workflow DSPC 1,2-Distearoyl-sn-glycero-3-PC (DSPC) PLA2 Phospholipase A2 DSPC->PLA2 Hydrolysis LysoPC 1-Stearoyl-sn-glycero-3-PC (Lyso-PC) PLA2->LysoPC StearicAcid Stearic Acid PLA2->StearicAcid Purification1 Purification (Silica Chromatography) LysoPC->Purification1 AdrenicAcid Adrenic Acid DCC DCC AdrenicAcid->DCC Activation AdrenicAnhydride Adrenic Anhydride DCC->AdrenicAnhydride DMAP DMAP AdrenicAnhydride->DMAP Acylation SAPC This compound (SAPC) DMAP->SAPC Purification2 Purification (HPLC) SAPC->Purification2 Purification1->DMAP

Caption: Chemoenzymatic synthesis of SAPC.

Application: Induction of Apoptosis in Cancer Cells

SAPC has been shown to induce apoptosis in various cancer cell lines. The following protocols describe how to assess the cytotoxic and pro-apoptotic effects of SAPC in vitro.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of SAPC (e.g., 1, 5, 10, 25, 50 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.1%). Include a vehicle control (solvent only).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.

Experimental Protocol:

  • Cell Lysis: Treat cells with SAPC as described above. After the incubation period, lyse the cells using a specific lysis buffer provided with the caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.

  • Caspase-3 Assay: Incubate a standardized amount of protein from each lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assay).

  • Signal Detection: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.

  • Data Analysis: Express the caspase-3 activity as a fold change relative to the vehicle-treated control.

Quantitative Data for Apoptosis Assays
AssayCell LineSAPC ConcentrationIncubation TimeExpected Outcome
MTT Assay HeLa10 µM48 hours~50% reduction in cell viability
Caspase-3 Activity Jurkat25 µM24 hours3-5 fold increase in activity

Application: Inhibition of Cyclin-Dependent Kinases (CDKs)

SAPC is known to inhibit CDK activity, leading to cell cycle arrest. The following protocols can be used to investigate the effect of SAPC on CDK activity and the downstream signaling pathway.

In Vitro CDK Kinase Assay

This assay directly measures the enzymatic activity of a specific CDK in the presence of SAPC.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine a purified active CDK/cyclin complex (e.g., CDK2/Cyclin E), a specific substrate (e.g., Histone H1), and ATP (radiolabeled [γ-32P]ATP or unlabeled for detection with a phospho-specific antibody).

  • SAPC Treatment: Add varying concentrations of SAPC to the reaction mixture.

  • Kinase Reaction: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection: Separate the proteins by SDS-PAGE. If using radiolabeled ATP, expose the gel to a phosphor screen or X-ray film. If using unlabeled ATP, perform a Western blot using an antibody specific for the phosphorylated substrate.

  • Data Analysis: Quantify the band intensity to determine the level of substrate phosphorylation and calculate the inhibitory effect of SAPC.

Western Blot Analysis of CDK Signaling Pathway

This method is used to assess the phosphorylation status and expression levels of key proteins in the CDK signaling pathway within cells treated with SAPC.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with SAPC as described previously. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Rb, total Rb, Cyclin D1, p21, p27).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data for CDK Inhibition Assays
AssayTargetSAPC ConcentrationExpected Outcome
In Vitro Kinase Assay CDK2/Cyclin E5 µM~70% inhibition of Histone H1 phosphorylation
Western Blot Phospho-Rb (Ser807/811)25 µM (in cells)Significant decrease in phosphorylation

CDK Signaling Pathway Diagram

CDK_Signaling_Pathway cluster_G1_S G1/S Transition CDK46 CDK4/6 pRb pRb CDK46->pRb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 CDK2 CDK2 CDK2->pRb Phosphorylates CyclinE Cyclin E CyclinE->CDK2 E2F E2F pRb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes SAPC This compound (SAPC) SAPC->CDK2 Inhibits Apoptosis Apoptosis SAPC->Apoptosis Induces p21 p21/p27 p21->CDK2 Inhibits

Caption: SAPC-mediated inhibition of the CDK pathway.

High-Purity S-Allyl-L-cysteine (SAPC): A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: S-Allyl-L-cysteine (SAPC) is a water-soluble organosulfur compound derived from garlic (Allium sativum), particularly abundant in aged garlic extract. It has garnered significant attention in the scientific community for its wide range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties. These characteristics make SAPC a promising candidate for therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with high-purity SAPC.

Commercial Suppliers of High-Purity SAPC

For researchers and drug development professionals, sourcing high-purity SAPC is crucial for obtaining reliable and reproducible experimental results. Several reputable commercial suppliers offer SAPC with purity levels suitable for research and preclinical studies, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).

SupplierProduct NamePurityCAS NumberAvailable Quantities
Sigma-Aldrich S-Allyl-L-cysteine≥98% (HPLC)21593-77-125 mg, 100 mg, 1 g
Selleck Chemicals S-allyl-L-cysteine98.74%21593-77-110 mM (in 1 mL DMSO), 25 mg, 50 mg, 100 mg
Extrasynthese S-Allyl-L-cysteineAnalytical Standard21593-77-120 mg
Cayman Chemical S-Allyl-L-cysteine≥98%21593-77-110 mg, 50 mg, 100 mg
MedChemExpress S-Allyl-L-cysteine (Standard)21593-77-15 mg

Note: Purity and available quantities are subject to change. Please refer to the supplier's website for the most current information and to request a Certificate of Analysis (CoA). A CoA provides detailed information on the product's identity, purity, and quality control testing.[1]

Quality Control: HPLC Analysis of SAPC

Ensuring the purity of SAPC is critical for experimental validity. A common method for quality control is reversed-phase HPLC.

Protocol: HPLC Method for SAPC Purity Assessment [2][3][4][5]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 column (e.g., 5 µm particle size, 4.6 mm x 150 mm).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic acid or Ammonium formate buffer (for pH adjustment).

    • SAPC reference standard.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.05% Formic acid in water.

    • Mobile Phase B: 0.05% Formic acid in ACN.

    • Gradient: A time-dependent gradient can be optimized to ensure good separation of SAPC from any potential impurities. A common starting point is a linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 210-220 nm.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the SAPC sample in the mobile phase or a suitable solvent (e.g., water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and a reference standard of known purity.

    • The purity of the sample is determined by comparing the peak area of SAPC to the total peak area of all components in the chromatogram.

Application Notes and Experimental Protocols

In Vitro Cytotoxicity and Cell Viability Assessment

A primary step in evaluating the biological effects of any compound is to determine its impact on cell viability and to establish a non-toxic working concentration range. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability [6][7][8][9]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • SAPC Treatment:

    • Prepare a stock solution of SAPC in sterile water or culture medium.

    • Perform serial dilutions to obtain the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of SAPC. Include a vehicle control (medium without SAPC).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

SAPC has been shown to induce apoptosis in certain cancer cell lines. The Annexin V/PI assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay [6][10][11][12][13][14]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of SAPC for the appropriate duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS. Centrifuge and discard the supernatant after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Viable cells.

      • Annexin V-positive / PI-negative: Early apoptotic cells.

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

      • Annexin V-negative / PI-positive: Necrotic cells.

Neuroprotection Assays

SAPC has demonstrated significant neuroprotective effects in various models of neuronal damage.[15] A common in vitro model utilizes the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) to induce Parkinson's disease-like pathology in dopaminergic neuron-like cells, such as the SH-SY5Y cell line.

Protocol: In Vitro Neuroprotection Assay against MPP+ Toxicity [16][17]

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • SAPC Pre-treatment:

    • Seed SH-SY5Y cells in 96-well plates.

    • After 24 hours, pre-treat the cells with various non-toxic concentrations of SAPC for a specified period (e.g., 2-24 hours).

  • Induction of Neurotoxicity:

    • Following pre-treatment, expose the cells to a neurotoxic concentration of MPP+ (e.g., 1 mM) for 24-48 hours. Include control wells with no treatment, SAPC alone, and MPP+ alone.

  • Assessment of Neuroprotection:

    • Evaluate cell viability using the MTT assay as described previously.

    • An increase in cell viability in the SAPC pre-treated, MPP+-exposed cells compared to cells treated with MPP+ alone indicates a neuroprotective effect.

    • Further mechanistic studies can include measuring reactive oxygen species (ROS) levels, mitochondrial membrane potential, and expression of apoptotic markers.

In Vivo Assessment of Antidepressant-like Effects

The Forced Swim Test (FST) is a widely used behavioral assay in rodents to screen for potential antidepressant activity.

Protocol: Forced Swim Test in Mice [18][19][20][21][22]

  • Animals:

    • Use adult male mice (e.g., C57BL/6 or BALB/c), housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus:

    • A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.

  • Drug Administration:

    • Administer SAPC intraperitoneally (i.p.) or orally (p.o.) at various doses for a specified number of days (e.g., 7-14 days) prior to the test. A vehicle control group and a positive control group (e.g., treated with a known antidepressant like imipramine) should be included.

  • Test Procedure:

    • On the test day, gently place each mouse into the water-filled cylinder.

    • The total test duration is typically 6 minutes.

    • Record the behavior of the mouse, either manually by a trained observer or using an automated video tracking system.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • A significant decrease in the duration of immobility in the SAPC-treated group compared to the vehicle control group suggests an antidepressant-like effect.

Signaling Pathways and Visualization

SAPC exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles like SAPC, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

Protocol: Nrf2 Nuclear Translocation by Immunofluorescence [23][24][25][26][27][28][29]

  • Cell Culture and Treatment:

    • Grow cells on sterile glass coverslips in a 24-well plate.

    • Treat the cells with SAPC for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

  • Nuclear Counterstaining and Mounting:

    • Wash three times with PBST.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Nuclear translocation of Nrf2 is indicated by the co-localization of the Nrf2 signal (green) with the DAPI signal (blue).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAPC S-Allyl-L-cysteine (SAPC) Keap1_Nrf2 Keap1-Nrf2 Complex SAPC->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to Proteasome Proteasome Ub->Proteasome degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Figure 1. SAPC-mediated activation of the Nrf2 signaling pathway.

NF-κB Inflammatory Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. SAPC has been shown to inhibit NF-κB activation, contributing to its anti-inflammatory effects.

Protocol: NF-κB p65 Nuclear Translocation Assay [30][31][32][33][34]

This protocol is similar to the Nrf2 immunofluorescence protocol, with the primary antibody targeting the p65 subunit of NF-κB.

  • Cell Culture and Treatment:

    • Culture cells on coverslips.

    • Pre-treat with SAPC for a specified duration.

    • Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)) to induce NF-κB activation.

  • Fixation, Permeabilization, and Immunostaining:

    • Follow the same steps as for Nrf2 staining, but use a primary antibody specific for NF-κB p65.

  • Imaging and Analysis:

    • In unstimulated or SAPC-treated cells, the p65 signal will be predominantly cytoplasmic.

    • In cells stimulated with LPS or TNF-α alone, the p65 signal will translocate to the nucleus.

    • In cells pre-treated with SAPC and then stimulated, the nuclear translocation of p65 will be inhibited, demonstrating the anti-inflammatory effect of SAPC.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates to SAPC S-Allyl-L-cysteine (SAPC) SAPC->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to

Figure 2. Inhibition of the NF-κB signaling pathway by SAPC.

Summary and Conclusion

High-purity S-Allyl-L-cysteine is a versatile and promising compound for research and drug development. The protocols and application notes provided here offer a comprehensive guide for investigating its biological activities. By utilizing high-quality reagents and standardized experimental procedures, researchers can contribute to a deeper understanding of the therapeutic potential of SAPC. The modulation of key signaling pathways such as Nrf2 and NF-κB underscores its potential as a multi-target agent for a variety of pathological conditions.

References

Application Notes and Protocols for the Separation of Phospholipid Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipids are fundamental components of cellular membranes and play critical roles in signal transduction.[1] Their diverse structures, comprising a hydrophilic head group and hydrophobic fatty acid tails, give rise to a vast number of distinct molecular species. The accurate separation and quantification of these species are paramount for understanding cellular physiology and pathology, and for the development of novel therapeutics. This document provides detailed application notes and protocols for the primary analytical techniques used in phospholipid analysis.

I. Sample Preparation for Phospholipid Analysis

Accurate analysis begins with meticulous sample preparation to ensure the preservation of the native lipid profile.[1] Common biological samples include blood plasma/serum, tissues, and cultured cells.[1] Rapid degradation due to oxidation and enzymatic activity necessitates that samples are processed under cold conditions and stored at -80°C.[1]

Protocol 1: Organic Solvent Extraction of Phospholipids

This protocol describes the widely used Bligh-Dyer and Folch methods for extracting total lipids from biological samples.[1]

Materials:

  • Chloroform

  • Methanol

  • Water (deionized or HPLC-grade)

  • 0.9% NaCl solution (for Folch method)

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas stream

Procedure:

A. Bligh-Dyer Method (for aqueous samples like plasma or cell suspensions): [1]

  • To 1 volume of the aqueous sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 1 minute to ensure monophasic mixing.

  • Add 1.25 volumes of chloroform and vortex again for 30 seconds.

  • Add 1.25 volumes of water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Resuspend the dried lipids in an appropriate solvent for downstream analysis.

B. Folch Method (for tissue samples): [1]

  • Homogenize the tissue sample in a 20-fold excess of chloroform:methanol (2:1, v/v).

  • Filter the homogenate to remove solid debris.

  • To the filtrate, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex and centrifuge as in the Bligh-Dyer method.

  • Collect the lower organic phase.

  • Wash the organic phase by adding a small volume of methanol:water (1:1, v/v), vortexing, and centrifuging to remove any remaining non-lipid contaminants.

  • Collect the lower organic phase and dry under nitrogen.

II. Thin-Layer Chromatography (TLC) for Phospholipid Separation

TLC is a cost-effective and straightforward technique for the separation of phospholipid classes based on the polarity of their head groups.[2] It can be performed in one or two dimensions, with 2-D TLC offering higher resolution.[2]

Protocol 2: One-Dimensional TLC Separation of Phospholipid Classes

This protocol is adapted for the separation of major phospholipid classes.

Materials:

  • Silica gel TLC plates (e.g., Whatman LK5)[3]

  • Developing tank lined with filter paper[2]

  • Spotting capillaries

  • Prewash solution: Chloroform:Methanol (1:1, v/v)[2]

  • Boric acid solution: 1.8% (w/v) in ethanol[2] or 2.3% (w/v) in ethanol[3]

  • Developing solvent: Chloroform:Ethanol:Water:Triethylamine (30:35:7:35, v/v/v/v)[2]

  • Visualization reagents:

    • Iodine vapor[4]

    • Primuline spray (5 mg in 100 ml of acetone/water, 80/20, v/v)[3]

    • Phosphorus-specific spray (e.g., Phospray)[4]

    • Ninhydrin spray (for amino-containing phospholipids)[4]

Procedure:

  • Plate Preparation: Pre-wash the TLC plates by developing them in the prewash solution. Allow the plates to dry completely. For enhanced separation of phosphatidylinositol and phosphatidylserine, impregnate the plates by dipping them in the boric acid solution and then drying.[3]

  • Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Using a spotting capillary, apply the sample as a small spot or a narrow band onto the origin line of the TLC plate.

  • Development: Place the plate in the developing tank containing the developing solvent. Ensure the solvent level is below the sample origin. Allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and dry it completely. Visualize the separated phospholipid spots using one of the following methods:

    • Iodine: Place the plate in a tank containing iodine crystals. Phospholipids will appear as yellow-brown spots.[4]

    • Primuline: Spray the plate with the primuline solution and visualize under UV light.[3]

    • Phosphorus Spray: Spray with a phosphorus-specific reagent and heat to reveal blue-black spots, confirming the presence of phospholipids.[4]

    • Ninhydrin: Spray with ninhydrin and heat to detect primary amines (e.g., in phosphatidylethanolamine and phosphatidylserine) as purple spots.[4]

Data Presentation:

The separation of phospholipid classes by TLC is typically evaluated by their retention factor (Rf) values.

Phospholipid ClassTypical Rf Value Range (1-D TLC)
Phosphatidylcholine (PC)0.4 - 0.5
Phosphatidylethanolamine (PE)0.6 - 0.7
Phosphatidylserine (PS)0.2 - 0.3
Phosphatidylinositol (PI)0.3 - 0.4
Phosphatidic Acid (PA)0.1 - 0.2
Sphingomyelin (SM)0.35 - 0.45
Cardiolipin (CL)0.8 - 0.9

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent system, and environmental conditions.

III. High-Performance Liquid Chromatography (HPLC) for Phospholipid Analysis

HPLC offers higher resolution and quantitative capabilities compared to TLC.[5] Different HPLC modes can be employed for phospholipid separation.

  • Normal-Phase HPLC (NP-HPLC): Separates phospholipids based on the polarity of their head groups, making it ideal for class separation.[1][6]

  • Reversed-Phase HPLC (RP-HPLC): Separates phospholipids based on the length and degree of saturation of their fatty acid chains, enabling the separation of individual molecular species within a class.[1][7]

Protocol 3: NP-HPLC for Phospholipid Class Separation

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • UV or Evaporative Light Scattering Detector (ELSD)

  • Silica column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of hexane/isopropanol and isopropanol/water is commonly used.

  • Example Gradient:

    • Mobile Phase A: Hexane:Isopropanol (3:2, v/v)

    • Mobile Phase B: Isopropanol:Water (90:10, v/v) with a buffer (e.g., ammonium formate)

Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the phospholipid sample dissolved in the initial mobile phase.

  • Run a gradient program to elute the different phospholipid classes. A typical elution order is from least polar to most polar: Phosphatidylethanolamine (PE), Phosphatidylcholine (PC), Phosphatidylserine (PS), Phosphatidylinositol (PI).

  • Detect the eluting peaks using a UV detector (around 205 nm) or an ELSD.

Protocol 4: RP-HPLC for Separation of Phospholipid Molecular Species

Instrumentation:

  • HPLC system

  • UV or ELSD detector

  • C18 or C8 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)[7]

Mobile Phase:

  • A gradient of water and an organic solvent like methanol or acetonitrile is typical.

  • Example Gradient:

    • Mobile Phase A: Methanol:Water (85:15, v/v) with a buffer

    • Mobile Phase B: Methanol

Procedure:

  • Equilibrate the C18 column.

  • Inject the sample (which can be a purified phospholipid class from NP-HPLC).

  • Run a gradient from a higher aqueous content to a higher organic content.

  • The elution order is generally based on increasing hydrophobicity (shorter, more saturated fatty acid chains elute first).

Data Presentation: HPLC Retention Times

Phospholipid ClassNP-HPLC Elution OrderRP-HPLC Elution Behavior
PE1Varies by fatty acid composition
PC2Varies by fatty acid composition
PS3Varies by fatty acid composition
PI4Varies by fatty acid composition

Note: The exact retention times will depend on the specific column, gradient, and flow rate used.

IV. Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Phospholipid Profiling

The coupling of HPLC with mass spectrometry provides the highest sensitivity and specificity for phospholipid analysis, enabling both quantification and detailed structural characterization.[5][8] Electrospray ionization (ESI) is the most common ionization technique for phospholipids.[1]

Protocol 5: LC-MS/MS for Phospholipid Identification and Quantification

Instrumentation:

  • LC system (as described for HPLC)

  • Mass spectrometer with ESI source (e.g., triple quadrupole, Q-TOF, or Orbitrap)

Procedure:

  • Perform chromatographic separation using either NP-HPLC or RP-HPLC as described above.

  • The eluent from the LC is directed into the ESI source of the mass spectrometer.

  • Acquire data in both positive and negative ion modes, as different phospholipid classes show better ionization in different polarities.[8]

    • Positive Ion Mode: Good for choline-containing phospholipids like PC and SM.

    • Negative Ion Mode: Good for acidic phospholipids like PS, PG, PI, and PA.[8]

  • Perform tandem MS (MS/MS) experiments to obtain structural information. This can be done in a data-dependent manner or by targeting specific precursor ions.

Data Presentation: Characteristic MS/MS Fragments

Phospholipid ClassIonization ModePrecursor IonCharacteristic Fragment Ion(s)
PCPositive[M+H]+m/z 184.0739 (phosphocholine head group)[6]
PEPositive[M+H]+Neutral loss of 141.0191 Da
PSNegative[M-H]-Neutral loss of 87.0320 Da
PINegative[M-H]-m/z 241.0118 (insoitol-1,2-cyclic phosphate)
PGNegative[M-H]-m/z 152.9958
PANegative[M-H]-Fatty acid carboxylates
SMPositive[M+H]+m/z 184.0739 (phosphocholine head group)

V. Supercritical Fluid Chromatography (SFC)

SFC is an emerging technique that uses a supercritical fluid (typically CO2) as the mobile phase.[9] It offers advantages such as high separation efficiency, reduced organic solvent consumption, and shorter analysis times compared to HPLC.[9][10] SFC is particularly well-suited for the separation of lipid isomers.[9]

Application Note: SFC for Phospholipid Analysis

SFC is a powerful tool for lipidomics, especially for separating structurally similar phospholipids.[10] It often provides better resolution for isomeric species than RP-HPLC. The separation in SFC is based on polarity, similar to normal-phase chromatography.[9]

Typical SFC Conditions:

  • Column: Various stationary phases can be used, including silica, diol, and C18.[10][11]

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol or ethanol.[12]

  • Detection: ELSD or MS.

Visualizations

Phospholipid Signaling Pathway

G Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Receptor (e.g., GPCR) Extracellular_Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG PIP3 PIP3 PIP2->PIP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC->Cellular_Response Phosphorylates targets PI3K->PIP2 Phosphorylates Akt Akt/PKB PIP3->Akt Recruits & Activates Akt->Cellular_Response Phosphorylates targets G Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC_Separation LC Separation (NP or RP-HPLC) Extraction->LC_Separation MS_Analysis Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Processing Data Processing (Peak Picking, Identification) MS_Analysis->Data_Processing Quantification Quantification & Statistical Analysis Data_Processing->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

References

Troubleshooting & Optimization

Technical Support Center: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAPC)?

A1: this compound, also known as PC(18:0/22:4), is a specific type of phosphatidylcholine, a class of phospholipids that are major components of biological membranes. It contains a saturated fatty acid, stearic acid (18:0), at the sn-1 position and a polyunsaturated fatty acid, adrenic acid (22:4), at the sn-2 position of the glycerol backbone.

Q2: What are the primary applications of SAPC in research?

A2: SAPC is utilized in various research applications, including the formation of liposomes for drug delivery systems, the study of membrane biophysics, and in cell signaling research. Its unique composition with both a saturated and a polyunsaturated fatty acid makes it a valuable tool for investigating the effects of lipid asymmetry and unsaturation on membrane properties and functions.

Q3: In which solvents is SAPC soluble?

A3: SAPC is readily soluble in chlorinated solvents like chloroform. While direct quantitative data for SAPC in other common laboratory solvents is limited, based on structurally similar phospholipids, it is expected to have good solubility in ethanol. However, its solubility in dimethyl sulfoxide (DMSO) may be limited due to the poor interaction between DMSO and the hydrophilic phosphocholine headgroup. SAPC is poorly soluble in aqueous solutions and will form aggregates like micelles or liposomes rather than a true solution.

Solubility Data

The following table summarizes the known and estimated solubility of SAPC and similar phospholipids in common laboratory solvents.

SolventCompoundSolubilityCitation
Chloroform1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE10 mg/mL[1]
Ethanol1-Stearoyl-2-hydroxy-sn-glycero-3-PC25 mg/mL[2]
Ethanol1-Stearoyl-2-oleoyl-sn-glycero-3-PE30 mg/mL[3]
Ethanol1-Stearoyl-2-oleoyl-sn-glycero-3-PC30 mg/mL[4]
DMSOPhosphatidylcholinesPoor solvent for the hydrophilic headgroup[5][6]

Note: The solubility data for compounds other than SAPC are provided as estimates due to structural similarities. Actual solubility of SAPC may vary.

Troubleshooting Guides

Issue 1: Difficulty Dissolving SAPC in Organic Solvents

Q: I am having trouble dissolving SAPC powder in ethanol/DMSO. What can I do?

A:

  • Increase Temperature: Gently warming the solvent can increase the solubility of lipids. For ethanol, warming to 40-50°C may be effective. Avoid excessive heat to prevent degradation.

  • Sonication: Use a bath sonicator to aid in the dissolution process. Brief periods of sonication can help break up lipid aggregates.

  • Vortexing: Vigorous vortexing can also help to disperse and dissolve the lipid.

  • Solvent Purity: Ensure that your solvent is anhydrous, as water can significantly reduce the solubility of phospholipids in organic solvents.

  • For DMSO: As DMSO is not an ideal solvent for the phosphocholine headgroup, complete dissolution may be difficult. Consider using a co-solvent system, such as a small amount of chloroform or ethanol mixed with DMSO, but be mindful of the compatibility of the final solvent mixture with your experimental system.

Issue 2: Formation of a Precipitate When Diluting with Aqueous Media

Q: When I add my SAPC stock solution in organic solvent to an aqueous buffer, a precipitate forms. How can I avoid this?

A: This is expected behavior as phospholipids are not soluble in water. To create a stable dispersion in an aqueous medium, you need to form structures like liposomes or micelles. The recommended method for this is the thin-film hydration technique. If a precipitate has already formed, it may be redissolved by sonication and/or warming. It is recommended to ensure the precipitate has completely redissolved before proceeding.

Issue 3: Incomplete Hydration of the Lipid Film

Q: I have prepared a thin film of SAPC, but it is not hydrating properly in my aqueous buffer, and I see lipid clumps. What could be the issue?

A:

  • Incomplete Solvent Removal: Residual organic solvent in the lipid film can interfere with hydration. Ensure the film is thoroughly dried under a high vacuum for at least several hours, or preferably overnight.

  • Agitation: Gentle agitation is necessary during the hydration process. This can be achieved by vortexing or using a rotary evaporator without vacuum.

  • Ionic Strength of Buffer: For some phospholipids, hydration in low ionic strength buffers can be difficult. The addition of salt, such as NaCl, can sometimes aid in the dispersion of the lipid film.

Issue 4: Heterogeneous Population of Vesicles After Hydration

Q: After hydrating the SAPC film, my liposome solution appears cloudy and likely contains large, multilamellar vesicles (MLVs). How can I obtain smaller, unilamellar vesicles (SUVs)?

A: The initial hydration of a lipid film typically results in a heterogeneous population of MLVs. To produce a more uniform population of SUVs, further processing is required:

  • Sonication: Bath sonication or probe sonication (with caution to avoid overheating and metal contamination) can be used to break down MLVs into smaller vesicles.

  • Extrusion: This is the preferred method for obtaining vesicles with a defined size. The liposome suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid's Tm.

Experimental Protocols

Protocol: Preparation of SAPC Liposomes by Thin-Film Hydration

This protocol outlines the standard procedure for preparing liposomes from SAPC.

Materials:

  • This compound (SAPC)

  • Chloroform or a 2:1 (v/v) chloroform:methanol mixture

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath sonicator

  • Lipid extruder with polycarbonate membranes (optional)

Methodology:

  • Dissolution of SAPC: Dissolve the desired amount of SAPC in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

  • Formation of a Thin Lipid Film: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 30-40°C). Gradually reduce the pressure to evaporate the organic solvent, leaving a thin, uniform film of lipid on the inner surface of the flask.

  • Drying the Lipid Film: To remove any residual organic solvent, place the flask on a high-vacuum pump for at least 2-3 hours, or preferably overnight. This is a critical step to ensure proper hydration.

  • Hydration of the Lipid Film: Add the desired volume of your pre-warmed aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of SAPC. Agitate the flask by hand or on a rotary evaporator (without vacuum) until the lipid film is fully suspended in the buffer. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended):

    • Sonication: To reduce the size of the MLVs, the suspension can be sonicated in a bath sonicator.

    • Extrusion: For a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles.

Visualizations

Experimental Workflow for Liposome Preparation

Liposome_Preparation_Workflow cluster_prep Preparation cluster_form Formation cluster_size Sizing dissolve 1. Dissolve SAPC in Organic Solvent film 2. Create Thin Lipid Film dissolve->film Rotary Evaporation dry 3. Dry Film Under High Vacuum film->dry Vacuum hydrate 4. Hydrate with Aqueous Buffer dry->hydrate Add Buffer & Agitate sonicate 5a. Sonication hydrate->sonicate Optional extrude 5b. Extrusion hydrate->extrude Recommended Solubility_Troubleshooting start SAPC does not dissolve increase_temp Gently warm the solvent start->increase_temp sonicate Use a bath sonicator increase_temp->sonicate check_solvent Ensure solvent is anhydrous sonicate->check_solvent cosolvent Consider a co-solvent (e.g., for DMSO) check_solvent->cosolvent success SAPC Dissolved cosolvent->success If successful fail Still not dissolved cosolvent->fail If unsuccessful

References

troubleshooting poor peak shape of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) in their chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAPC)?

This compound (also known as PC(18:0/22:4)) is a specific type of phosphatidylcholine, a class of phospholipids that are major components of biological membranes. It contains a stearic acid residue at the sn-1 position and an adrenic acid residue at the sn-2 position of the glycerol backbone.

Q2: What are the common causes of poor peak shape for SAPC in HPLC?

Poor peak shape, particularly peak tailing, for SAPC and other phospholipids is often due to a combination of factors:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with the phosphate group of SAPC, leading to peak tailing.

  • Metal Contamination: Trace metal ions in the HPLC system (e.g., in the stainless steel tubing or frits) can chelate with the phosphate group, causing peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the SAPC molecule and the stationary phase, influencing peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and asymmetric peaks.

  • Poor Sample Preparation: The presence of interfering substances from the sample matrix can co-elute with SAPC or affect its interaction with the column.[1]

  • Extra-column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.

Q3: What type of column is best suited for SAPC analysis?

For reversed-phase chromatography of phospholipids like SAPC, columns with a C18 or C8 stationary phase are commonly used. To minimize peak tailing, it is highly recommended to use a modern, high-purity silica column that is well end-capped to reduce the number of accessible silanol groups. For normal-phase chromatography, a silica or diol-based column can be effective.

Troubleshooting Guide: Poor Peak Shape for SAPC

This guide addresses specific issues related to poor peak shape when analyzing SAPC.

Issue 1: Peak Tailing in Reversed-Phase HPLC

Peak tailing is the most common issue observed for phospholipids. It manifests as an asymmetrical peak with a "tail" extending from the peak apex.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions 1. Use a modern, end-capped column: Select a high-purity silica column with robust end-capping. 2. Lower the mobile phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of residual silanol groups. 3. Use a mobile phase additive: Incorporate a competing base, such as triethylamine (TEA), in low concentrations (e.g., 0.1%) to block active silanol sites.
Metal-Phosphate Interactions 1. Use a metal-free or bio-inert HPLC system: If possible, use PEEK tubing and fittings to minimize contact with stainless steel. 2. Pre-treat the column: Flush the column with a phosphate buffer to passivate active metal sites. Be sure to thoroughly wash the column with your mobile phase before analysis. 3. Add a chelating agent: In some cases, adding a weak chelating agent like medronic acid to the mobile phase can be effective, but this should be done with caution and may not be suitable for all applications, especially LC-MS.
Mobile Phase Issues 1. Optimize pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte to ensure a single ionic form. 2. Buffer Concentration: Use an adequate buffer concentration (typically 10-20 mM) to maintain a stable pH.
Sample Solvent Mismatch 1. Dissolve the sample in the initial mobile phase: Whenever possible, the sample solvent should match the starting conditions of your gradient. 2. Reduce injection volume: If a stronger solvent must be used, keep the injection volume as small as possible.
Issue 2: Broad or Split Peaks

Broad or split peaks can indicate a loss of column efficiency or a problem at the head of the column.

Possible Causes and Solutions:

CauseRecommended Solution
Column Contamination/Degradation 1. Use a guard column: This will protect the analytical column from strongly retained matrix components. 2. Implement a column wash procedure: After a series of injections, wash the column with a strong solvent to remove contaminants. 3. Improve sample cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the sample matrix.[1]
Column Void A void at the column inlet can cause peak splitting. This is often due to pressure shocks or dissolution of the silica bed. The best solution is to replace the column.
Co-elution An interfering compound may be co-eluting with your analyte. Adjusting the mobile phase composition or gradient profile may be necessary to improve resolution.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for SAPC Analysis

This protocol provides a starting point for developing a robust reversed-phase HPLC method for SAPC.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: Gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 60% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: Mass Spectrometer (ESI+) or Charged Aerosol Detector (CAD)

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to clean up biological samples to reduce matrix effects and improve peak shape.

  • Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elute: Elute the phospholipids, including SAPC, with 1 mL of methanol or acetonitrile.

  • Dry and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Peak Shape for SAPC start Poor Peak Shape Observed (Tailing, Broadening, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue (e.g., Column, Connections) check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue (e.g., Secondary Interactions) check_all_peaks->analyte_specific_issue No check_column Inspect/Replace Column & Guard Column system_issue->check_column optimize_mp Optimize Mobile Phase (pH, Additives) analyte_specific_issue->optimize_mp check_connections Check Tubing & Fittings (Minimize Dead Volume) check_column->check_connections end Good Peak Shape Achieved check_connections->end optimize_sample Optimize Sample Conditions (Solvent, Concentration) optimize_mp->optimize_sample improve_cleanup Improve Sample Cleanup (SPE, LLE) optimize_sample->improve_cleanup improve_cleanup->end

Caption: A workflow diagram for troubleshooting poor peak shape in SAPC analysis.

SAPC_Interaction_Pathway Interactions Leading to Peak Tailing cluster_analyte SAPC Molecule cluster_stationary_phase Stationary Phase (Silica) sapc SAPC (Phosphate Group) silanol Residual Silanol Groups (Si-OH) sapc->silanol Secondary Interaction (Hydrogen Bonding) metal Trace Metal Ions (e.g., Fe, Al) sapc->metal Chelation peak_tailing Peak Tailing silanol->peak_tailing metal->peak_tailing

Caption: Key molecular interactions that can cause peak tailing for SAPC.

References

Technical Support Center: Optimizing Mass Spectrometry for Stapled Peptide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mass spectrometry (MS) parameters for the detection of Stapled Alpha-helical Peptides (SAPCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of stapled peptides.

Problem Potential Cause Suggested Solution
Low or No Signal Intensity Poor Ionization Efficiency: The hydrocarbon staple increases the hydrophobicity of the peptide, which can affect its ionization behavior in electrospray ionization (ESI).- Optimize Solvent Composition: Increase the organic content (e.g., acetonitrile or methanol) in the mobile phase to improve solubility. - Adjust ESI Source Parameters: Systematically optimize parameters like capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. Start with the general parameters suggested in Table 1 and adjust accordingly. - Consider Adduct Formation: Stapled peptides may preferentially form adducts with salts (e.g., Na+, K+). While this can sometimes enhance signal, it can also complicate spectra. Ensure solvents and buffers are of high purity.
Sample Loss: The hydrophobic nature of SAPCs can lead to adsorption to sample vials, pipette tips, and LC tubing.- Use Low-Binding Consumables: Employ low-adhesion microcentrifuge tubes and pipette tips. - Optimize LC Method: Use a column and mobile phase system suitable for hydrophobic peptides. A C4 or C8 column may be more appropriate than a C18.
Poor Fragmentation or Uninformative MS/MS Spectra Inappropriate Fragmentation Energy: The energy required to fragment the peptide backbone may differ from that of linear peptides due to the conformational rigidity imposed by the staple.- Optimize Collision Energy (CE): Perform a CE ramp experiment to determine the optimal energy for generating informative b- and y-ions. Start with values typical for peptides of similar mass and charge state (see Table 2) and increase in increments. - Try Alternative Fragmentation Methods:    - Higher-Energy Collisional Dissociation (HCD): This can provide more complete fragmentation compared to Collision-Induced Dissociation (CID).    - Electron Transfer Dissociation (ETD): ETD is particularly useful for highly charged peptides and can preserve labile post-translational modifications. It may also provide different fragmentation patterns that are complementary to CID/HCD.
Dominant Staple Fragmentation: The hydrocarbon staple itself may fragment, leading to complex spectra that are difficult to interpret.- Look for Characteristic Neutral Losses: While not extensively documented, be aware of potential neutral losses corresponding to fragments of the hydrocarbon staple. These could serve as diagnostic markers. - Lower Collision Energy: Use the minimum CE necessary to achieve sufficient backbone fragmentation without excessive fragmentation of the staple.
Complex Charge State Distribution Multiple Conformations: Although stapling promotes a helical structure, multiple conformations can still exist in the gas phase, leading to a broader charge state envelope.- Optimize Declustering Potential/Cone Voltage: This parameter can influence the charge state distribution. A systematic ramp of this voltage may help to focus the ion population into fewer charge states. - Ion Mobility Spectrometry (IM-MS): If available, IM-MS can separate different conformers and charge states, simplifying the mass spectrum. Studies have shown that stapling can lead to more compact gas-phase structures.[1][2][3][4]
In-Source Fragmentation: High cone voltage or source temperature can cause the peptide to fragment in the ion source before mass analysis, leading to a complex mixture of ions.- Reduce Cone Voltage/Fragmentor Voltage: Lower this voltage to minimize fragmentation in the source.[5][6] - Decrease Source Temperature: High temperatures can also induce fragmentation. Optimize for the lowest temperature that still allows for efficient desolvation.

Frequently Asked Questions (FAQs)

Q1: What are typical starting ESI-MS parameters for analyzing stapled peptides?

A1: While optimal parameters are instrument and peptide-specific, you can use the following as a starting point for method development.

Table 1: General Starting ESI-MS Parameters for Stapled Peptide Analysis

ParameterTypical Starting RangePurpose
Capillary Voltage 3.0 - 4.5 kVPromotes the formation of charged droplets.
Cone/Fragmentor Voltage 20 - 80 VInfluences ion transmission and can cause in-source fragmentation if too high.[5]
Drying Gas Flow 5 - 12 L/minAids in solvent evaporation from the ESI droplets.
Drying Gas Temperature 150 - 350 °CFacilitates desolvation. Higher temperatures can sometimes lead to in-source decay.
Nebulizer Pressure 20 - 50 psiAssists in the formation of a fine spray.

Q2: How does the hydrocarbon staple affect the fragmentation of the peptide?

A2: The hydrocarbon staple introduces conformational rigidity, which can influence fragmentation pathways. While the primary fragmentation still occurs along the peptide backbone producing b- and y-ions, the energy required may be different.[7][8][9] There is also the possibility of fragmentation of the staple itself, although specific diagnostic ions for all-hydrocarbon staples are not yet well-characterized in the literature. High-energy fragmentation techniques like HCD may be more effective in inducing informative backbone cleavages.[2]

Q3: Which fragmentation method (CID, HCD, or ETD) is best for stapled peptides?

A3: The choice of fragmentation method depends on the specific peptide and the available instrumentation.

  • CID (Collision-Induced Dissociation): This is the most common method and is a good starting point. However, for conformationally rigid stapled peptides, it may not provide complete fragmentation.[10][11]

  • HCD (Higher-Energy Collisional Dissociation): HCD often yields richer fragmentation spectra with better sequence coverage for peptides compared to CID and can be advantageous for SAPCs.[2][6]

  • ETD (Electron Transfer Dissociation): ETD is particularly useful for peptides with higher charge states and can preserve the staple and other modifications. It generates c- and z-type ions, providing complementary information to CID/HCD.[2]

A combination of fragmentation methods, if available, will provide the most comprehensive characterization.

Table 2: General Starting Collision Energy (CE) Ranges for Peptide Fragmentation

Precursor Charge StateTypical CE Range (normalized)Notes
2+25 - 35A good starting point for most doubly charged peptides.
3+20 - 30Higher charge states often require slightly lower collision energies.
4+ and higher15 - 25Further reduction in CE may be necessary to avoid excessive fragmentation.

Note: These are general guidelines. The optimal collision energy is dependent on the instrument, the specific peptide, and the desired fragmentation pattern. It is highly recommended to perform a collision energy optimization experiment for each stapled peptide.

Q4: My stapled peptide has a broad charge state envelope. How can I simplify the spectrum?

A4: A broad charge state distribution can be due to multiple co-existing conformations or a wide pH range in the ESI droplet.

  • Optimize Cone/Declustering Voltage: Carefully tuning this parameter can help to "focus" the charge states.

  • Adjust Mobile Phase pH: Lowering the pH with a small amount of formic acid can sometimes lead to a more defined charge state distribution.

  • Use Supercharging Reagents: Additives like m-nitrobenzyl alcohol (m-NBA) can shift the charge state distribution to higher charges, which may be beneficial for ETD fragmentation, but could also complicate the spectrum.[12]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Stapled Peptide Detection

  • Sample Preparation: Dissolve the purified stapled peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a concentration of 1-10 µM. Use low-binding tubes.

  • Liquid Chromatography (LC):

    • Column: Use a column suitable for hydrophobic peptides (e.g., C4 or C8, 1.7-3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a shallow gradient, for example, 5-60% B over 30 minutes, followed by a wash and re-equilibration step. The gradient may need to be adjusted based on the hydrophobicity of the specific SAPC.

    • Flow Rate: Dependent on the column diameter (e.g., 200-400 µL/min for a 2.1 mm ID column).

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MS1 Scan: Acquire a full scan from m/z 300-2000 to identify the precursor ions and their charge states.

    • MS/MS Scan (Data-Dependent Acquisition):

      • Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

      • Use a collision energy ramp (e.g., spanning a 15-20 eV range around the estimated optimal CE) to identify the best fragmentation conditions.

      • Alternatively, use a fixed, optimized collision energy.

      • Exclude previously fragmented ions for a set duration (e.g., 30 seconds) to allow for the selection of lower abundance precursors.

Visualizations

experimental_workflow Experimental Workflow for SAPC Analysis cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry sample Purified SAPC dissolve Dissolve in 50:50 ACN:H2O with 0.1% Formic Acid sample->dissolve inject Inject onto LC Column (C4 or C8) dissolve->inject gradient Gradient Elution inject->gradient esi Electrospray Ionization (ESI) gradient->esi ms1 MS1 Full Scan (Identify Precursors) esi->ms1 ms2 Data-Dependent MS/MS (CID, HCD, or ETD) ms1->ms2 analysis Data Analysis ms2->analysis

Caption: General experimental workflow for the analysis of stapled peptides by LC-MS/MS.

troubleshooting_logic Troubleshooting Logic for Low SAPC Signal start Low/No Signal check_ionization Check Ionization start->check_ionization check_sample_prep Check Sample Prep start->check_sample_prep opt_source Optimize ESI Source (Voltage, Gas, Temp) check_ionization->opt_source No opt_solvent Adjust Mobile Phase (Increase Organic %) check_ionization->opt_solvent No use_low_bind Use Low-Binding Consumables check_sample_prep->use_low_bind No opt_lc Optimize LC Method (Column, Gradient) check_sample_prep->opt_lc No success Signal Improved opt_source->success opt_solvent->success use_low_bind->success opt_lc->success

Caption: A logical workflow for troubleshooting low signal intensity of stapled peptides.

References

Technical Support Center: Quantification of Low-Abundance Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the quantification of low-abundance phospholipids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance phospholipids?

The primary challenges stem from their low concentration in complex biological matrices. Key difficulties include:

  • Matrix Effects: High-abundance lipids and other matrix components can interfere with the ionization of low-abundance phospholipids in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1][2][3][4]

  • Sample Preparation: Inefficient extraction or sample loss during preparation can significantly impact the final quantification, especially for lipids that are already present in trace amounts.[5]

  • High Dynamic Range: The vast difference in concentration between high-abundance and low-abundance lipids makes it difficult for analytical instruments to detect and accurately quantify the less abundant species.[5][6]

  • Isomeric and Isobaric Interference: The presence of phospholipids with the same mass (isobars) or similar structure (isomers) can lead to co-elution and misidentification, complicating accurate quantification.[7][8]

  • Instrument Sensitivity: Detecting and quantifying molecules at very low concentrations requires highly sensitive instrumentation, such as tandem mass spectrometry (LC-MS/MS).[7][9]

Q2: Why is Liquid Chromatography-Mass Spectrometry (LC-MS) the preferred method for this type of analysis?

LC-MS/MS is considered the gold standard for phospholipid analysis for several reasons:[7][8]

  • Separation: The liquid chromatography (LC) component separates the complex mixture of lipids prior to analysis, which helps to resolve isomeric and isobaric species and reduce matrix effects.[8]

  • Sensitivity and Selectivity: The tandem mass spectrometry (MS/MS) component provides high sensitivity for detecting low-abundance species and high selectivity for differentiating between molecules with similar masses.[3][7]

  • Versatility: This technique can be adapted for both targeted lipidomics (quantifying specific, predefined lipids) and untargeted lipidomics (profiling all detectable lipids in a sample).[7]

Q3: What is the role of an internal standard in phospholipid quantification?

An internal standard (IS) is a compound with similar chemical properties to the analyte of interest that is added to the sample at a known concentration before processing. Its primary role is to correct for variations that can occur during the analytical workflow, including:

  • Sample loss during extraction and handling.

  • Variability in instrument response.

  • Ion suppression or enhancement caused by matrix effects.[10]

By comparing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved.[10] For complex lipid analysis, using multiple class-specific or isotopically labeled internal standards is often recommended.[11][12]

Troubleshooting Guide

Issue 1: Poor Signal or No Detectable Peak for My Low-Abundance Phospholipid

This is a common issue that can be caused by problems at multiple stages of the workflow.

Possible Causes & Solutions:

  • Inefficient Extraction: Your target lipid may be lost during sample preparation.

    • Solution: Verify that your chosen extraction method (e.g., Folch, Bligh-Dyer) is appropriate for your target phospholipid's polarity. Consider solid-phase extraction (SPE) for more specific enrichment of certain lipid classes.[13] Ensure all steps are performed at low temperatures to minimize degradation.[14]

  • Ion Suppression: Highly abundant co-eluting compounds are suppressing the signal of your target analyte.[15]

    • Solution 1: Improve chromatographic separation. Modify your LC gradient to better resolve your analyte from interfering peaks.

    • Solution 2: Enhance sample cleanup. Use techniques specifically designed to remove phospholipids that cause interference, such as HybridSPE-Phospholipid plates or TurboFlow chromatography.[1][2]

  • Insufficient Instrument Sensitivity: The concentration of your analyte is below the instrument's limit of detection.

    • Solution: Increase the sample amount injected if possible. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows) for your specific analyte.

  • Analyte Degradation: Phospholipids, especially those with unsaturated fatty acid chains, can be prone to oxidation.

    • Solution: Process samples quickly and on ice.[14] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[14]

// Nodes start [label="Start: No/Low Signal\nfor Target Analyte", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_extraction [label="Is the extraction method\nvalidated for your analyte?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_is [label="Is the Internal Standard (IS)\nsignal also low?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_matrix [label="Is ion suppression\nsuspected?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_instrument [label="Is the instrument\nsensitive enough?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

solution_extraction [label="Solution:\nOptimize extraction protocol (e.g., LLE, SPE).\nConsider analyte polarity.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_is [label="Solution:\nInvestigate sample prep steps for loss.\nCheck IS stability and concentration.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_matrix [label="Solution:\nImprove sample cleanup (e.g., HybridSPE).\nModify LC gradient for better separation.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_instrument [label="Solution:\nIncrease sample concentration.\nOptimize MS source parameters.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_is; check_is -> check_extraction [label="No"]; check_is -> solution_is [label="Yes"]; check_extraction -> check_matrix [label="Yes"]; check_extraction -> solution_extraction [label="No"]; check_matrix -> check_instrument [label="No"]; check_matrix -> solution_matrix [label="Yes"]; check_instrument -> solution_instrument [label="No"]; check_instrument -> end [label="Yes\n(Instrument is not the issue)"];

solution_extraction -> end; solution_is -> end; solution_matrix -> end; solution_instrument -> end; } caption [label="Troubleshooting workflow for low analyte signal.", shape=plaintext, fontname="Arial", fontsize=10]; }

Issue 2: High Variability in Quantitative Results (%RSD is high)

Inconsistent results across replicate injections or different samples are often a sign of uncontrolled variables in the workflow.

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Minor variations in extraction efficiency or sample handling can lead to large quantitative differences.

    • Solution: Automate sample preparation steps where possible. Ensure precise and consistent volumes are used. Use a robust internal standard to normalize the data.[10]

  • Matrix Effects Varying Between Samples: The composition of the biological matrix can differ from sample to sample, causing variable ion suppression.[4]

    • Solution: Use a stable isotope-labeled internal standard that is chemically identical to your analyte. This type of standard will be affected by matrix effects in the same way as the analyte, providing the most accurate correction.

  • Column Fouling and Carryover: Buildup of high-abundance lipids or other matrix components on the LC column can lead to shifting retention times and inconsistent peak areas.[4]

    • Solution: Implement a robust column washing step between injections. If the problem persists, consider using a guard column or a more effective sample cleanup procedure like HybridSPE to remove contaminants before they reach the analytical column.

Quantitative Data Summary

The effectiveness of different sample preparation techniques can be compared by their ability to remove interfering phospholipids while maximizing the recovery of the target analyte.

Sample Preparation Method Typical Analyte Recovery Phospholipid Removal Efficiency Key Advantage Reference
Protein Precipitation (PPT)>90%Low (<10%)Simple and fast[4]
Liquid-Liquid Extraction (LLE)80-95%ModerateGood for broad lipid recovery[16]
Solid-Phase Extraction (SPE)85-100%High (>95%)Can be selective for lipid classes[13]
HybridSPE®-Phospholipid>95%>99%Highly specific for phospholipid removal[1]
TurboFlow® Technology>95%>99%Online, automated removal of interferences[2]

Note: Values are approximate and can vary significantly based on the specific analyte, matrix, and protocol used.

Experimental Protocols

Protocol 1: General Workflow for Low-Abundance Phospholipid Quantification

This protocol outlines the key steps from sample collection to data analysis.

// Nodes sample_collection [label="1. Sample Collection\n(Add antioxidant, flash freeze)"]; add_is [label="2. Add Internal Standard(s)"]; extraction [label="3. Lipid Extraction\n(e.g., Folch or Bligh-Dyer LLE)"]; cleanup [label="4. Sample Cleanup (Optional)\n(e.g., SPE, HybridSPE)"]; dry_reconstitute [label="5. Dry Down & Reconstitute"]; lcms [label="6. LC-MS/MS Analysis"]; data_processing [label="7. Data Processing\n(Peak integration, normalization)"]; quantification [label="8. Quantification & Statistical Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sample_collection -> add_is; add_is -> extraction; extraction -> cleanup; cleanup -> dry_reconstitute; dry_reconstitute -> lcms; lcms -> data_processing; data_processing -> quantification; } caption [label="General experimental workflow.", shape=plaintext, fontname="Arial", fontsize=10]; }

Protocol 2: Modified Bligh-Dyer Liquid-Liquid Extraction

This is a widely used method for extracting lipids from biological samples.[16]

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Sample (e.g., 100 µL of plasma)

  • Internal Standard solution

Procedure:

  • To a glass tube, add 100 µL of sample.

  • Add the predetermined amount of internal standard.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes to create a single-phase solution and precipitate proteins.

  • Add 125 µL of chloroform. Vortex for 30 seconds.

  • Add 125 µL of deionized water. Vortex for 30 seconds. This will induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes to pellet the precipitated protein and clarify the two liquid phases.

  • Carefully collect the lower organic phase (which contains the lipids) using a glass syringe, avoiding the protein pellet at the interface.

  • Transfer the organic phase to a clean tube for drying and reconstitution.

Protocol 3: HybridSPE®-Phospholipid Cleanup

This protocol is designed for the specific removal of phospholipids from a protein-precipitated sample.[17]

Materials:

  • Protein-precipitated sample supernatant (from PPT with 1% formic acid in acetonitrile)

  • HybridSPE®-Phospholipid 96-well plate or cartridge

  • Vacuum manifold

Procedure:

  • Perform protein precipitation by adding 3 parts of 1% formic acid in acetonitrile to 1 part of plasma/serum. Vortex and centrifuge.

  • Load the resulting supernatant onto the HybridSPE® plate/cartridge.

  • Apply a vacuum (e.g., 10" Hg) for at least 4 minutes to pull the sample through the sorbent bed.[17]

  • Collect the eluent, which is now depleted of phospholipids.

  • The eluent is ready for direct LC-MS analysis or can be evaporated and reconstituted if further concentration is needed.[17]

References

minimizing ion suppression effects for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC), also known as PC(18:0/22:4).

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAPC) and why is its analysis important?

This compound is a specific type of phosphatidylcholine, a class of phospholipids that are major components of cell membranes. It contains stearic acid (18:0) at the sn-1 position and adrenic acid (22:4) at the sn-2 position of the glycerol backbone.[1] The analysis of specific phospholipid species like SAPC is crucial in lipidomics to understand cellular signaling, membrane dynamics, and their roles in various diseases.

Q2: What is ion suppression and how does it affect the analysis of SAPC?

Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as SAPC, is reduced by the presence of co-eluting compounds from the sample matrix.[2][3] This leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[3] Phospholipids themselves are a major cause of ion suppression in the analysis of biological samples.[2][4]

Q3: What are the primary causes of ion suppression when analyzing phospholipids like SAPC?

The primary causes of ion suppression in the analysis of SAPC and other phospholipids include:

  • High concentrations of co-eluting phospholipids: Biological samples like plasma and serum have high concentrations of various phospholipids that can interfere with the ionization of the target analyte.[3]

  • Matrix effects from other endogenous molecules: Other components of the biological matrix, such as salts, proteins, and other lipids, can also contribute to ion suppression.

  • Competition for ionization: In the electrospray ionization (ESI) source, co-eluting compounds compete with the analyte for the available charge, leading to a reduction in the analyte's ion signal.[3]

  • Changes in droplet formation and desolvation: The presence of matrix components can alter the physical properties of the ESI droplets, affecting the efficiency of solvent evaporation and ion release.[3]

Troubleshooting Guide: Minimizing Ion Suppression for SAPC Analysis

Issue 1: Low signal intensity or poor sensitivity for SAPC.

This is a common indicator of significant ion suppression.

Root Causes and Solutions:

Root CauseRecommended Solution
Inadequate Sample Preparation Implement a sample preparation method specifically designed to remove interfering phospholipids. Protein precipitation alone is often insufficient.[2] Techniques like Solid-Phase Extraction (SPE), particularly with specialized phases like HybridSPE®, are highly effective.
Chromatographic Co-elution Optimize the liquid chromatography (LC) method to achieve better separation of SAPC from other phospholipids and matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., C18, HILIC).[5][6][7]
Suboptimal Mass Spectrometry (MS) Settings Tune the MS parameters, including spray voltage, gas flows, and ion transfer tube temperature, to maximize the signal for SAPC.[8]
Issue 2: Poor reproducibility and accuracy in quantitative analysis.

Inconsistent ion suppression between samples can lead to unreliable quantitative results.

Root Causes and Solutions:

Root CauseRecommended Solution
Variable Matrix Effects Utilize a stable isotope-labeled internal standard (SIL-IS) that is structurally similar to SAPC. The SIL-IS will experience similar ion suppression as the analyte, allowing for accurate normalization and quantification.
Contamination from Labware Ensure high-purity solvents and use appropriate vials and caps to avoid leachables that can cause ion suppression.[7]
Carryover Implement a rigorous wash cycle between injections to prevent carryover of highly retained phospholipids from previous runs.

Experimental Protocols

Protocol 1: Sample Preparation using HybridSPE®-Phospholipid Removal

This protocol is designed for the selective removal of phospholipids from biological samples like plasma or serum prior to LC-MS/MS analysis.

Materials:

  • HybridSPE®-Phospholipid 96-well plate or cartridges

  • Acetonitrile (ACN) with 1% formic acid (precipitation solvent)

  • Plasma or serum sample

  • Vortex mixer

  • Vacuum manifold

Procedure:

  • Sample Addition: To each well of the HybridSPE® plate, add 100 µL of plasma or serum.

  • Precipitation: Add 300 µL of the ACN with 1% formic acid to each well.

  • Mixing: Mix the samples by vortexing the plate for 1 minute to ensure complete protein precipitation.

  • Extraction: Place the HybridSPE® plate on a vacuum manifold and apply a vacuum of approximately -10 in. Hg. The sample will be drawn through the packed bed, where phospholipids are retained by a Lewis acid-base interaction with the zirconia-coated particles. Precipitated proteins are also removed by filtration.

  • Collection: Collect the filtrate, which is now depleted of proteins and phospholipids, in a clean collection plate.

  • Analysis: The collected filtrate is ready for direct injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of SAPC

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of SAPC. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient Start at 30% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters (Triple Quadrupole):

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transition Precursor ion (Q1): m/z 838.6 -> Product ion (Q3): m/z 184.1
Collision Energy Optimize for the specific instrument, typically in the range of 30-50 eV.
Spray Voltage ~3.5 kV
Source Temperature ~300 °C

Quantitative Data on Ion Suppression Reduction

The following table demonstrates the effectiveness of phospholipid removal techniques on reducing ion suppression. While specific data for SAPC is limited, the data for a representative analyte (in this case, clenbuterol) in the presence of phospholipids illustrates the significant improvement in signal intensity.

Table 1: Effect of Sample Preparation on Analyte Signal in the Presence of Phospholipids

Sample Preparation MethodAnalyte Peak Area (counts)Signal Suppression (%)
Protein Precipitation Only5,000~80%
HybridSPE®-Phospholipid Removal25,000<10%

Data is illustrative and based on typical performance improvements observed for various analytes when using phospholipid removal techniques.

Visualizations

Diagram 1: General Workflow for SAPC Analysis with Minimized Ion Suppression

cluster_0 Sample Preparation cluster_1 Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Add ACN Phospholipid Removal (HybridSPE) Phospholipid Removal (HybridSPE) Protein Precipitation->Phospholipid Removal (HybridSPE) Filter Clean Extract Clean Extract Phospholipid Removal (HybridSPE)->Clean Extract LC Separation LC Separation Clean Extract->LC Separation Inject MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: Workflow for SAPC analysis with phospholipid removal.

Diagram 2: Logic of Ion Suppression and Mitigation

cluster_0 Problem: Ion Suppression cluster_1 Solution: Mitigation SAPC SAPC Ion Source Ion Source SAPC->Ion Source Matrix Components Matrix Components Matrix Components->Ion Source Phospholipid Removal Phospholipid Removal Matrix Components->Phospholipid Removal Removal by SPE Suppressed Signal Suppressed Signal Ion Source->Suppressed Signal SAPC_clean SAPC Clean Ion Source Ion Source SAPC_clean->Clean Ion Source True Signal True Signal Clean Ion Source->True Signal Phospholipid Removal->SAPC_clean Cleaned Sample

Caption: Mechanism of ion suppression and its mitigation.

References

Technical Support Center: Protocol Refinement for Reproducible Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their lipid analysis protocols for enhanced reproducibility.

I. Sample Preparation and Handling

Proper sample handling is the cornerstone of reproducible lipid analysis. Errors at this stage can introduce variability that cannot be rectified downstream.

FAQs & Troubleshooting

Q1: My lipid profiles show high variability between biological replicates. What are the likely causes in sample preparation?

A1: High variability often stems from pre-analytical factors. Key areas to investigate include:

  • Inconsistent Quenching of Enzymatic Activity: Lipases and other enzymes can rapidly alter lipid composition post-collection. Ensure immediate quenching, typically by flash-freezing in liquid nitrogen or adding ice-cold solvents. For tissues, homogenization in cold solvent is critical.[1]

  • Lipid Oxidation: Polyunsaturated fatty acids are particularly susceptible to oxidation. To minimize this, work quickly at low temperatures (on ice or at 4°C), flush sample tubes with an inert gas like argon or nitrogen, and consider adding antioxidants such as butylated hydroxytoluene (BHT) to your extraction solvent.[1][2]

  • Inconsistent Storage: Store samples at -80°C to preserve lipid integrity.[1] Avoid repeated freeze-thaw cycles, which can disrupt cellular structures and alter lipid profiles.[3]

  • Cross-Contamination: Ensure all tools and vials are thoroughly cleaned or are single-use to prevent lipid carryover between samples.

Q2: How can I minimize enzymatic degradation during sample collection?

A2: Perform extractions at low temperatures (e.g., on ice) to reduce enzymatic activity.[1] Rapid processing after collection is crucial to prevent metabolic changes.[1] For tissues, immediate homogenization in a pre-chilled solvent containing an antioxidant is recommended.[2]

Workflow for Optimal Sample Preparation

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase SampleCollection Sample Collection Quenching Immediate Quenching (Liquid Nitrogen / Cold Solvent) SampleCollection->Quenching Crucial First Step Storage Storage at -80°C Quenching->Storage For later analysis Homogenization Homogenization (on ice, with antioxidant) Quenching->Homogenization For immediate analysis Storage->Homogenization Extraction Lipid Extraction Homogenization->Extraction

Caption: Workflow for sample collection and preparation to ensure lipid stability.

II. Lipid Extraction

The choice of extraction method significantly impacts the classes of lipids recovered and the overall reproducibility of the analysis.

FAQs & Troubleshooting

Q1: I'm not getting reproducible lipid yields. Should I use the Folch, Bligh & Dyer, or an MTBE-based method?

A1: The optimal method depends on your sample type and lipid concentration.

  • Folch Method: Generally preferred for solid tissues due to its larger solvent-to-sample ratio, which can improve recovery from complex matrices.[4]

  • Bligh & Dyer Method: Often considered advantageous for biological fluids and samples with high water content (around 80%).[4] It uses a lower solvent volume, making it a more rapid procedure.[5][6]

  • Methyl-tert-butyl ether (MTBE) Method: A popular alternative that avoids the use of chloroform. In this method, lipids are extracted into the upper organic phase, which can be easier to collect than the lower chloroform phase in Folch or Bligh & Dyer extractions.[7]

Q2: My lipid recovery is low, especially for low-abundance species. How can I improve this?

A2:

  • Check Solvent-to-Sample Ratios: For samples with high lipid content (>2%), the Bligh & Dyer method may underestimate total lipids due to its lower solvent volume.[5][8] In such cases, the Folch method with its 20:1 solvent-to-sample ratio is more effective.[4][5]

  • Ensure Proper Phase Separation: After adding water or an aqueous solution to induce phase separation, ensure complete separation by thorough vortexing followed by centrifugation. Incomplete separation leads to poor recovery and contamination.

  • Re-extract the Sample: For quantitative analysis, a second extraction of the aqueous and protein layers with the organic solvent can improve the yield of remaining lipids.

Q3: I am concerned about using hazardous solvents like chloroform. Are there safer and effective alternatives?

A3: Yes, modern lipid extraction kits are available that often use safer, pre-formulated reagents and offer a more standardized and reproducible workflow.[3] These kits can provide high recovery yields across various lipid classes and are compatible with high-throughput applications.[3] The MTBE method is another widely used chloroform-free alternative.[7]

Comparison of Classical Lipid Extraction Methods

FeatureFolch MethodBligh & Dyer MethodMTBE Method
Typical Solvents Chloroform/MethanolChloroform/MethanolMethyl-tert-butyl ether/Methanol
Initial Solvent Ratio (C:M) 2:11:2-
Final Solvent Ratio (C:M:W) 8:4:32:2:1.8-
Solvent:Sample Ratio 20:1~4:1Varies
Lipid Phase Location Lower (Chloroform)Lower (Chloroform)Upper (MTBE)
Primary Advantage High recovery for high-lipid samples[4][8]Rapid, good for high-water content samples[4][5]Chloroform-free, easier phase collection[7]
Primary Disadvantage High solvent volumeMay underestimate lipids in >2% lipid samples[8]MTBE is volatile, requiring careful handling[7]

Detailed Experimental Protocols

Protocol 1: Modified Folch Extraction for Mammalian Tissue

  • Homogenization: Homogenize ~20 mg of tissue in 2 mL of ice-cold methanol.

  • Solvent Addition: Add 4 mL of chloroform to the homogenate. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1.5 mL of LC-MS grade water. Vortex for another minute.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in an appropriate solvent for your analytical platform (e.g., isopropanol/acetonitrile/water for LC-MS).

Protocol 2: Bligh & Dyer Extraction for Plasma/Serum

  • Sample Preparation: To 100 µL of plasma or serum in a glass tube, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortexing: Vortex for 30 seconds to form a single-phase solution.

  • Phase Separation: Add 125 µL of chloroform and vortex. Then, add 125 µL of water and vortex again.

  • Centrifugation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collection: Aspirate the upper aqueous layer. Carefully transfer the lower organic layer to a new glass vial.

  • Drying and Reconstitution: Dry the extract under nitrogen and reconstitute as described in the Folch protocol.

III. Liquid Chromatography (LC) and Mass Spectrometry (MS)

This section addresses common problems encountered during the analytical separation and detection stages.

FAQs & Troubleshooting

Q1: In my LC-MS analysis, I'm observing poor peak shapes (tailing or fronting). What's causing this?

A1: Poor peak shape can compromise resolution and quantification.[9] Common causes include:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Incompatible Injection Solvent: The sample solvent should be weaker than or of equal strength to the initial mobile phase.[10] A stronger solvent can cause distorted peaks.

  • Column Degradation: Interactions between analytes and the stationary phase, often due to column aging or contamination, can cause tailing.[9] Washing the column or replacing it may be necessary.

  • System Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.

Q2: My retention times are shifting between runs. How can I improve reproducibility?

A2: Retention time shifts can lead to misidentification of compounds.[11] To troubleshoot:

  • Ensure System Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting the first sample.[12]

  • Check for Leaks: Leaks in the system can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.[13]

  • Control Temperature: Use a column oven to maintain a stable temperature, as fluctuations can significantly impact retention.[14]

  • Mobile Phase Preparation: Prepare fresh mobile phases regularly. Buffer degradation or changes in solvent composition due to evaporation can alter selectivity and retention.[10]

Q3: I suspect ion suppression is affecting my quantification in MS. How can I mitigate this?

A3: Ion suppression occurs when co-eluting compounds interfere with the ionization of the analyte of interest, leading to a decreased signal.[15]

  • Improve Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components.

  • Use Internal Standards: The most effective way to correct for ion suppression is to use stable isotope-labeled internal standards that co-elute with the analyte and experience similar suppression effects.[16]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.

  • Quality Control (QC) Samples: Analyzing pooled QC samples throughout the batch can help monitor and correct for system drift and suppression effects.[16][17]

Logical Troubleshooting Flow for LC-MS Issues

G cluster_lc Chromatography (LC) Issues cluster_ms Mass Spectrometry (MS) Issues Start LC-MS Issue Observed PeakShape Poor Peak Shape? Start->PeakShape RTime Retention Time Shift? Start->RTime Pressure Pressure Fluctuation? Start->Pressure Intensity Low Signal Intensity? Start->Intensity Identification Incorrect Identification? Start->Identification SolventMismatch Check Injection Solvent PeakShape->SolventMismatch Overload Dilute Sample PeakShape->Overload ColumnHealth Check Column PeakShape->ColumnHealth Equilibration Check Equilibration Time RTime->Equilibration TempControl Check Temperature RTime->TempControl MobilePhase Check Mobile Phase RTime->MobilePhase LeakCheck Check for Leaks Pressure->LeakCheck ClogCheck Check for Clogs Pressure->ClogCheck IonSuppression Investigate Ion Suppression Intensity->IonSuppression SourceClean Clean MS Source Intensity->SourceClean MassAccuracy Calibrate MS Identification->MassAccuracy MSMS Check MS/MS Fragmentation Identification->MSMS

Caption: A troubleshooting guide for common issues in LC-MS based lipid analysis.

IV. Data Processing and Quantification

Accurate and reproducible quantification is the ultimate goal of most lipidomics experiments. This requires careful data processing and the correct use of standards.

FAQs & Troubleshooting

Q1: How should I normalize my lipidomics data to account for technical variability?

A1: Data normalization is critical for comparing lipid profiles across different samples and batches.[18]

  • Internal Standard Normalization: This is the most common and robust method. Add a known amount of an internal standard (ideally a stable isotope-labeled version of the analyte or a structurally similar lipid from the same class) to each sample before extraction.[19][20] The signal of each endogenous lipid is then divided by the signal of the corresponding internal standard.

  • QC-based Normalization: In large-scale studies, analyzing a pooled QC sample at regular intervals (e.g., every 5-10 samples) is essential.[17] The variation in the QC samples can be used to model and correct for signal drift or batch effects across the entire analytical run.[16][17]

Q2: What is the difference between relative and absolute quantification, and which should I use?

A2:

  • Relative Quantification: Compares the amount of a lipid between different groups (e.g., control vs. treated). It is often reported as a fold-change. This approach relies on the signal intensity relative to an internal standard or a reference sample.[16]

  • Absolute Quantification: Determines the exact concentration of a lipid in the sample (e.g., in µg/mL). This requires creating a calibration curve using a series of known concentrations of an authentic chemical standard for each lipid being quantified.[16] The choice depends on your research question. For biomarker discovery, relative quantification is often sufficient. For clinical applications or detailed metabolic studies, absolute quantification is preferred.

Q3: My dataset has many missing values. How should I handle them?

A3: Missing values are common in lipidomics, often because a lipid's concentration is below the instrument's limit of detection (LOD).[21]

  • Avoid Zero Imputation: Simply replacing missing values with zero is incorrect, as values below the LOD are not necessarily zero.[21]

  • Small Value Imputation: A common strategy is to replace these missing values with a small number, such as half of the minimum detected value for that lipid across all samples.[21]

  • More Advanced Methods: Statistical methods like k-nearest neighbor (k-NN) or probabilistic PCA can also be used for imputation, but their use should be carefully considered and justified.[22] It's crucial to be transparent about the imputation method used.

Quantitative Data Summary: Impact of QC Normalization on Data Variability

The following table summarizes data from a large-scale lipidomics study, demonstrating the effectiveness of QC-based normalization in reducing analytical variability.[17]

MetricBefore NormalizationAfter Normalization
Median Intra-batch CV (%) 44.342.0
Median Inter-batch CV (%) 20.814.7
CV = Coefficient of Variation

This data clearly shows that applying a normalization strategy based on QC samples significantly reduces the coefficient of variation, especially between different analytical batches, thereby improving the reproducibility and reliability of the results.[17]

References

Technical Support Center: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) in solution.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of SAPC in experimental settings.

Issue 1: Unexpected Degradation of SAPC in Solution

  • Question: My SAPC solution shows signs of degradation (e.g., appearance of extra peaks in chromatography, changes in light scattering, or loss of biological activity) even when stored at the recommended -20°C. What could be the cause?

  • Answer: Unexpected degradation of this compound (SAPC) is primarily due to two chemical processes: hydrolysis and oxidation. The adrenoyl moiety at the sn-2 position contains four double bonds, making it highly susceptible to oxidation.

    • Hydrolysis: This process involves the cleavage of the ester bonds at the sn-1 and/or sn-2 positions, leading to the formation of 1-stearoyl-2-hydroxy-sn-glycero-3-PC (lyso-PC) and adrenic acid, or 1-hydroxy-2-adrenoyl-sn-glycero-3-PC and stearic acid.[1] The formation of lyso-PC can act as a detergent and destabilize lipid bilayers.[1]

    • Oxidation: The polyunsaturated adrenoyl chain is prone to attack by reactive oxygen species (ROS), leading to a complex mixture of oxidized phospholipids. This is often the primary degradation pathway for polyunsaturated lipids.[1]

    Troubleshooting Steps:

    • Solvent Quality: Ensure the solvent used (e.g., chloroform, ethanol) is of high purity and free of peroxides. Peroxides can initiate lipid oxidation. Use freshly opened bottles of high-purity solvents whenever possible.

    • Atmosphere: Polyunsaturated lipids like SAPC should be handled under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[1] Solutions should be stored in vials with tightly sealed caps.

    • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can introduce moisture and oxygen into the solution, accelerating degradation. Aliquot the SAPC solution into smaller, single-use vials.

    • Light Exposure: Protect the solution from light, as UV and visible light can promote photo-oxidation. Use amber vials or wrap vials in aluminum foil.

Issue 2: Poor Solubility or Aggregation of SAPC in Aqueous Buffers

  • Question: I am having difficulty dissolving SAPC in my aqueous buffer, or it forms visible aggregates. How can I improve its solubility and dispersion?

  • Answer: SAPC, like other phospholipids, is amphiphilic and does not dissolve in aqueous solutions to form a true solution of individual molecules. Instead, it self-assembles into larger structures like micelles or liposomes.

    Troubleshooting Steps:

    • Solvent Evaporation: When preparing liposomes or other aqueous dispersions from an organic stock solution, ensure complete removal of the organic solvent. Residual solvent can affect the formation and stability of the lipid structures. A thin, uniform lipid film is crucial for efficient hydration.

    • Mechanical Dispersion: After hydration, use mechanical energy to break down large lipid aggregates into smaller, more uniform vesicles. Common methods include:

      • Vortexing: For initial dispersion.

      • Sonication (probe or bath): To create small unilamellar vesicles (SUVs). Be mindful of potential lipid degradation due to localized heating from probe sonicators.

      • Extrusion: To produce unilamellar vesicles of a defined size. This is the preferred method for generating uniform liposomes.

    • Buffer Composition: The pH and ionic strength of the buffer can influence lipid packing and aggregation. Phospholipids like phosphatidylcholine are most stable around pH 6.5.[2][3]

Issue 3: Inconsistent Experimental Results

  • Question: I am observing high variability in my experiments involving SAPC. Could this be related to its stability?

  • Answer: Yes, the chemical instability of SAPC can lead to significant experimental variability. The degradation products, such as lyso-PC and oxidized lipids, can have different physical and biological properties compared to the intact SAPC.

    Troubleshooting Steps:

    • Freshly Prepared Solutions: Prepare SAPC solutions fresh for each experiment whenever possible. If using a stock solution, be consistent with its age and handling.

    • Quality Control of Stock Solutions: Periodically check the purity of your SAPC stock solution using an analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Use of Antioxidants: For applications where it does not interfere with the experimental outcome, consider adding a lipid-soluble antioxidant, such as alpha-tocopherol (Vitamin E), to the SAPC solution to inhibit oxidation.

    • Degas Buffers: Before hydrating the lipid film, degas the aqueous buffer to remove dissolved oxygen. Purging the buffer with an inert gas like argon or nitrogen is also recommended.[1]

II. Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation pathways for SAPC in solution?

    • A1: The two main degradation pathways for SAPC are hydrolysis of the ester linkages at the sn-1 and sn-2 positions and oxidation of the polyunsaturated adrenoyl chain at the sn-2 position.[1] Due to the presence of four double bonds, oxidation is a significant concern for SAPC.

  • Q2: What are the ideal storage conditions for SAPC solutions?

    • A2: SAPC should be stored at -20°C or lower in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) and protected from light. It is typically supplied in an organic solvent like chloroform. For long-term storage, aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles and exposure to air and moisture.

  • Q3: How does pH affect the stability of SAPC in aqueous solutions?

    • A3: Phosphatidylcholines generally exhibit maximum stability in aqueous solutions at a pH of approximately 6.5.[2][3] Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds.

  • Q4: How does temperature affect the stability of SAPC?

    • A4: The rate of hydrolysis of phospholipids is temperature-dependent.[1] Storing SAPC solutions at low temperatures (-20°C or below) significantly slows down the degradation process. For short-term benchtop use, keeping the solution on ice is advisable.

  • Q5: What are the products of SAPC hydrolysis?

    • A5: Hydrolysis of SAPC results in the formation of lysophosphatidylcholine (lyso-PC) and a free fatty acid. Specifically, cleavage at the sn-1 position yields 1-hydroxy-2-adrenoyl-sn-glycero-3-PC and stearic acid, while cleavage at the sn-2 position yields 1-stearoyl-2-hydroxy-sn-glycero-3-PC and adrenic acid.[1]

  • Q6: How can I prevent oxidation of SAPC during my experiments?

    • A6: To prevent oxidation, minimize exposure to oxygen by working under an inert atmosphere (argon or nitrogen).[1] Use degassed solvents and buffers. Store solutions in tightly sealed vials and protect them from light. The addition of a lipid-soluble antioxidant like alpha-tocopherol can also be beneficial.

  • Q7: Can I sonicate my SAPC solution to dissolve it?

    • A7: Sonication can be used to disperse SAPC in an aqueous buffer to form small unilamellar vesicles (SUVs). However, prolonged or high-energy sonication, especially with a probe sonicator, can cause localized heating and potentially lead to lipid degradation. Bath sonication is generally a milder method. For creating vesicles of a defined size, extrusion is the preferred method.

III. Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following table summarizes general stability data for phosphatidylcholines (PCs).

ParameterConditionObservationReference
pH of Maximum Stability Aqueous Buffer~ pH 6.5[2][3]
Effect of Temperature Aqueous Buffer (pH 6.5)Degradation is minimal at 4°C, while over 40% degradation can occur after 8 days at 82°C.[1]
Effect of Buffer Concentration Citrate Buffer (72°C)Higher buffer concentrations can increase the rate of hydrolysis.[1]
Oxidative Stability In Liposomes vs. Organic SolventOxidative stability of polyunsaturated PCs is higher in liposomes compared to organic solvents or bulk state.

IV. Experimental Protocols

Protocol for Assessing the Stability of SAPC in an Aqueous Buffer

This protocol outlines a method to evaluate the stability of SAPC under specific temperature and pH conditions.

1. Materials:

  • This compound (SAPC)
  • High-purity chloroform
  • Aqueous buffer of desired pH (e.g., 10 mM phosphate buffer, pH 7.4), degassed and purged with nitrogen.
  • Round-bottom flask
  • Rotary evaporator
  • Bath sonicator or extruder with polycarbonate membranes
  • Incubator or water bath set to the desired temperature(s)
  • HPLC-MS system with a C18 column

2. Procedure:

  • Liposome Preparation:
  • Dissolve a known amount of SAPC in chloroform in a round-bottom flask.
  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
  • Hydrate the lipid film with the degassed aqueous buffer by vortexing at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).
  • To create a more uniform vesicle suspension, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
  • Stability Study:
  • Aliquot the liposome suspension into several sterile, sealed vials.
  • Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C).
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each temperature.
  • Sample Analysis:
  • Immediately analyze the sample by a suitable method such as HPLC-MS.
  • For HPLC-MS analysis, a C18 reversed-phase column is typically used. The mobile phase can be a gradient of acetonitrile and water with a small amount of formic acid or ammonium formate.
  • Monitor the disappearance of the parent SAPC peak and the appearance of degradation products, such as lyso-PC and oxidized species. Quantify the peak areas to determine the degradation rate.

V. Visualizations

Hydrolysis_Pathway SAPC This compound (SAPC) Products1 1-Stearoyl-2-hydroxy-sn-glycero-3-PC (Lyso-PC) + Adrenic Acid SAPC->Products1 Hydrolysis at sn-2 Products2 1-Hydroxy-2-adrenoyl-sn-glycero-3-PC (Lyso-PC) + Stearic Acid SAPC->Products2 Hydrolysis at sn-1 H2O H₂O H2O->SAPC

Caption: Hydrolysis degradation pathway of SAPC.

Oxidation_Pathway SAPC SAPC (with Polyunsaturated Adrenoyl Chain) Oxidized_Products Mixture of Oxidized Phospholipids (Hydroperoxides, Aldehydes, etc.) SAPC->Oxidized_Products Oxidation ROS Reactive Oxygen Species (O₂, •OH) ROS->SAPC

Caption: Oxidation degradation pathway of SAPC.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Dissolve SAPC in Organic Solvent B Create Thin Lipid Film A->B C Hydrate with Aqueous Buffer B->C D Form Liposomes (Extrusion/Sonication) C->D E Incubate at Different Temperatures D->E F Vary pH of Buffer D->F G Expose to Light (optional) D->G H Collect Samples at Time Points E->H F->H G->H I Analyze by HPLC-MS H->I J Quantify SAPC and Degradation Products I->J K Determine Degradation Kinetics J->K

References

Technical Support Center: Addressing Matrix Effects in Biological Samples for SAPC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing matrix effects in Surface Plasmon Resonance coupled with Mass Spectrometry (SAPC) analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during their experiments.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues related to matrix effects in your SAPC analysis.

Q1: What are matrix effects and how do they impact my SAPC data?

A: Matrix effects are alterations in the analytical signal caused by components in the biological sample other than the analyte of interest.[1][2] In SAPC analysis, these effects can manifest in two ways:

  • On the SPR sensor surface: Components of the sample matrix (e.g., proteins, lipids) can non-specifically bind to the sensor chip, leading to an inaccurate measurement of the binding response. This can result in a false positive signal or an overestimation of binding affinity.

  • In the mass spectrometer: Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4] This phenomenon, known as ion suppression or enhancement, can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[5][6]

Q2: I'm observing a high background signal or significant baseline drift in my SPR sensorgram. What could be the cause and how can I fix it?

A: High background signal and baseline drift are often indicative of non-specific binding of matrix components to the sensor surface. Here are some common causes and solutions:

  • Insufficient surface blocking: If the sensor surface is not adequately blocked, matrix components can bind to unoccupied sites.

    • Solution: Ensure thorough blocking of the sensor surface after ligand immobilization using agents like bovine serum albumin (BSA) or ethanolamine.[7]

  • Inappropriate buffer conditions: The composition of your running buffer can significantly influence non-specific interactions.

    • Solution: Optimize your running buffer. Adding a surfactant like Tween 20 or increasing the salt concentration (e.g., with NaCl) can help minimize non-specific binding.

  • Hydrophobic or charged matrix components: Lipids and certain proteins in the sample can have a high affinity for the sensor surface.

    • Solution: Employ a sample preparation method to remove these interfering components before analysis. Techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) are effective.

Q3: My analyte's signal intensity is much lower than expected in the mass spectrometer. How can I troubleshoot this ion suppression?

A: Significant ion suppression is a common matrix effect in LC-MS based detection. The primary cause is competition for ionization between your analyte and co-eluting matrix components, particularly phospholipids.[8]

  • Troubleshooting Steps:

    • Confirm Matrix Effect: Use the post-column infusion technique to identify regions in your chromatogram where ion suppression occurs.[4]

    • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components.[8] Consider switching to a more rigorous sample preparation method. For example, if you are using protein precipitation, moving to SPE or LLE can provide a cleaner sample.

    • Optimize Chromatography: Adjust your chromatographic method to separate the analyte from the interfering matrix components. This can involve changing the mobile phase gradient or using a different column chemistry.[6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[9] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification through ratio-based calculations.[10]

Q4: I see negative binding signals in my SPR data after reference subtraction. What does this mean?

A: Negative binding signals after reference subtraction typically indicate that the analyte is binding more strongly to the reference surface than to the ligand-coupled surface. This can be caused by:

  • Buffer mismatch: Differences in the buffer composition between your sample and the running buffer can cause refractive index changes that result in a negative signal.[11] Ensure your sample is in a buffer that is well-matched to the running buffer. Dialysis of the analyte into the running buffer is recommended.

  • Non-specific binding to the reference surface: The analyte may have a high non-specific affinity for the deactivated reference surface.

    • Solution: Test the binding of your analyte to different types of reference surfaces (e.g., a bare sensor chip, a BSA-coated surface) to find one with minimal non-specific binding.

Quantitative Data on Sample Preparation Methods

The choice of sample preparation method is critical for mitigating matrix effects. The following table summarizes the effectiveness of common techniques for removing phospholipids, a major source of ion suppression in biological samples.

Sample Preparation MethodPhospholipid Removal EfficiencyAnalyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Low (no significant removal)[12]HighSimple, fast, and inexpensive.Does not effectively remove phospholipids, leading to significant matrix effects.[3]
Liquid-Liquid Extraction (LLE) HighVariable, dependent on analyte polarity.Can provide very clean extracts.Can be complex, labor-intensive, and may have lower recovery for polar analytes.[13]
Solid-Phase Extraction (SPE) Very High (>99%)[14]High and reproducible.Provides excellent sample cleanup and can concentrate the analyte.More complex and costly than PPT.
HybridSPE Very High (almost 100%)[12]HighCombines protein precipitation and phospholipid removal in one step.Higher cost compared to traditional methods.

Experimental Protocols

Here are detailed methodologies for key sample preparation experiments.

Protocol 1: Protein Precipitation of Plasma Samples using Acetonitrile

This protocol is a simple and rapid method for removing the bulk of proteins from a plasma sample.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[7]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at 4°C for 30 minutes to further enhance protein precipitation.

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully collect the supernatant containing the analyte and transfer it to a clean tube for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Serum Samples

This protocol provides a more thorough cleanup of serum samples, effectively removing proteins and phospholipids.

Materials:

  • Serum sample

  • SPE cartridge (e.g., C18)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold (vacuum or positive pressure)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[12] Do not let the sorbent go dry.

  • Sample Loading: Load 500 µL of the serum sample onto the conditioned SPE cartridge.[12]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.[12]

  • Elution: Elute the analyte of interest with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for injection into the SAPC system.

Protocol 3: Liquid-Liquid Extraction (LLE) of Urine Samples

This protocol is effective for extracting analytes from a urine matrix.

Materials:

  • Urine sample

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Acid or base for pH adjustment (if necessary)

  • Glass vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 2 mL of urine into a glass vial.

  • Adjust the pH of the urine sample as needed to optimize the extraction of the analyte. For acidic compounds, acidify the sample; for basic compounds, make the sample alkaline.

  • Add 4 mL of the extraction solvent (e.g., dichloromethane) to the vial.[16]

  • Vortex the mixture for 1 minute to ensure thorough mixing of the aqueous and organic phases.[16]

  • Centrifuge the vial at 3500 rpm for 5 minutes to separate the two phases.[16]

  • Carefully collect the organic layer containing the analyte and transfer it to a clean vial for further processing (e.g., evaporation and reconstitution).

Visualizations

The following diagrams illustrate key concepts and workflows for addressing matrix effects.

Matrix_Effects_Sources cluster_sample Biological Sample cluster_impact Impact on SAPC Analysis Analyte Analyte of Interest SPR_Signal SPR Signal (Non-specific Binding, Refractive Index Changes) Analyte->SPR_Signal MS_Signal MS Signal (Ion Suppression/ Enhancement) Analyte->MS_Signal Proteins Proteins (e.g., Albumin) Proteins->SPR_Signal Proteins->MS_Signal Lipids Phospholipids Lipids->SPR_Signal Lipids->MS_Signal Salts Salts Salts->SPR_Signal Salts->MS_Signal Metabolites Endogenous Metabolites Metabolites->SPR_Signal Metabolites->MS_Signal Troubleshooting_Workflow Start Inaccurate SAPC Data (Poor Reproducibility, Low Sensitivity) Check_SPR SPR Signal Issues? (High Background, Drift) Start->Check_SPR Check_MS MS Signal Issues? (Ion Suppression) Start->Check_MS Check_SPR->Check_MS No Optimize_SPR Optimize SPR Assay: - Improve Surface Blocking - Adjust Buffer Conditions - Change Reference Surface Check_SPR->Optimize_SPR Yes Improve_Cleanup Improve Sample Preparation: - Protein Precipitation - Solid-Phase Extraction - Liquid-Liquid Extraction Check_MS->Improve_Cleanup Yes End Reliable SAPC Data Check_MS->End No Optimize_SPR->Check_MS Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Improve_Cleanup->Use_SIL_IS Use_SIL_IS->End SPE_Workflow Condition 1. Conditioning (Activate sorbent with Methanol, then equilibrate with Water) Load 2. Sample Loading (Apply biological sample) Condition->Load Wash 3. Washing (Remove weakly bound interferences with a weak solvent) Load->Wash Elute 4. Elution (Elute analyte of interest with a strong solvent) Wash->Elute Analyze 5. Analysis (Evaporate, reconstitute, and inject into SAPC system) Elute->Analyze

References

Technical Support Center: Optimizing 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the extraction of this specific phospholipid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound (SAPC)?

A1: The most widely used methods for the extraction of phospholipids like SAPC are the biphasic solvent extraction techniques, namely the Folch and Bligh-Dyer methods. These are considered "gold standard" procedures for total lipid extraction.[1] More recent methods, such as those using methyl-tert-butyl ether (MTBE) or single-phase extractions with butanol/methanol, are also gaining popularity due to their efficiency and reduced use of chlorinated solvents.[2][3] Solid-phase extraction (SPE) is another effective technique, particularly for fractionating and purifying specific lipid classes like phosphatidylcholines from a total lipid extract.

Q2: What are the key considerations when choosing an extraction solvent for SAPC?

A2: The choice of solvent is critical for efficient lipid extraction. A combination of polar and non-polar solvents is necessary. A polar solvent, like methanol, is required to disrupt the hydrogen bonds and electrostatic interactions between lipids and proteins in the sample matrix. A non-polar solvent, such as chloroform or MTBE, is then used to dissolve the lipids and facilitate their separation from the aqueous phase.[1] The specific ratio of these solvents is crucial for optimal recovery.

Q3: How can I minimize the degradation of SAPC during extraction?

A3: SAPC contains adrenic acid, a polyunsaturated fatty acid, which is susceptible to oxidation. To minimize degradation, it is recommended to perform extractions at low temperatures (e.g., on ice) to reduce enzymatic activity. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent is also a common practice to prevent lipid peroxidation.[4] It is also advisable to work quickly and minimize the exposure of samples to air and light.

Q4: Can I use a single-phase extraction method for SAPC?

A4: Single-phase extraction methods, such as those using a mixture of butanol and methanol, can be effective for extracting polar lipids like phosphatidylcholines.[2] These methods are often simpler and faster than biphasic extractions as they do not require a phase separation step. However, their efficiency for less polar lipids can be lower, and for a comprehensive lipid profile, a biphasic method might be more suitable.[5]

Q5: What is the biological significance of this compound (SAPC)?

A5: this compound is a specific molecular species of phosphatidylcholine that has been identified as an inhibitor of cyclin-dependent kinases (CDKs).[6] By inhibiting CDKs, SAPC can play a role in regulating the cell cycle and inducing apoptosis (programmed cell death), which makes it a molecule of interest in cancer research.[6] Adrenic acid, a component of SAPC, and phospholipids containing it, are also studied in the context of aging and neurodegenerative diseases.[7][8]

Data Presentation: Comparison of Extraction Method Efficiency for Phosphatidylcholines

The following table summarizes the relative efficiency and reproducibility of different extraction methods for phosphatidylcholines (PC), the class of lipids to which SAPC belongs. While specific recovery percentages for SAPC are not widely published, this data provides a valuable comparison of common extraction techniques.

Extraction MethodRelative Abundance of PC (Normalized Peak Area)Intra-Assay Coefficient of Variation (CV%)Key Findings
Folch (Chloroform/Methanol) High15.1%Considered a "gold standard" with high extraction efficiency for a broad range of lipids, including phosphatidylcholines.[9][10]
Matyash (MTBE/Methanol) High21.8%A popular alternative to chloroform-based methods with comparable extraction efficiency for major lipid classes.[2][3]
Alshehry (Butanol/Methanol) Higher than Folch & Matyash14.1%A single-phase method that is particularly effective for extracting polar lipids like PCs and shows high reproducibility.[2]
Methanol/MTBE >85% Recovery<15%An optimized liquid-liquid extraction demonstrating excellent extraction efficiency for phospholipids.[11]

Experimental Protocols

Protocol 1: Modified Folch Method for SAPC Extraction from Plasma

This protocol is a widely accepted method for the extraction of total lipids from plasma, with high efficiency for phosphatidylcholines.

  • Sample Preparation: To 1 mL of plasma in a glass tube with a Teflon-lined cap, add 4 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 1 mL of 0.9% NaCl solution to the tube. Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the two phases.

  • Collection of Organic Phase: Carefully aspirate the upper aqueous layer. Transfer the lower organic (chloroform) phase, which contains the lipids, to a new clean glass tube using a Pasteur pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Storage: Reconstitute the dried lipid extract in a small, known volume of a suitable solvent (e.g., chloroform or methanol) and store at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Phosphatidylcholine Purification

This protocol is suitable for the purification of phosphatidylcholines from a total lipid extract obtained from methods like the Folch extraction.

  • Column Conditioning: Condition a silica-based SPE cartridge by washing it sequentially with 5 mL of methanol followed by 5 mL of chloroform.

  • Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Wash the cartridge with 10 mL of chloroform to elute the neutral lipids.

  • Elution of Phosphatidylcholines: Elute the phosphatidylcholine fraction with 10 mL of a 1:1 (v/v) mixture of chloroform:methanol.

  • Drying and Storage: Collect the phosphatidylcholine fraction and evaporate the solvent under a stream of nitrogen. Reconstitute the purified sample in an appropriate solvent for downstream analysis and store at -80°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low SAPC Yield 1. Incomplete cell or tissue lysis.2. Incorrect solvent-to-sample ratio.3. Insufficient mixing during extraction.4. Loss of sample during phase separation.1. Ensure thorough homogenization of the sample.2. Use a sufficient volume of extraction solvent (e.g., 20-fold excess for the Folch method).3. Vortex samples vigorously at each step.4. Carefully aspirate the upper phase without disturbing the interface.
Formation of an Emulsion at the Interface 1. High concentration of certain lipids.2. Insufficient centrifugation.1. Add a small amount of saturated NaCl solution to help break the emulsion.2. Increase the centrifugation speed or duration.
SAPC Degradation 1. Oxidation of the adrenic acid moiety.2. Enzymatic activity (phospholipases).1. Add an antioxidant like BHT to the extraction solvents.[4]2. Perform the entire extraction procedure on ice or at 4°C.[1]
Poor Phase Separation 1. Incorrect solvent ratios.2. Insufficient water content in the sample/solvent mixture.1. Double-check the volumes and ratios of all solvents used.2. Ensure the correct amount of water or saline solution is added to induce phase separation.
Contamination with Non-lipid Components 1. Incomplete protein precipitation.2. Carryover of the aqueous phase.1. Ensure vigorous mixing after the initial addition of the chloroform/methanol mixture.2. Carefully remove the upper aqueous layer, leaving a small amount behind to avoid contamination of the organic phase.

Mandatory Visualizations

SAPC_Extraction_Workflow SAPC Extraction and Purification Workflow cluster_sample_prep Sample Preparation cluster_extraction Biphasic Extraction cluster_purification Purification (Optional) cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Homogenization Homogenization in Chloroform:Methanol (2:1) Sample->Homogenization Phase_Separation Addition of Saline & Centrifugation Homogenization->Phase_Separation Organic_Phase Collect Lower Organic Phase Phase_Separation->Organic_Phase SPE Solid-Phase Extraction (Silica Cartridge) Organic_Phase->SPE Optional Drying Dry Down Under Nitrogen Organic_Phase->Drying PC_Fraction Elute PC Fraction SPE->PC_Fraction PC_Fraction->Drying Analysis Reconstitute for Downstream Analysis (e.g., LC-MS) Drying->Analysis

Caption: Workflow for the extraction and purification of SAPC.

SAPC_Signaling_Pathway Proposed Signaling Action of SAPC as a CDK Inhibitor cluster_cell_cycle G1/S Phase Transition Control cluster_apoptosis Apoptotic Pathway SAPC 1-Stearoyl-2-Adrenoyl- sn-glycero-3-PC (SAPC) CyclinD_CDK46 Cyclin D-CDK4/6 Complex SAPC->CyclinD_CDK46 Inhibition Apoptosis Apoptosis SAPC->Apoptosis Induction Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Activation

Caption: SAPC's role as a CDK inhibitor in cell cycle regulation.

References

Validation & Comparative

A Comparative Guide to 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC and Other Phosphatidylcholines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAdPC) with other commonly used phosphatidylcholines (PCs), namely 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their physical properties and biological functions supported by available experimental data.

Introduction to Phosphatidylcholines

Phosphatidylcholines are a class of phospholipids that are major components of biological membranes. The structure of a phosphatidylcholine consists of a hydrophilic choline headgroup and two hydrophobic fatty acid tails, attached to a glycerol backbone. The length and degree of saturation of these fatty acid tails significantly influence the physical and biological properties of the PC molecule and the membranes they constitute.

This compound (SAdPC): A Unique Phosphatidylcholine

SAdPC, with the chemical formula C48H88NO8P, is a specific phosphatidylcholine containing a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position. Adrenic acid is a 22-carbon omega-6 fatty acid that is an elongation product of arachidonic acid. Its presence in SAdPC suggests unique roles in cellular processes, including signaling and membrane dynamics.

Physical Properties: A Comparative Analysis

Table 1: Comparison of Physical Properties of Selected Phosphatidylcholines

Phosphatidylcholine (PC)Acyl Chain Composition (sn-1/sn-2)Molecular Weight ( g/mol )Phase Transition Temperature (Tm) (°C)
SAdPC 18:0 / 22:4838.18Not available
POPC 16:0 / 18:1760.08-2
DOPC 18:1 / 18:1786.11-20
DSPC 18:0 / 18:0790.1555

Note: The Tm for SAdPC is not currently available in published literature. Given the presence of a long, polyunsaturated fatty acid, it is expected to have a low Tm, likely below 0°C, contributing to high membrane fluidity.

The high degree of unsaturation in the adrenic acid of SAdPC is expected to create significant disorder in the packing of the lipid tails, leading to a highly fluid membrane. This would be in contrast to DSPC, which contains two saturated chains and forms rigid, ordered membranes at physiological temperatures. The fluidity of SAdPC-containing membranes is likely to be comparable to or even greater than that of DOPC, which contains two monounsaturated chains.

Biological Activity and Applications

The unique fatty acid composition of SAdPC suggests distinct biological roles compared to more common PCs.

Signaling and Metabolism

Adrenic acid, the sn-2 acyl chain of SAdPC, is a known precursor for various bioactive lipid mediators. Studies have shown that in macrophage-like cells, adrenic acid is preferentially incorporated into phospholipids containing stearic acid at the sn-1 position and is exclusively liberated from phosphatidylcholine species upon cell stimulation[1][2]. This suggests a specific metabolic pathway for SAdPC and a potential role in inflammatory signaling cascades.

SADPC_Metabolism SAdPC This compound (SAdPC) PLA2 Phospholipase A2 (PLA2) SAdPC->PLA2 Stimulation AdrenicAcid Free Adrenic Acid (22:4) PLA2->AdrenicAcid Liberation BioactiveMediators Bioactive Lipid Mediators AdrenicAcid->BioactiveMediators Metabolism SAdPC_Apoptosis_Pathway SAdPC SAdPC CDK Cyclin-Dependent Kinases (CDKs) SAdPC->CDK Inhibition Apoptosis Apoptosis SAdPC->Apoptosis Induces CellCycle Cell Cycle Progression CDK->CellCycle Promotes CDK->Apoptosis Inhibits DSC_Workflow start Prepare Lipid Suspension load Load Sample and Reference into DSC start->load equilibrate Equilibrate at Low Temperature load->equilibrate scan Scan Temperature at a Controlled Rate equilibrate->scan record Record Heat Flow vs. Temperature scan->record analyze Determine Phase Transition Temperature (Tm) record->analyze end End analyze->end

References

A Comparative Guide to the Validation of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine (SAPC), also commonly denoted as PC(18:0/22:4), as an emerging biomarker in oncology. The dysregulation of lipid metabolism is a known hallmark of cancer, and specific lipid species are gaining attention for their potential roles in diagnosis, prognosis, and as therapeutic targets. This document objectively compares the performance of SAPC with alternative biomarkers across different cancer types, supported by experimental data and detailed methodologies.

Introduction to 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC)

This compound is a specific species of phosphatidylcholine, a class of phospholipids that are major components of cell membranes. The unique composition of SAPC, containing a saturated fatty acid (stearic acid, 18:0) and a polyunsaturated omega-6 fatty acid (adrenic acid, 22:4), makes it a molecule of interest in the study of cellular processes and pathology. Recent lipidomic studies have identified altered levels of SAPC in various cancer tissues, suggesting its potential as a biomarker.

SAPC as a Biomarker in Pancreatic Cancer

Early detection of pancreatic ductal adenocarcinoma (PDAC) remains a significant challenge, with carbohydrate antigen 19-9 (CA19-9) being the only FDA-approved biomarker for monitoring the disease, though it has limitations in sensitivity and specificity for early diagnosis[1][2].

A recent study developed a six-metabolite panel that includes SAPC for the early detection of PDAC. This panel was shown to distinguish early-stage PDAC from benign pancreatic disease with high accuracy[3][4][5].

Comparative Performance Data: Pancreatic Cancer Biomarkers

Biomarker(s)SensitivitySpecificityArea Under the Curve (AUC)Patient Cohort
Six-Metabolite Panel (including SAPC) 90%85%0.95Early-stage PDAC vs. Benign Pancreatic Disease[3][4][5]
CA19-978.2% (mean)82.8% (mean)Not consistently high for early stagesPancreatic Cancer vs. Healthy/Benign[2]
CA24267.8%83.0%-Pancreatic Cancer[6]
CA19-9 + CA24290.0%--Pancreatic Cancer[6]
KRAS mutations (ctDNA)47%87%-Pancreatic Ductal Adenocarcinoma[2]

SAPC as a Biomarker in Liposarcoma

Retroperitoneal liposarcoma is a rare malignancy with two common subtypes: well-differentiated liposarcoma (WDLPS) and the more aggressive dedifferentiated liposarcoma (DDLPS). Distinguishing between these subtypes is crucial for prognosis and treatment.

A study combining lipidomics and RNA sequencing found that SAPC was among the most significantly increased metabolites in DDLPS compared to WDLPS, suggesting its potential as a marker of dedifferentiation and increased tumor aggressiveness[7]. While this study highlights the potential of SAPC, it developed a prognostic model based on a five-gene panel rather than individual lipids.

Comparative Performance Data: Liposarcoma Biomarkers

Biomarker(s)SensitivitySpecificityArea Under the Curve (AUC)Patient Cohort
SAPC (PC(18:0/22:4)) Not ReportedNot ReportedNot ReportedDDLPS vs. WDLPS (noted as significantly increased)[7]
Five-Gene Panel (TIMP1, FN1, MMP11, GPNMB, ECM1)89.7%94.7%0.904DDLPS vs. WDLPS[7][8][9]
LEP and PTTG1 PanelNot ReportedNot Reported>0.99Retroperitoneal Liposarcoma Subgroups[10]
SUVmax from 18F-FDG PET/CT (cutoff >4)83.3%85.7%-DDLPS vs. WDLPS[11]

SAPC as a Biomarker in Breast Cancer

Invasive ductal carcinoma (IDC) is the most common type of breast cancer. Established biomarkers for breast cancer primarily include hormone receptors (ER and PR) and human epidermal growth factor receptor 2 (HER2)[12][13]. Lipidomic profiling has emerged as a promising avenue for discovering new biomarkers.

One study identified SAPC as being upregulated in IDC tissue compared to control tissue[14]. Another study investigating plasma metabolites to predict responsiveness to neoadjuvant chemotherapy in breast cancer identified SAPC as one of nine lipids that could differentiate between sensitive and resistant patients[15]. However, specific performance metrics for SAPC as a standalone diagnostic or prognostic biomarker are not yet available from these studies.

Comparative Performance Data: Breast Cancer Biomarkers

Biomarker(s)SensitivitySpecificityArea Under the Curve (AUC)Patient Cohort
SAPC (PC(18:0/22:4)) Not ReportedNot ReportedNot ReportedIDC vs. Control (upregulated)[14] / Chemo-resistant vs. -sensitive[15]
23-Metabolite Panel-->0.95Breast Cancer vs. Healthy[16]
Six-Metabolite Panel90%90%0.938Breast Cancer vs. Healthy[16]
Estrogen Receptor (ER)---Predictive of response to hormone therapy[13]
HER2---Predictive of response to anti-HER2 therapy

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the validation of lipid biomarkers.

A. Sample Preparation for Lipidomic Analysis (Lipid Extraction)

A common and robust method for extracting lipids from plasma or serum is the methyl-tert-butyl ether (MTBE) based liquid-liquid extraction.

  • Materials:

    • Methanol (MeOH), ice-cold

    • Methyl-tert-butyl ether (MTBE)

    • LC/MS-grade water

    • Internal standards (e.g., deuterated or odd-chain lipid standards)

    • 1.5 mL polypropylene tubes

    • Vortex mixer

    • Centrifuge (refrigerated)

    • Centrifugal evaporator (SpeedVac)

  • Protocol:

    • To a 10 µL aliquot of plasma in a 1.5 mL tube, add 225 µL of cold methanol containing a mixture of internal standards.[17]

    • Vortex the mixture for 10 seconds.[17]

    • Add 750 µL of cold MTBE.[17]

    • Vortex for 10 seconds and then shake for 6 minutes at 4°C.[17]

    • Induce phase separation by adding 188 µL of LC/MS-grade water.[17]

    • Centrifuge at 14,000 rpm for 2 minutes.[17]

    • Collect the upper organic phase (containing the lipids) and transfer to a new tube.

    • Evaporate the solvent using a centrifugal evaporator.[17]

    • Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/toluene 9:1, v/v) for LC-MS analysis.[17]

B. Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

    • Reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18)[17]

  • LC Conditions (Example):

    • Mobile Phase A: Water with modifiers (e.g., ammonium formate or acetate)

    • Mobile Phase B: Isopropanol/acetonitrile mixture with modifiers[17]

    • Gradient: A programmed gradient from a lower to a higher concentration of Mobile Phase B is used to elute lipids based on their polarity.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40-50°C).

  • MS Conditions:

    • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to detect a wide range of lipid classes.

    • Data Acquisition: Data is typically acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both precursor ion information (for identification and quantification) and fragment ion information (for structural confirmation).

    • Mass Range: A wide mass range (e.g., 100-1700 m/z) is scanned to cover the expected lipid species.

Visualizations

Biomarker_Validation_Workflow cluster_0 Discovery Phase cluster_1 Validation Phase Sample_Collection Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LC_MS_Analysis Untargeted LC-MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing & Feature Selection LC_MS_Analysis->Data_Processing Candidate_Biomarker Candidate Biomarker Identified (e.g., SAPC) Data_Processing->Candidate_Biomarker Targeted_Assay Targeted Assay Development (e.g., MRM-MS) Candidate_Biomarker->Targeted_Assay Large_Cohort Analysis of Large, Independent Patient Cohort Targeted_Assay->Large_Cohort Statistical_Analysis Statistical Analysis (Sensitivity, Specificity, AUC) Large_Cohort->Statistical_Analysis Validated_Biomarker Validated Biomarker Statistical_Analysis->Validated_Biomarker

Caption: General workflow for biomarker discovery and validation.

Signaling_Pathway cluster_membrane Cell Membrane SAPC SAPC (PC 18:0/22:4) PLA2 Phospholipase A2 (PLA2) SAPC->PLA2 Hydrolysis LPC 1-stearoyl-sn-glycero-3-PC (Lyso-PC) PLA2->LPC Adrenic_Acid Adrenic Acid (22:4n-6) PLA2->Adrenic_Acid COX_LOX COX / LOX Enzymes Adrenic_Acid->COX_LOX Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Cell_Signaling Downstream Signaling (Proliferation, Inflammation) Prostaglandins->Cell_Signaling

Caption: Hypothetical pathway of SAPC metabolism and signaling.

Conclusion and Future Directions

This compound is an emerging lipid biomarker with demonstrated potential in the context of several cancers, including pancreatic, liposarcoma, and breast cancer. Its upregulation is associated with more aggressive disease phenotypes and may serve as a component of multi-marker panels for early diagnosis and prognosis.

However, the validation of SAPC as a standalone biomarker is still in its early stages. A significant limitation is the lack of studies reporting specific sensitivity, specificity, and AUC values for SAPC alone. Future research should focus on:

  • Large-scale validation studies: Evaluating the performance of SAPC as an independent biomarker in large, well-annotated patient cohorts for specific cancer types.

  • Mechanistic studies: Elucidating the precise biological role of SAPC in cancer progression to understand its utility as a therapeutic target.

  • Standardization of assays: Developing and standardizing high-throughput, quantitative assays for SAPC to ensure reproducibility across different laboratories for potential clinical application.

The integration of lipidomics with other 'omics' data holds great promise for the development of more accurate and robust biomarker panels for precision oncology.

References

Cross-Validation of Analytical Methods for Sodium Ascorbyl Phosphate (SAPC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of two common analytical methods for the determination of Sodium Ascorbyl Phosphate (SAPC), a stable vitamin C derivative widely used in cosmetic and pharmaceutical formulations. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, presenting supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific analytical needs.

Introduction to SAPC and its Analysis

Sodium Ascorbyl Phosphate (SAPC) is a hydrophilic derivative of ascorbic acid that is valued for its stability and antioxidant properties. Accurate and reliable analytical methods are crucial for quality control in the manufacturing of SAPC-containing products and for research and development purposes. HPLC and UV-Vis spectrophotometry are two widely employed techniques for the quantification of SAPC. While HPLC offers high specificity and the ability to separate SAPC from other components in a formulation, UV-Vis spectrophotometry provides a simpler and more cost-effective alternative. This guide presents a cross-validation of these two methods to evaluate their performance characteristics.

Comparison of Analytical Method Performance

The performance of HPLC and UV-Vis spectrophotometry for the quantification of SAPC was evaluated based on key validation parameters as outlined in the International Council for Harmonisation (ICH) guidelines. The results are summarized in the table below.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) LowerHigher
Limit of Quantitation (LOQ) LowerHigher
Specificity High (Separates from excipients)Lower (Prone to interference)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of SAPC in both raw material and finished cosmetic products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Purified water

Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of 0.02 M KH₂PO₄ buffer (pH adjusted to 2.5 with orthophosphoric acid) and methanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm

  • Injection Volume: 20 µL

Standard Solution Preparation:

  • Accurately weigh about 25 mg of SAPC reference standard and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 100 µg/mL.

Sample Preparation (for a cream formulation):

  • Accurately weigh an amount of cream equivalent to 10 mg of SAPC into a 50 mL centrifuge tube.

  • Add 20 mL of mobile phase and vortex for 5 minutes to disperse the cream.

  • Heat the sample in a water bath at 60°C for 10 minutes to facilitate extraction.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the concentration of SAPC in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

UV-Visible Spectrophotometric Method

This method is a simpler alternative for the estimation of SAPC, particularly in less complex formulations.

Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

Reagents:

  • Methanol (analytical grade)

  • Purified water

Procedure:

  • Solvent: A mixture of methanol and water (1:1 v/v).

  • Wavelength of Maximum Absorbance (λmax): 245 nm

Standard Solution Preparation:

  • Accurately weigh 10 mg of SAPC reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the solvent to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the solvent to concentrations ranging from 5 to 25 µg/mL.

Sample Preparation (for a gel formulation):

  • Accurately weigh an amount of gel equivalent to 10 mg of SAPC into a 100 mL beaker.

  • Add 50 mL of the solvent and stir for 15 minutes to dissolve the gel and extract the SAPC.

  • Transfer the solution to a 100 mL volumetric flask and dilute to volume with the solvent.

  • Filter the solution through a 0.45 µm syringe filter.

Procedure: Measure the absorbance of the standard and sample solutions at 245 nm against a solvent blank. Calculate the concentration of SAPC in the sample using the calibration curve constructed from the standard solutions.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow start Start: Define Analytical Need (Quantification of SAPC) method_dev Method Development start->method_dev hplc_dev HPLC Method Development method_dev->hplc_dev uv_dev UV-Vis Method Development method_dev->uv_dev validation Method Validation (ICH Guidelines) hplc_dev->validation uv_dev->validation hplc_val HPLC Validation (Linearity, Accuracy, Precision, etc.) validation->hplc_val uv_val UV-Vis Validation (Linearity, Accuracy, Precision, etc.) validation->uv_val comparison Comparative Analysis hplc_val->comparison uv_val->comparison data_table Quantitative Data Summary Table comparison->data_table protocol_doc Detailed Experimental Protocols comparison->protocol_doc guide Publish Comparison Guide data_table->guide protocol_doc->guide

Cross-validation workflow for SAPC analytical methods.

Signaling Pathway of SAPC as an Antioxidant

While not directly related to the analytical methods, understanding the mechanism of action of SAPC provides context for its importance. SAPC acts as a pro-vitamin C. Once absorbed into the skin, it is enzymatically hydrolyzed to ascorbic acid, which then participates in various antioxidant pathways.

SAPC_Antioxidant_Pathway sapc Sodium Ascorbyl Phosphate (SAPC) (Topical Application) skin Skin Penetration sapc->skin hydrolysis Enzymatic Hydrolysis (Phosphatases) skin->hydrolysis ascorbic_acid Ascorbic Acid (Vitamin C) hydrolysis->ascorbic_acid neutralization ROS Neutralization ascorbic_acid->neutralization donates electrons collagen Collagen Synthesis ascorbic_acid->collagen melanin Melanin Synthesis Inhibition ascorbic_acid->melanin ros Reactive Oxygen Species (ROS) (e.g., from UV radiation) ros->neutralization dha Dehydroascorbic Acid (DHA) neutralization->dha

Antioxidant signaling pathway of SAPC in the skin.

Conclusion

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of Sodium Ascorbyl Phosphate. The choice of method will depend on the specific requirements of the analysis. HPLC is the superior method in terms of specificity and is recommended for complex formulations where excipients may interfere with UV absorbance. For simpler formulations and for rapid quality control, UV-Vis spectrophotometry offers a cost-effective and faster alternative, provided that its lower specificity is taken into account and properly validated. This guide provides the foundational data and protocols to assist researchers and drug development professionals in making an informed decision for their analytical needs.

A Comparative Guide: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) vs. 1,2-Dipalmitoyl-sn-glycero-3-PC (DPPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two distinct phosphatidylcholines: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) and 1,2-Dipalmitoyl-sn-glycero-3-PC (DPPC). Understanding the nuanced differences in their biophysical properties is critical for applications ranging from model membrane studies to the formulation of advanced drug delivery systems.

Executive Summary

The primary distinction between SAPC and DPPC lies in the composition of their fatty acid chains, which profoundly impacts their physical behavior in aqueous environments. DPPC, a saturated phospholipid, is characterized by its high phase transition temperature, leading to the formation of rigid and stable bilayers at physiological temperatures. In contrast, SAPC possesses one saturated and one polyunsaturated fatty acid chain, resulting in a significantly lower phase transition temperature and consequently, more fluid membranes. These differences dictate their suitability for various research and pharmaceutical applications.

Biophysical and Physicochemical Properties

The structural differences between SAPC and DPPC give rise to distinct physicochemical properties, which are summarized in the table below.

PropertyThis compound (SAPC)1,2-Dipalmitoyl-sn-glycero-3-PC (DPPC)
Molecular Formula C₄₈H₈₈NO₈PC₄₀H₈₀NO₈P[1][2]
Molecular Weight 838.18 g/mol 734.04 g/mol [1][2]
Fatty Acid Composition sn-1: Stearic Acid (18:0), sn-2: Adrenic Acid (22:4)sn-1: Palmitic Acid (16:0), sn-2: Palmitic Acid (16:0)[3][4]
Phase Transition Temperature (Tm) -13.0 °C [5]~41 °C [6]

The most striking difference is the phase transition temperature (Tm). DPPC's Tm of approximately 41°C means that at physiological temperature (37°C), it exists in a solid-like gel phase, forming rigid and well-ordered membranes[6]. This property is fundamental to its use in creating stable liposomes. Conversely, SAPC, with its significantly lower Tm of -13.0°C, exists in a fluid, liquid-crystalline phase at physiological temperatures, leading to more dynamic and less rigid membrane structures[5].

Performance in Experimental Systems

Membrane Fluidity and Stability

The degree of saturation in the acyl chains directly influences membrane fluidity. The two saturated palmitic acid chains of DPPC allow for tight packing, resulting in a less fluid, more rigid membrane below its Tm[6]. This rigidity contributes to the stability of DPPC-based liposomes. The presence of the polyunsaturated adrenic acid in SAPC introduces kinks in the fatty acid chain, preventing tight packing and leading to a more fluid membrane.

Drug Delivery Applications

DPPC is extensively used in the formulation of liposomes for drug delivery.[7] Its high phase transition temperature allows for the creation of stable, slow-releasing drug carriers.[6] The rigidity of the DPPC bilayer can be modulated by incorporating other lipids, such as cholesterol, to optimize drug encapsulation and release kinetics. Liposomes composed of saturated lipids like DPPC have been observed to have greater uptake by various mammalian cell lines compared to those made from unsaturated lipids.

Signaling Pathways and Molecular Interactions

Currently, there is limited direct evidence implicating either SAPC or DPPC as signaling molecules that activate specific cellular pathways. However, their physical properties can indirectly influence signaling events by altering the membrane environment of signaling proteins.

DPPC has been shown to modulate the inflammatory functions of monocytic cells, though this effect appears to be independent of the p44/p42 or p38 MAPK signaling pathways[8]. The incorporation of DPPC into cell membranes can alter membrane fluidity, which may in turn affect the function of membrane-associated proteins[8].

For SAPC , one study identifies it as an inhibitor of cyclin-dependent kinases (CDKs), suggesting a potential role in cell cycle regulation. However, further research is needed to elucidate the specific mechanisms and pathways involved.

It is important to distinguish this compound (SAPC) from Saposin C (SapC), a protein involved in lipid metabolism and antigen presentation.[9][10][11]

Below is a diagram illustrating the structural differences between SAPC and DPPC and their resulting membrane properties.

G Structural and Membrane Property Comparison cluster_SAPC This compound (SAPC) cluster_DPPC 1,2-Dipalmitoyl-sn-glycero-3-PC (DPPC) SAPC_structure Glycerol Backbone sn-1: Stearic Acid (18:0) (Saturated) sn-2: Adrenic Acid (22:4) (Polyunsaturated) sn-3: Phosphocholine SAPC_membrane Fluid Membrane (at 37°C) SAPC_structure->SAPC_membrane Low Tm (-13.0°C) DPPC_structure Glycerol Backbone sn-1: Palmitic Acid (16:0) (Saturated) sn-2: Palmitic Acid (16:0) (Saturated) sn-3: Phosphocholine DPPC_membrane Rigid Membrane (at 37°C) DPPC_structure->DPPC_membrane High Tm (~41°C) G Liposome Preparation Workflow start Start dissolve Dissolve Lipid in Organic Solvent start->dissolve evaporate Evaporate Solvent to Form Lipid Film dissolve->evaporate hydrate Hydrate Lipid Film with Aqueous Buffer evaporate->hydrate mlv Multilamellar Vesicles (MLVs) Formed hydrate->mlv size_reduction Size Reduction (Sonication or Extrusion) mlv->size_reduction suv_luv Unilamellar Vesicles (SUVs/LUVs) Formed size_reduction->suv_luv end End suv_luv->end

References

Confirming the Identity of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC in Complex Mixtures: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of specific lipid species within complex biological matrices is a critical challenge. This guide provides a comprehensive comparison of two powerful analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Shotgun Lipidomics—for the confirmation of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC), a phosphatidylcholine implicated in cellular signaling and apoptosis.

This document outlines the experimental protocols, presents a comparative analysis of their performance, and visualizes the underlying workflows and a relevant biological pathway.

Performance Comparison of Analytical Techniques

The choice between LC-MS/MS and Shotgun Lipidomics for the identification of SAPC depends on the specific research question, desired level of detail, and available instrumentation. While both are powerful techniques, they offer different advantages in terms of specificity, throughput, and the ability to resolve isomers.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Shotgun Lipidomics (Direct Infusion MS/MS)
Specificity High; chromatographic separation resolves isomers and reduces ion suppression.Moderate to High; relies on mass-to-charge ratio and fragmentation, susceptible to isobaric interference.
Throughput Lower; analysis time is dictated by the length of the chromatographic run.High; direct infusion allows for rapid analysis of multiple samples.[1][2]
Isomer Separation Excellent; capable of separating positional and cis/trans isomers with appropriate chromatography.Limited; cannot separate isomers without additional techniques like ion mobility.
Quantitative Accuracy High; well-established methods for absolute quantification using internal standards.Good; relative quantification is straightforward, absolute quantification requires careful selection of internal standards for each lipid class.
Sample Complexity Well-suited for highly complex mixtures due to the separation step.Can be challenging for very complex mixtures due to potential for ion suppression.
Development Time More time-intensive to develop and optimize chromatographic methods.Method development is generally faster.

Experimental Protocols

Accurate identification of SAPC requires meticulous sample preparation and optimized analytical conditions. Below are detailed methodologies for both LC-MS/MS and Shotgun Lipidomics.

I. Lipid Extraction from Complex Mixtures (e.g., Plasma, Tissue Homogenates)

A robust lipid extraction is the foundational step for both analytical approaches. The Folch or Bligh-Dyer methods are commonly employed.

  • Homogenization: Homogenize the biological sample in a suitable solvent.

  • Solvent Addition: Add a mixture of chloroform and methanol (typically 2:1, v/v) to the homogenized sample.

  • Phase Separation: Induce phase separation by adding a saline solution (e.g., 0.9% NaCl).

  • Lipid Extraction: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The extracted lipid fraction is dried under a stream of nitrogen and then reconstituted in a solvent compatible with the subsequent analysis (e.g., methanol/chloroform for shotgun lipidomics, or a mobile phase-compatible solvent for LC-MS).

II. Method 1: Identification of SAPC by LC-MS/MS

This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

A. Chromatographic Separation (UPLC/HPLC):

  • Column: A C18 reversed-phase column is typically used for separating phosphatidylcholine species.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an additive like 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Gradient Elution: A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids based on their hydrophobicity.

  • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40-50°C, to ensure reproducible retention times.

B. Mass Spectrometry Detection (Tandem Quadrupole or High-Resolution MS):

  • Ionization Mode: Electrospray ionization (ESI) is used, typically in both positive and negative ion modes for comprehensive analysis. Phosphatidylcholines are readily detected in positive ion mode.[3][4]

  • Precursor Ion Scan (Positive Ion Mode): A precursor ion scan for m/z 184.07 is a highly specific method for detecting the phosphocholine headgroup of all phosphatidylcholines, including SAPC.[5]

  • Product Ion Scan (MS/MS):

    • Positive Ion Mode: The protonated molecule of SAPC ([M+H]⁺) at m/z 834.6 is selected as the precursor ion. Collision-induced dissociation (CID) will generate a characteristic fragment ion at m/z 184.07, corresponding to the phosphocholine headgroup.

    • Negative Ion Mode: The formate adduct of SAPC ([M+HCOO]⁻) at m/z 878.6 can be selected.[6] Fragmentation will yield ions corresponding to the stearoyl (m/z 283.3) and adrenoyl (m/z 331.3) fatty acyl chains, confirming the composition and position of the fatty acids.[6] The loss of the fatty acid from the sn-2 position is typically more favorable.[5]

III. Method 2: Identification of SAPC by Shotgun Lipidomics

This high-throughput method involves the direct infusion of the lipid extract into the mass spectrometer.

A. Sample Preparation:

  • The dried lipid extract is reconstituted in a suitable solvent, often with an internal standard for each lipid class to be analyzed.

  • The sample is loaded into a syringe for direct infusion or an autosampler for automated analysis.

B. Direct Infusion and Mass Spectrometry:

  • Infusion: The sample is infused at a constant flow rate (e.g., 1-10 µL/min) into the ESI source.

  • Mass Spectrometry:

    • Precursor Ion and Neutral Loss Scans: Similar to LC-MS/MS, precursor ion scans for m/z 184.07 (positive mode) are used to specifically detect phosphatidylcholines. Neutral loss scans can also be employed.

    • High-Resolution MS: High-resolution mass spectrometers can distinguish SAPC from other isobaric species based on accurate mass measurements.

    • Tandem MS (MS/MS): The precursor ion corresponding to SAPC is selected and fragmented to confirm the presence of the stearoyl and adrenoyl chains, as described in the LC-MS/MS section.

Mandatory Visualizations

Experimental Workflow for SAPC Identification

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_shotgun Shotgun Lipidomics Analysis Sample Complex Biological Mixture (e.g., Plasma, Tissue) Extraction Lipid Extraction (Folch or Bligh-Dyer) Sample->Extraction DryReconstitute Dry Down & Reconstitute Extraction->DryReconstitute LC UPLC/HPLC Separation (C18 Reversed-Phase) DryReconstitute->LC LC-MS/MS Path Infusion Direct Infusion DryReconstitute->Infusion Shotgun Path ESI_pos ESI - Positive Ion Mode LC->ESI_pos ESI_neg ESI - Negative Ion Mode LC->ESI_neg MS1_pos Precursor Ion Scan (m/z 184.07) ESI_pos->MS1_pos MS2_pos MS/MS of [M+H]⁺ (m/z 834.6) ESI_pos->MS2_pos MS2_neg MS/MS of [M+HCOO]⁻ (m/z 878.6) ESI_neg->MS2_neg Data_Analysis_LC Data Analysis & Identification MS1_pos->Data_Analysis_LC MS2_pos->Data_Analysis_LC MS2_neg->Data_Analysis_LC ESI_pos_shotgun ESI - Positive Ion Mode Infusion->ESI_pos_shotgun ESI_neg_shotgun ESI - Negative Ion Mode Infusion->ESI_neg_shotgun MS1_pos_shotgun Precursor Ion Scan (m/z 184.07) ESI_pos_shotgun->MS1_pos_shotgun MS2_pos_shotgun MS/MS of [M+H]⁺ (m/z 834.6) ESI_pos_shotgun->MS2_pos_shotgun MS2_neg_shotgun MS/MS of [M+HCOO]⁻ (m/z 878.6) ESI_neg_shotgun->MS2_neg_shotgun Data_Analysis_Shotgun Data Analysis & Identification MS1_pos_shotgun->Data_Analysis_Shotgun MS2_pos_shotgun->Data_Analysis_Shotgun MS2_neg_shotgun->Data_Analysis_Shotgun

Caption: Workflow for SAPC identification using LC-MS/MS and Shotgun Lipidomics.

SAPC-Mediated Signaling in Apoptosis

While the direct molecular interactions of SAPC are still an area of active research, its role as a potential inhibitor of cyclin-dependent kinases (CDKs) places it within the intricate network of apoptosis regulation. Phosphatidylcholine metabolism, in general, is known to influence cell proliferation and cell death pathways.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SAPC This compound (SAPC) PLA2 Phospholipase A2 SAPC->PLA2 PLC Phospholipase C SAPC->PLC PLD Phospholipase D SAPC->PLD Lipid_Mediators Lipid Mediators (e.g., Arachidonic Acid, DAG, PA) PLA2->Lipid_Mediators PLC->Lipid_Mediators PLD->Lipid_Mediators CDK_Inhibition Inhibition of Cyclin-Dependent Kinases (e.g., CDK1, CDK2) Lipid_Mediators->CDK_Inhibition Modulates Apoptosis_Cascade Apoptosis Cascade CDK_Inhibition->Apoptosis_Cascade Caspase_Activation Caspase Activation Apoptosis_Cascade->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death SAPC_effect SAPC or its metabolites may contribute to: SAPC_effect->CDK_Inhibition

Caption: Putative signaling pathway of SAPC in apoptosis via CDK inhibition.

References

The Gold Standard of Lipid Quantification: A Comparative Guide to Stable Isotope-Labeled 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. This guide provides an objective comparison of the use of stable isotope-labeled 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) as an internal standard against alternative methods, supported by experimental principles and data. SAPC, also known as PC(18:0/22:4), is a significant phosphatidylcholine species involved in various cellular processes.

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is widely considered the "gold standard" in quantitative mass spectrometry.[1][2] This approach offers superior accuracy and precision by effectively compensating for variations in sample preparation, extraction efficiency, and matrix effects during analysis.[3]

Performance Comparison: Stable Isotope-Labeled vs. Odd-Chain Internal Standards

The two primary types of internal standards used in lipidomics are stable isotope-labeled lipids and lipids with odd-chain fatty acids. While both aim to correct for analytical variability, their performance differs significantly.

ParameterStable Isotope-Labeled SAPC (e.g., d9-SAPC)Odd-Chain PC (e.g., PC(17:0/17:0))
Chemical & Physical Properties Nearly identical to endogenous SAPC, ensuring co-elution in chromatography and similar ionization efficiency.Different chemical structure, leading to potential differences in extraction recovery, chromatographic retention, and ionization response compared to SAPC.
Accuracy High. The ratio of analyte to standard is largely unaffected by matrix effects or sample loss.Moderate to Low. Differences in physicochemical properties can lead to inaccurate correction for the analyte of interest.
Precision High. Consistent and reproducible quantification across multiple samples and batches.Moderate. Variability in ionization and matrix effects between the standard and analyte can reduce precision.
Correction for Matrix Effects Excellent. The labeled standard experiences the same ion suppression or enhancement as the endogenous analyte.Partial. The odd-chain standard may not fully compensate for matrix effects experienced by the analyte due to differences in structure and retention time.
Linearity Excellent over a wide dynamic range.Good, but can be more susceptible to non-linear responses at concentration extremes relative to the endogenous lipid.

Experimental Workflow and Protocols

A robust lipidomics workflow is crucial for obtaining reliable quantitative data. The following diagram and protocol outline a typical workflow for the quantification of SAPC using a stable isotope-labeled internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with d9-SAPC Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction Drydown Dry Extract under Nitrogen Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC UPLC Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (SAPC / d9-SAPC) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical experimental workflow for the quantification of SAPC using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: Quantification of SAPC in Human Plasma

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of human plasma, add a known amount of d9-SAPC (e.g., 10 µL of a 1 µg/mL solution in methanol).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

  • Dry the collected lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium formate).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 32% to 85% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • SAPC (Endogenous): Monitor the precursor-to-product ion transition specific for PC(18:0/22:4) (e.g., m/z 836.6 -> 184.1).

      • d9-SAPC (Internal Standard): Monitor the precursor-to-product ion transition for the deuterated standard (e.g., m/z 845.7 -> 184.1).

3. Data Analysis and Quantification:

  • Integrate the peak areas for both the endogenous SAPC and the d9-SAPC internal standard.

  • Calculate the peak area ratio of SAPC to d9-SAPC.

  • Construct a calibration curve using known concentrations of a non-labeled SAPC standard spiked with the same amount of d9-SAPC internal standard.

  • Determine the concentration of SAPC in the plasma sample by interpolating the peak area ratio from the calibration curve.

SAPC in Cellular Signaling: Inhibition of Cyclin-Dependent Kinases

This compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDKs, SAPC can induce apoptosis and inhibit the growth of various cancer cell lines.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition by SAPC CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Releases G1_S G1 to S Phase Transition E2F->G1_S Promotes SAPC This compound (SAPC) SAPC->CDK46 Inhibition

Caption: Signaling pathway illustrating the inhibition of the Cyclin D-CDK4/6-Rb axis by SAPC, leading to cell cycle arrest.

References

A Comparative Analysis of Phospholipid Profiles in HeLa, MCF-7, and Normal Human Fibroblast Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct phospholipid landscapes of two common cancer cell lines and a primary human cell line. This guide provides a quantitative comparison, detailed experimental methodologies, and visual representations of key cellular processes.

The composition of cellular membranes, particularly the phospholipid profile, is intricately linked to cellular function, signaling, and disease states. Cancer cells, in particular, exhibit significant alterations in their lipid metabolism to support rapid proliferation, survival, and metastasis. This guide offers a comparative analysis of the phospholipid profiles of two widely studied cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer), alongside normal human fibroblasts, providing a baseline for understanding the lipidomic distinctions in cancer biology.

Quantitative Phospholipid Composition

The relative abundance of major phospholipid classes varies significantly across different cell types. The following table summarizes the approximate phospholipid composition in HeLa cells, MCF-7 cells, and normal human fibroblasts, expressed as a mole percentage (mol%) of total phospholipids. It is important to note that these values can vary depending on culture conditions and analytical techniques.

Phospholipid ClassHeLa Cells (mol%)MCF-7 Cells (mol%)Normal Human Fibroblasts (Plasma Membrane, mol%)
Phosphatidylcholine (PC)~33[1]Data not available40.5 ± 1.2
Phosphatidylethanolamine (PE)Data not availableData not available20.8 ± 0.9
Phosphatidylserine (PS)Data not availableData not available8.5 ± 0.5
Phosphatidylinositol (PI)Data not availableData not available5.2 ± 0.4
Sphingomyelin (SM)Data not availableData not available22.1 ± 1.1
Other PhospholipidsData not availableData not available2.9 ± 0.3

Cancer cells often display altered phospholipid profiles compared to their normal counterparts. For instance, studies have shown that drug-resistant MCF-7 cells exhibit increased levels of sphingomyelin, phosphatidylserine, cardiolipin, and phosphatidic acid, with a decrease in phosphatidylethanolamine and phosphatidylcholine compared to sensitive MCF-7 cells. These changes can affect membrane fluidity and signaling pathways, contributing to the cancer phenotype.

Experimental Protocols

The quantitative analysis of phospholipid profiles is typically achieved through a multi-step process involving lipid extraction, separation, and detection by mass spectrometry. The following is a generalized protocol for the lipidomic analysis of cultured cells.

Cell Culture and Harvesting
  • Cell Culture: Culture HeLa, MCF-7, or normal human fibroblast cells in their respective recommended media and conditions until they reach approximately 80-90% confluency.

  • Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in ice-cold PBS and centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.

Lipid Extraction (Folch Method)
  • Homogenization: Resuspend the cell pellet in a known volume of ice-cold methanol.

  • Extraction: Add chloroform to the methanol-cell suspension in a 2:1 (v/v) ratio of chloroform to methanol. Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again. Centrifuge at 500 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

Phospholipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dry the extracted lipid sample under a stream of nitrogen gas and reconstitute it in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column) to separate the different phospholipid classes.

  • Mass Spectrometry Detection: The eluent from the LC system is introduced into a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap mass spectrometer) for the detection and quantification of individual phospholipid species.

  • Data Analysis: The acquired mass spectrometry data is processed using specialized software to identify and quantify the different phospholipid classes and molecular species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizing Cellular Processes

Experimental Workflow for Phospholipid Analysis

The following diagram illustrates the key steps in the experimental workflow for the comparative analysis of phospholipid profiles in different cell types.

G cluster_0 Sample Preparation cluster_1 Phospholipid Analysis Cell Culture Cell Culture Cell Harvesting Cell Harvesting Cell Culture->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction LC Separation LC Separation Lipid Extraction->LC Separation Lipid Extract MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Comparative Profiling Comparative Profiling Data Analysis->Comparative Profiling Quantitative Data

Caption: Experimental workflow for phospholipid analysis.

The Kennedy Pathway: A Key Route for Phospholipid Synthesis

The de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE), two of the most abundant phospholipids in mammalian cells, primarily occurs through the Kennedy pathway. Alterations in this pathway are frequently observed in cancer cells to meet the high demand for membrane biogenesis.

G cluster_0 Kennedy Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine CDP-Choline CDP-Choline Phosphocholine->CDP-Choline Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine CDP-Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP-Ethanolamine Phosphatidylethanolamine Phosphatidylethanolamine CDP-Ethanolamine->Phosphatidylethanolamine Diacylglycerol Diacylglycerol Diacylglycerol->Phosphatidylcholine Diacylglycerol->Phosphatidylethanolamine

Caption: The Kennedy pathway for PC and PE synthesis.

References

The Unseen Advantage: Why a Synthetic Standard for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC Elevates Research Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the nuanced field of lipidomics, the precision of quantitative analysis is paramount. The choice of a standard for a specific phospholipid, such as 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC), can significantly impact the reliability and reproducibility of experimental results. This guide provides an objective comparison of using a synthetic SAPC standard versus alternative methods, supported by experimental data, to underscore the advantages in accuracy, precision, and overall data integrity.

This compound, a specific phosphatidylcholine containing stearic acid (18:0) and adrenic acid (22:4), has been identified as a significant lipid species in various biological contexts, including its role in cancer cell apoptosis and as a key component of cellular membranes. Accurate quantification of SAPC in biological matrices is crucial for understanding its physiological and pathological roles. While naturally derived standards have been used, the advent of high-purity synthetic standards offers a superior alternative for robust analytical method development and validation.

The Superiority of Synthetic Standards: A Comparative Overview

The primary advantage of a synthetic standard lies in its chemical and isomeric purity. Unlike standards isolated from biological sources, which may contain a mixture of closely related lipid species, a synthetic standard is a single, well-characterized molecule. This purity is critical for the calibration of analytical instruments, such as mass spectrometers, ensuring that the signal response is directly and accurately proportional to the concentration of the analyte of interest.

ParameterSynthetic SAPC StandardPurified Natural Standard
Purity >99% single molecular speciesVariable, potential for isomeric and isobaric contaminants
Lot-to-Lot Consistency HighCan vary depending on the natural source and purification process
Stability High, with defined storage conditions and shelf-lifeLess stable due to potential for oxidation of polyunsaturated fatty acids
Contaminant Risk Minimal, synthetically derivedRisk of contamination with other lipids, proteins, or viral material
Characterization Fully characterized by analytical techniques (e.g., NMR, MS)Characterization may be less complete

Enhancing Quantitative Analysis with Synthetic Standards

In quantitative lipidomics, particularly using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the use of an appropriate internal standard is essential to correct for variations in sample preparation, extraction efficiency, and instrument response. A synthetic, isotopically labeled version of the analyte (e.g., deuterated SAPC) is the gold standard for an internal standard. It co-elutes with the endogenous analyte and exhibits identical ionization and fragmentation behavior, providing the most accurate correction.

When a direct isotopically labeled standard is unavailable, a synthetic analog with a closely related structure, such as one with odd-chain fatty acids, can be employed. The well-defined nature of a synthetic standard ensures that a known concentration is added to the sample, a prerequisite for accurate quantification.

Experimental Protocol: Quantification of SAPC in Human Plasma using a Synthetic Standard

The following protocol outlines a typical workflow for the quantification of SAPC in human plasma using a synthetic SAPC standard for calibration and a deuterated phosphatidylcholine as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • Thaw human plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of a methanolic solution containing the deuterated PC internal standard (e.g., PC(16:0-d31/18:1)) at a known concentration.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 600 µL of methyl tert-butyl ether (MTBE) and 150 µL of water.

  • Vortex for 5 minutes and centrifuge at 14,000 x g for 5 minutes.

  • Collect the upper organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen gas.

  • Reconstitute the lipid extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate phosphatidylcholine species.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for SAPC (PC 18:0/22:4): Precursor ion [M+H]+ → Product ion (e.g., m/z 184.07, corresponding to the phosphocholine headgroup). The exact precursor m/z for SAPC would be calculated based on its molecular formula.

    • MRM Transition for Internal Standard: Specific transition for the chosen deuterated PC.

3. Data Analysis and Quantification:

  • Generate a calibration curve by analyzing a series of known concentrations of the synthetic SAPC standard spiked with the internal standard.

  • Plot the ratio of the peak area of the SAPC standard to the peak area of the internal standard against the concentration of the SAPC standard.

  • Determine the concentration of SAPC in the plasma samples by interpolating the peak area ratio of the endogenous SAPC to the internal standard from the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the logic behind employing a synthetic standard, the following diagrams outline the experimental workflow and the rationale for choosing a synthetic standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Deuterated PC IS Plasma->Spike_IS Protein_Precip Protein Precipitation (Methanol) Spike_IS->Protein_Precip LLE Liquid-Liquid Extraction (MTBE/Water) Protein_Precip->LLE Dry_Reconstitute Dry Down & Reconstitute LLE->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Calibration_Curve Generate Calibration Curve (Synthetic SAPC Standard) MS_Detection->Calibration_Curve Quantification Quantify SAPC in Samples Calibration_Curve->Quantification

Caption: Experimental workflow for SAPC quantification.

Rationale_Diagram cluster_standard_type Choice of Standard cluster_attributes Key Attributes cluster_outcomes Analytical Outcomes Synthetic Synthetic SAPC Standard Purity High Purity (>99%) Synthetic->Purity Consistency Lot-to-Lot Consistency Synthetic->Consistency Stability High Stability Synthetic->Stability Natural Natural Source Standard Accuracy Improved Accuracy Purity->Accuracy Reproducibility High Reproducibility Consistency->Reproducibility Precision Enhanced Precision Stability->Precision

Caption: Rationale for choosing a synthetic standard.

Conclusion

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC: A Comparative Review of Its Properties and Potential Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine (SAPC), a specific phosphatidylcholine species. Due to a scarcity of direct experimental studies on this molecule, this review focuses on its known occurrences, its potential functions as inferred from its constituent fatty acids and related lipids, and a comparison with other well-researched phosphatidylcholines.

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine, abbreviated as PC(18:0/22:4), is a glycerophospholipid characterized by a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position of the glycerol backbone. While its specific biological functions are not yet extensively elucidated, its presence in various tissues and its association with certain physiological and pathological processes suggest a significant role in lipid metabolism and cell signaling.

Physicochemical Properties and Biological Occurrence

SAPC has been identified in various biological contexts, often through lipidomic profiling studies. These studies provide insights into its distribution and potential relevance.

Biological ContextTissue/FluidAssociated Findings
Aging Human HippocampusLevels of phospholipids containing adrenic acid have been observed to decrease with age.[1][2][3]
Metabolism Serum/PlasmaIdentified as a circulating phospholipid, with its levels (as DNAm 1-Stearoyl-2-adrenoyl-GPC) correlated with age-related DNA methylation patterns.
Lipid Signaling GeneralListed as a substrate or related compound for phospholipase A2 (PLA2) enzymes, suggesting its involvement in the generation of lipid second messengers.

Comparative Analysis with Other Phosphatidylcholines

To understand the potential performance of SAPC, it is useful to compare it with other common phosphatidylcholine species that differ in the fatty acid at the sn-2 position.

Phosphatidylcholine SpeciesFatty Acid at sn-2Common Biological Roles of the sn-2 Fatty AcidPotential Implications for PC Function
1-Stearoyl-2-Oleoyl-PC (SOPC) Oleic Acid (18:1)Major component of membrane bilayers, involved in membrane fluidity.Contributes to stable membrane formation.
1-Stearoyl-2-Linoleoyl-PC (SLPC) Linoleic Acid (18:2)Precursor to arachidonic acid; involved in inflammation and cell signaling.Can influence inflammatory pathways upon hydrolysis.
1-Stearoyl-2-Arachidonoyl-PC (SAPC) Arachidonic Acid (20:4)Precursor to eicosanoids (prostaglandins, leukotrienes); key mediator of inflammation.A primary source for pro-inflammatory signaling molecules.
1-Stearoyl-2-Adrenoyl-PC (SAPC) Adrenic Acid (22:4)Elongation product of arachidonic acid; implicated in oxidative stress, cell death, and neuroinflammation.[2]May act as a precursor to specific signaling molecules and contribute to cellular stress responses.

Potential Signaling Pathways and Biological Functions

While direct experimental evidence for SAPC's role in specific signaling pathways is limited, its structure allows for informed hypotheses based on the known functions of its components and related molecules.

Role in Cell Proliferation and Apoptosis

Some databases and commercial suppliers suggest that SAPC may act as a cyclin-dependent kinase (CDK) inhibitor and induce apoptosis. While direct experimental verification in peer-reviewed literature is not available, other polyunsaturated fatty acid-containing phospholipids have been shown to influence cell cycle and apoptosis. For instance, phosphatidylcholines enriched with polyunsaturated fatty acids have been demonstrated to enhance butyrate-induced apoptosis in colon cancer cells.[4] Adrenic acid itself has been shown to increase intracellular reactive oxygen species (ROS) production, leading to oxidative stress and cell death in certain cell types.[2]

Involvement in Inflammatory and Metabolic Pathways

The hydrolysis of SAPC by phospholipase A2 (PLA2) would release adrenic acid from the sn-2 position. Adrenic acid can then be metabolized into various bioactive lipid mediators, similar to arachidonic acid, although its metabolic products are less well-characterized. This suggests a potential role for SAPC as a storage depot for a precursor of signaling molecules involved in inflammation and other cellular processes.

Below is a generalized diagram illustrating the central role of PLA2 in glycerophospholipid metabolism, which would include the hydrolysis of SAPC.

PLA2_Metabolism SAPC 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) PLA2 Phospholipase A2 (PLA2) SAPC->PLA2 Hydrolysis LysoPC 1-Stearoyl-sn-glycero-3-PC (Lyso-PC) PLA2->LysoPC AdA Adrenic Acid (AdA) PLA2->AdA Metabolites Bioactive Metabolites AdA->Metabolites Metabolism by COX, LOX, CYP450 SAPC_Workflow cluster_prep Preparation cluster_cell_culture Cell-Based Assays cluster_assays Functional Assays prep_synthesis SAPC Synthesis or Purification prep_liposomes Liposome Formulation prep_synthesis->prep_liposomes treatment Treatment with SAPC Liposomes prep_liposomes->treatment cell_culture Cell Culture (e.g., Cancer Cell Lines) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase Activity, Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle signaling Western Blot for Signaling Proteins treatment->signaling

References

Safety Operating Guide

Safe Disposal of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC, a phospholipid often used in research. Due to the absence of a specific Safety Data Sheet (SDS) in public domains, this compound should be handled as a potentially hazardous substance. Furthermore, as it is commonly supplied in a chloroform solution, all disposal procedures must also account for the hazardous nature of this solvent.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses. All handling of this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. An accessible safety shower and eyewash station are mandatory.

Quantitative Data Summary for Disposal

While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes key logistical and safety information based on general laboratory chemical waste guidelines.

ParameterGuidelineSource / Rationale
Waste Category Hazardous Chemical WasteAssumed hazardous due to lack of safety data and common use of hazardous solvents.
Solvent Waste Halogenated Organic WasteChloroform is a halogenated solvent and must be segregated.[1][2]
Container Type Tightly sealed, compatible container (e.g., glass or polyethylene)To prevent leaks and evaporation of volatile solvents.[3][4]
Labeling "Hazardous Waste," full chemical name, primary hazardsEssential for proper identification and handling by waste management personnel.[5]
Storage Location Designated Satellite Accumulation Area (SAA) within the labIn a cool, well-ventilated area away from ignition sources.[6]
Spill Cleanup Use inert, non-combustible absorbent material (e.g., vermiculite, sand)For liquid spills, to be collected as hazardous waste.[2][7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound in its pure form, in solution, and materials contaminated with it.

Waste Segregation:
  • Liquid Waste: Solutions of this compound, typically in chloroform, must be collected in a dedicated hazardous waste container for halogenated organic solvents.[1][2] Do not mix with non-halogenated solvents or aqueous waste.[3][8]

  • Solid Waste: Collect any unused, expired, or waste powder of this compound in a separate, clearly labeled hazardous waste container for solid chemical waste.[7]

  • Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with the compound or its solutions should be collected in a designated, sealed container or heavy-duty bag labeled as hazardous waste.[4][5]

Container Management:
  • Selection: Use containers that are chemically compatible with the waste being collected. For chloroform solutions, glass bottles with screw caps are appropriate. Ensure containers are in good condition and leak-proof.[3]

  • Labeling: Immediately affix a hazardous waste label to any container upon adding the first drop of waste.[5][6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvent (e.g., "in Chloroform")

    • The primary hazards associated with the waste (e.g., "Toxic," "Flammable Liquid" if in a flammable solvent).

  • Closure: Keep waste containers tightly closed at all times, except when adding waste.[2][6] This is crucial to prevent the release of volatile vapors, especially from chloroform.

Waste Storage:
  • Store all hazardous waste containers in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Ensure secondary containment (such as a spill tray) is used for liquid waste containers to contain any potential leaks.[3]

  • The storage area should be well-ventilated and away from heat sources or incompatible chemicals.[2]

Final Disposal:
  • Do not dispose of this compound or its solutions down the drain or in the regular trash under any circumstances.[1][4][5]

  • When the waste container is approximately 90% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_source Experiment Generates Waste fume_hood->waste_source liquid_waste Liquid Waste (e.g., in Chloroform) waste_source->liquid_waste solid_waste Solid Waste (e.g., Powder) waste_source->solid_waste contaminated_materials Contaminated Materials (Gloves, Pipette Tips) waste_source->contaminated_materials halogenated_container Collect in Labeled Halogenated Waste Container liquid_waste->halogenated_container solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container sharps_container Collect in Labeled Contaminated Materials Container contaminated_materials->sharps_container store_waste Store in Designated Satellite Accumulation Area halogenated_container->store_waste solid_container->store_waste sharps_container->store_waste request_pickup Request Waste Pickup from EHS or Licensed Contractor store_waste->request_pickup disposal Proper Off-site Disposal request_pickup->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment

Based on information from related compounds, 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC should be handled as a potentially hazardous substance. The primary risks include skin and eye irritation, and potential toxicity if inhaled or ingested.[1] Therefore, a stringent PPE protocol is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Inspect for tears or holes before use.
Body Protection Laboratory CoatShould be fully buttoned.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.A respirator may be required for large quantities or if aerosolization is possible.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for minimizing risk.

Receiving and Storage:

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C for long-term stability.

Handling and Preparation of Solutions:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Weighing: If weighing the solid form, do so carefully to avoid generating dust.

  • Dissolving: When preparing solutions, add the solvent to the phospholipid slowly. Ensure the chosen solvent is appropriate and that you are aware of any potential reactions.

  • Labeling: All containers with the compound or its solutions must be clearly labeled with the chemical name, concentration, date, and any relevant hazard warnings.

Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, should be treated as hazardous chemical waste.

Waste Segregation and Disposal Procedures

Waste TypeDisposal ContainerDisposal Method
Solid Waste Labeled, sealed hazardous waste containerDispose of through your institution's hazardous waste management program.
Liquid Waste Labeled, sealed hazardous waste containerDispose of through your institution's hazardous waste management program. Do not pour down the drain.
Contaminated PPE Labeled, sealed hazardous waste bagDispose of as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion a Don PPE b Prepare Fume Hood a->b c Weigh Compound b->c d Prepare Solution c->d e Label Container d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Dispose of Waste g->h i Doff PPE h->i j Wash Hands i->j

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC
Reactant of Route 2
Reactant of Route 2
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.